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Core Science & Biosynthesis

Foundational

Advanced Applications and Reactivity Profile of 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently evaluate the strategic utility of chemical building blocks in accelerating drug discovery. 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the strategic utility of chemical building blocks in accelerating drug discovery. 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) stands out as a highly versatile specialty benzanilide derivative[1]. Benzanilides are prominent scaffolds in medicinal chemistry, and halogenated analogues like this are essential for the synthesis of modern pharmaceuticals and agrochemicals[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, orthogonal reactivity nodes, and validated experimental methodologies for complex molecule construction.

Physicochemical Properties & Structural Data

Accurate baseline data is critical for reaction stoichiometry and analytical tracking. Table 1 summarizes the core properties of 5-Iodo-2-methyl-N-phenylbenzamide.

Table 1: Quantitative Data and Identifiers

PropertyValueReference
CAS Registry Number 1808081-94-8[1]
Molecular Formula C14H12INO[1]
Molecular Weight 337.15 g/mol [1]
Melting Point 145−146 °C[2]
Appearance Colorless needles (recrystallized from acetone/hexane)[2]
InChI Key SLDKRHZCUXBDEU-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2[1]

Structural Rationale & Orthogonal Reactivity Nodes

The synthetic value of 5-Iodo-2-methyl-N-phenylbenzamide lies in its three distinct, orthogonally reactive sites. Understanding the causality behind these nodes allows researchers to design highly convergent synthetic routes.

A. The Aryl Iodide (C-I) Bond

The iodine atom acts as a superior leaving group for transition-metal-catalyzed cross-coupling reactions[1]. The causality here is thermodynamic: the C-I bond has a significantly lower bond dissociation energy compared to C-Br or C-Cl bonds. This facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts under exceptionally mild conditions, making it an ideal precursor for synthesizing complex architectures like phenanthridinones[3].

B. The Benzylic Methyl Group

The 2-methyl group is not merely a steric director; it is a latent reactive site[1]. As a benzylic methyl group, its C-H bonds are weaker and more reactive than typical alkyl groups due to the resonance stabilization of the intermediate benzyl radical or carbocation[1]. This enables selective late-stage functionalization, such as radical halogenation or oxidation, without disrupting the core benzanilide scaffold[1].

C. The Secondary Amide Linkage

The nitrogen atom of the secondary amide can undergo further substitution[3]. Through controlled N-alkylation or N-acylation, researchers can yield tertiary amides or imides, respectively, allowing for the fine-tuning of the molecule's lipophilicity and hydrogen-bonding capabilities[3].

Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as an electrophile in cross-coupling. The mechanism relies on a highly efficient catalytic cycle where the aryl iodide undergoes oxidative addition with a Pd(0) precatalyst.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd + Substrate TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Yield ArylIodide 5-Iodo-2-methyl-N- phenylbenzamide ArylIodide->OxAdd

Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for Aryl Iodides.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol for the Sonogashira Cross-Coupling of 5-Iodo-2-methyl-N-phenylbenzamide is designed as a self-validating system. It incorporates explicit causality for each step and In-Process Controls (IPCs).

Protocol: Sonogashira Coupling with Terminal Alkynes

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 5-Iodo-2-methyl-N-phenylbenzamide (1.0 equiv), a terminal alkyne (1.2 equiv), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%) in anhydrous triethylamine ( Et3​N ). Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Degassing is absolute critical. The presence of oxygen facilitates the competitive copper-catalyzed Glaser homocoupling of the terminal alkyne, which depletes the reagent and severely complicates downstream purification. The amine acts dually as the solvent and the base necessary to deprotonate the alkyne.

Step 2: Reaction Execution & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 50 °C under a strict argon atmosphere. Monitor the reaction via LC-MS every 2 hours.

  • Self-Validation (IPC): The initial yellow suspension will typically darken to a deep brown/black, visually confirming the formation of the active Pd(0) species and copper acetylide. The reaction is deemed complete when the IPC shows the complete disappearance of the starting material mass ( m/z 338 [M+H]+ ) and the emergence of the desired product mass. This prevents premature termination.

Step 3: Aqueous Workup & Purification

  • Action: Quench the reaction with saturated aqueous NH4​Cl , extract with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

  • Causality: The NH4​Cl wash is not arbitrary; the ammonium ions effectively coordinate and sequester the copper salts into the aqueous layer, preventing toxic catalyst carryover into the final pharmaceutical intermediate.

Workflow Prep 1. Reagent Prep Substrate & Catalyst Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction Inert Atmosphere Degas->React IPC 4. IPC Check LC-MS / TLC React->IPC Workup 5. Workup Extraction IPC->Workup

Figure 2: Standardized Workflow for Sonogashira Coupling of 5-Iodo-2-methyl-N-phenylbenzamide.

Conclusion

5-Iodo-2-methyl-N-phenylbenzamide is a highly strategic building block for drug development professionals. By leveraging the thermodynamic vulnerability of its C-I bond and the latent reactivity of its benzylic methyl group, researchers can execute highly convergent syntheses of complex pharmacophores. Adhering to strict, self-validating protocols ensures high yields and minimizes catalytic impurities, streamlining the path from benchtop synthesis to clinical evaluation.

References

  • Title: 5-Iodo-2-methyl-N-phenylbenzamide Source: Benchchem URL
  • Source: National Center for Biotechnology Information (NIH)
  • Title: 5-Iodo-2-methyl-N-phenylbenzamide - Transformations Source: Benchchem URL
  • Title: 環境調和型プロセスを指向した 銅触媒による芳香族化合物の合成反応 (Copper-Mediated Cross-Coupling Reactions)

Sources

Exploratory

Engineering the N-Phenylbenzamide Pharmacophore: A Technical Guide on Multimodal Biological Activities and Mechanistic Validation

Executive Summary The N-phenylbenzamide scaffold represents a highly privileged structure in modern medicinal chemistry and drug discovery. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenylbenzamide scaffold represents a highly privileged structure in modern medicinal chemistry and drug discovery. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage this moiety due to its exceptional modularity. By systematically modifying the benzoyl and aniline rings, researchers can precisely tune the electronic distribution, steric bulk, and pKa of the molecule, thereby redirecting its biological target profile.

This whitepaper explores the diverse biological activities of substituted N-phenylbenzamide derivatives—spanning antiparasitic, mitochondrial, antiviral, and antineoplastic applications. More importantly, it details the underlying causality of these interactions and provides the self-validating experimental frameworks required to rigorously elucidate their mechanisms of action.

Target Diversification and Mechanistic Pathways

Kinetoplastid Parasites and DNA Minor Groove Binding

Substituted N-phenylbenzamides, particularly bis(2-aminoimidazolines) and bisguanidines, exhibit profound efficacy against kinetoplastid parasites such as Trypanosoma brucei and Leishmania donovani[1].

Mechanism & Causality: These compounds act as DNA minor groove binders (MGBs) with a high affinity for AT-rich regions. The causality of their parasiticidal effect lies in their ability to competitively displace High Mobility Group (HMG)-box proteins[1]. HMG-box proteins are critical for maintaining the structural topology of kinetoplast DNA (kDNA). When the N-phenylbenzamide derivative binds the minor groove, the kDNA network undergoes structural collapse, leading to parasite death[1]. Furthermore, the pKa of these derivatives dictates their ionization state at physiological pH (7.4), which directly correlates with their thermodynamic DNA binding affinity (ΔTm) and subsequent in vivo efficacy[1].

Inhibition of the Mitochondrial Permeability Transition Pore (PTP)

Persistent opening of the PTP, a calcium-release megachannel in the inner mitochondrial membrane (IMM), is a hallmark of various necrotic and apoptotic pathologies[2].

Mechanism & Causality: High-throughput screening has identified specific N-phenylbenzamides as potent PTP inhibitors[2]. These compounds prevent pore opening triggered by calcium overload and oxidative stress. Crucially, they do not inhibit the F-ATP synthase or the cyclophilin D (CyPD) matrix protein at therapeutic concentrations, suggesting they act via a distinct allosteric binding site on the IMM to confer high calcium retention capacity (CRC) to the mitochondria[2].

Antiviral and Kinase-Targeted Anticancer Activity

The scaffold also demonstrates significant antiviral and antineoplastic properties. For instance, specific derivatives like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide exhibit potent activity against Enterovirus 71 (EV71) by halting viral replication at low micromolar concentrations[3].

In oncology, N-phenylbenzamides such as TL02-59 act as multi-targeted tyrosine kinase inhibitors. They potently suppress acute myelogenous leukemia (AML) cell growth by targeting myeloid Src-family kinases (Fgr, Lyn, Hck), independent of Flt3 mutational status[4]. Additionally, imidazole-based N-phenylbenzamides have shown high affinity for the ABL1 kinase, forming stable complexes that inhibit cancer cell proliferation[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the versatility of the scaffold, the following table summarizes the biological activity of key N-phenylbenzamide derivatives across different disease models.

Derivative Class / CompoundPrimary Target / MechanismDisease ModelEfficacy Metric
Bis(2-aminoimidazoline) 3a AT-rich kDNA Minor GrooveTrypanosomiasis (T. brucei)EC50 < 1 µM
Compound 4 Mitochondrial PTPNecrotic Cell DeathEC50 = 280 nM (Swelling)
TL02-59 Src-family kinases (Fgr, Lyn)Acute Myelogenous LeukemiaIC50 ~ 1 µM
Compound 1e Viral Replication MachineryEnterovirus 71 (EV71)IC50 = 5.7 - 12.0 µM
Imidazole derivative 4e/4f ABL1 KinaseHuman Cancer Cell LinesIC50 = 7.5 - 11.1 µM

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. A single biochemical assay is prone to artifacts; therefore, we must employ orthogonal counter-screens to establish true causality.

Protocol 1: Self-Validating PTP Inhibition Workflow (Swelling, Rh123, and CRC)

Rationale: Compounds that uncouple mitochondria prevent Ca2+ uptake, falsely appearing as PTP inhibitors in standard swelling assays. This protocol integrates a counter-screen to guarantee the compound directly targets the PTP without disrupting the membrane potential[2].

  • Mitochondrial Isolation: Isolate mitochondria from murine liver via differential centrifugation in an ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Primary Screen (Ca2+-Induced Swelling): Suspend mitochondria in assay buffer. Induce PTP opening with a bolus of CaCl2. Monitor the decrease in light scattering at 540 nm using a spectrophotometer. True PTP inhibitors will prevent the absorbance drop[2].

  • Counter-Screen (Rhodamine 123 Uptake): Incubate mitochondria with the test compound and 0.5 µM Rh123. Monitor fluorescence (Ex: 505 nm, Em: 535 nm). If the compound is a true PTP inhibitor, Rh123 fluorescence will quench (indicating intact IMM potential and active Ca2+ uptake). If fluorescence remains high, the compound is a false-positive uncoupler[2].

  • Validation (Calcium Retention Capacity - CRC): Use the membrane-impermeable fluorescent dye Calcium Green-5N. Add successive 10 µM Ca2+ pulses until massive fluorescence spikes indicate PTP opening. Calculate the CRC ratio (treated vs. vehicle) to quantify the exact calcium threshold[2].

Protocol 2: DNA Minor Groove Binding Affinity (Thermal Melting ΔTm)

Rationale: To prove that antiparasitic N-phenylbenzamides act via DNA interaction, we must quantify the thermodynamic stabilization of the DNA duplex[1].

  • Oligonucleotide Preparation: Anneal complementary AT-rich oligonucleotides (e.g., poly(dA-dT)) in 10 mM sodium phosphate buffer (pH 7.4).

  • Compound Incubation: Mix the N-phenylbenzamide derivative with the DNA at a 1:1 or 2:1 molar ratio.

  • Thermal Denaturation: Monitor UV absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 0.5°C/min.

  • Data Analysis: Determine the melting temperature (Tm) from the first derivative of the melting curve. Calculate ΔTm = Tm(complex) - Tm(free DNA). A ΔTm > 5°C indicates strong minor groove binding[1].

Mechanistic Visualizations

kDNA_Pathway A N-phenylbenzamide Derivative B Cellular Uptake (Parasite Mitochondrion) A->B Permeation C AT-Rich Minor Groove Binding B->C Localization D Displacement of HMG-Box Proteins C->D Competitive Binding E kDNA Network Disruption D->E Structural Collapse F Kinetoplastid Cell Death E->F Apoptosis-like Death

Mechanism of kinetoplastid cell death via N-phenylbenzamide kDNA disruption.

PTP_Workflow S1 Compound Library (N-phenylbenzamides) S2 Primary Screen: Ca2+ Induced Swelling S1->S2 High-Throughput S3 Counter Screen: Rh123 Uptake S2->S3 Exclude Uncouplers S4 Secondary Screen: Ca2+ Retention Capacity S3->S4 Validate PTP Inhibition S5 Lead Optimization & SAR S4->S5 Hit-to-Lead

Self-validating screening workflow for identifying mitochondrial PTP inhibitors.

Conclusion

The biological promiscuity of the N-phenylbenzamide scaffold is its greatest asset, provided it is guided by rigorous, self-validating experimental design. By understanding the causality between pKa, steric hindrance, and target affinity, drug development professionals can rationally design derivatives for highly specific therapeutic interventions across parasitology, oncology, and virology.

References

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC.
  • N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. PMC.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.
  • A Unique N-Phenylbenzamide Inhibitor Targeting Non-Receptor Tyrosine Kinases Potently Suppresses AML Cell Growth In Vitro and In Vivo.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput

Sources

Foundational

Potential applications of iodinated benzamides in medicinal chemistry

An In-depth Technical Guide on the Potential Applications of Iodinated Benzamides in Medicinal Chemistry Introduction: The Versatility of the Iodinated Benzamide Scaffold The benzamide moiety is a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Potential Applications of Iodinated Benzamides in Medicinal Chemistry

Introduction: The Versatility of the Iodinated Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for effective binding to a multitude of biological targets. The introduction of an iodine atom onto the benzamide core significantly expands its utility, bestowing unique properties that can be exploited for both diagnostic and therapeutic purposes. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the applications of iodinated benzamides, delving into their roles as imaging agents, therapeutic molecules, and versatile synthetic intermediates. We will explore the underlying principles of their design, synthesis, and biological evaluation, offering both high-level insights and detailed experimental protocols.

Section 1: Iodinated Benzamides as Radiotracers for Diagnostic Imaging

The incorporation of a radioactive iodine isotope transforms a benzamide into a powerful tool for non-invasive in vivo imaging. Depending on the chosen isotope, these radiotracers can be utilized in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), providing real-time information on physiological and pathological processes.[2][3][4]

Principles of SPECT and PET Imaging

SPECT imaging relies on the detection of gamma rays emitted directly from a radionuclide, such as Iodine-123 (¹²³I).[3][4] PET imaging, on the other hand, detects the two 511 keV photons produced by the annihilation of a positron emitted from a radionuclide, like Iodine-124 (¹²⁴I), with a nearby electron.[3][4] The choice of isotope is dictated by factors such as half-life, emission characteristics, and the desired imaging timeframe.[3]

Applications in Oncology: Targeting Melanoma

A significant application of radioiodinated benzamides is in the imaging of malignant melanoma.[5] Many melanoma tumors exhibit extensive pigmentation due to the presence of melanin.[5] Certain iodinated benzamides have demonstrated a high affinity for melanin, allowing for the selective accumulation of the radiotracer in melanoma tissues. This uptake is not receptor-mediated but rather dependent on the melanin content of the cells.[5]

Prominent examples include N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide ([¹²³I]BZA) and its ortho-isomer ([¹²³I]BZA2), which have shown excellent detection of melanoma and its metastases in clinical studies.[5] The design of these agents often involves optimizing a lipophilic side chain to enhance tumor uptake and achieve rapid clearance from the body, crucial for obtaining high-contrast images.[5]

Table 1: Properties of Selected Radioiodinated Benzamides for Melanoma Imaging

CompoundIsotopeTargetKey FindingsReference
[¹²³I]BZA¹²³IMelaninExcellent detection of melanoma and metastases in patients.[5]
[¹²³I]BZA2¹²³IMelaninHigh sensitivity and selectivity for melanoma.[5]
Benzamide 14d¹²³IMelaninDisplays rapid and high tumor uptake in preclinical models.[5]
Benzamide 25¹²³IMelaninPromising imaging agent for melanoma detection with favorable kinetics.[5]
Applications in Neurology: Imaging Dopamine and MAO-B

In the central nervous system, iodinated benzamides have been developed as high-affinity ligands for dopamine D2 receptors, which are implicated in various neurological and psychiatric disorders.[6][7] For instance, [¹²⁵I]-IBZM (S(-)-N-[(1-ethyl-2-pyrrolidinyl)-methyl]-2-hydroxy-3-iodo-6-methoxy-benzamide) is a highly selective ligand for D2 receptors, enabling their visualization in the striatum, nucleus accumbens, and olfactory tubercle with a high specific-to-nonspecific binding ratio.[7] The development of such ligands with high affinity and selectivity is crucial for accurate diagnosis and for monitoring disease progression and treatment response.

Another important target in neuroimaging is monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. A series of iodinated N-(2-aminoethyl)benzamide analogues have been synthesized and evaluated as MAO-B inhibitors.[8][9] One such compound, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride (2d), demonstrated potent and selective, reversible inhibition of MAO-B, making it a promising candidate for development as a radioiodinated ligand for functional MAO-B studies in the brain using SPECT.[8]

Table 2: Iodinated Benzamides for Neuroimaging

CompoundTargetKey CharacteristicsPotential ApplicationReference
[¹²⁵I]-IBZMDopamine D2 ReceptorHigh affinity (Kd = 0.56 nM), high selectivity.SPECT imaging of D2 receptors.[7]
"Iodopride"Dopamine D2 ReceptorHigh affinity (KD = 0.88 nM), good in vivo uptake.SPECT imaging of D2 receptors.[6]
"Epidepride"Dopamine D2 ReceptorVery high affinity (KD = 0.057 nM), high striatal:cerebellar uptake ratio.High-resolution SPECT imaging of D2 receptors.[6]
Compound 2dMonoamine Oxidase BPotent, selective, and reversible inhibitor (Ki = 0.80 µM).SPECT imaging of MAO-B activity.[8]
Structure-Activity Relationships for Imaging Agents

The development of effective imaging agents hinges on understanding the structure-activity relationship (SAR). For melanoma imaging agents, the position of the iodine atom and the nature of the side chain significantly impact tumor uptake and biodistribution.[5] For dopamine D2 receptor ligands, both affinity and lipophilicity are critical. A high correlation has been observed between the product of the receptor dissociation constant (KD) and the apparent lipophilicity (kw) with the in vivo striatal-to-cerebellar uptake ratio, a measure of specific binding.[6] This highlights the importance of balancing high affinity with optimal pharmacokinetic properties to achieve high-quality images.

Section 2: Therapeutic Potential of Iodinated Benzamides

Beyond their diagnostic applications, iodinated benzamides hold promise as therapeutic agents, leveraging both the pharmacological properties of the benzamide scaffold and the unique characteristics of iodine.

Radionuclide Therapy

The same principle of targeted delivery used in diagnostic imaging can be applied for therapeutic purposes by employing iodine isotopes that emit cytotoxic radiation, such as Iodine-131 (¹³¹I).[2][10] ¹³¹I is a beta-emitter, and the emitted beta particles can induce cell death in targeted tissues.[11] This "theranostic" approach, where a compound can be used for both diagnosis and therapy, is a growing area of nuclear medicine.[2][3][4] Iodinated benzamides that show high and selective uptake in tumors, such as those targeting melanoma, are therefore potential candidates for targeted radionuclide therapy.[5]

Enzyme Inhibition

The benzamide scaffold is a known pharmacophore for various enzyme inhibitors.[1] The introduction of iodine can modulate the inhibitory activity and selectivity of these compounds. As discussed previously, iodinated benzamides have been developed as potent and selective inhibitors of MAO-B.[8][9] Additionally, benzamide derivatives are being investigated as inhibitors of other enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy.[12][13] The electronic and steric properties of the iodine atom can influence the binding of the inhibitor to the active site of the enzyme, providing a means to fine-tune the pharmacological profile of the molecule.

Section 3: Synthetic Methodologies

The synthesis of iodinated benzamides for medicinal chemistry applications involves two key stages: the preparation of the non-radioactive benzamide precursor and the subsequent introduction of the iodine isotope (radioiodination).

Synthesis of Benzamide Precursors

The synthesis of the benzamide core can be achieved through various standard amide bond formation reactions, such as the coupling of a benzoic acid with an amine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[14] The iodine atom can be introduced either before or after the amide bond formation. A common strategy involves the iodination of a substituted aniline using reagents like potassium iodide (KI) and potassium iodate (KIO₃) in methanol, followed by reaction with a suitable acid chloride.[15] Alternatively, directed C-H activation/iodination of benzamides can be achieved using iridium catalysis, offering a more direct route to ortho-iodinated products.[16]

Radioiodination Techniques

The introduction of a radioactive iodine isotope is a critical step in the preparation of radiotracers. Electrophilic aromatic substitution is a widely used method for radioiodination.[17] This typically involves the generation of an electrophilic iodine species from sodium iodide ([*I]NaI) and an oxidizing agent.[17] For regioselective radioiodination, a common approach is to use a precursor containing a leaving group, such as a stannyl or thallium bis-trifluoroacetate group, which can be displaced by the radioiodine.[5][17]

Diagram 1: General Workflow for Synthesis and Evaluation of a Radioiodinated Benzamide

G cluster_synthesis Synthesis cluster_evaluation Evaluation A Synthesis of Benzamide Precursor B Radioiodination A->B Precursor C In Vitro Studies (e.g., Binding Assays) B->C Radiotracer D In Vivo Studies (e.g., Biodistribution, Imaging) C->D Candidate Selection E Lead Compound Identification D->E Data Analysis

Caption: A generalized workflow for the development of radioiodinated benzamides.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the development of iodinated benzamides. These protocols are intended as a guide and may require optimization for specific compounds and applications.

Protocol for Synthesis of an N-Substituted Iodobenzamide Precursor

This protocol describes a general method for the synthesis of an N-substituted iodobenzamide via amide coupling, adapted from literature procedures.[14][15]

Materials:

  • 4-Iodobenzoic acid

  • Substituted aniline (e.g., 4-chloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-iodobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted iodobenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Radioiodination via Electrophilic Substitution

This protocol outlines a general procedure for the radioiodination of a benzamide precursor using the Iodogen method.[5]

Materials:

  • Benzamide precursor (e.g., a phenol-substituted benzamide)

  • [¹²³I]Sodium iodide in 0.1 M NaOH

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (0.1 M)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline solution (0.9%)

  • HPLC system for purification and analysis

Procedure:

  • Prepare an Iodogen-coated tube by dissolving Iodogen in dichloromethane, adding it to a reaction vial, and evaporating the solvent under a stream of nitrogen.

  • To the Iodogen-coated tube, add the benzamide precursor (10-50 µg) dissolved in a small volume of a suitable solvent (e.g., ethanol).

  • Add the [¹²³I]NaI solution (e.g., 37-370 MBq) and phosphate buffer to the reaction vial.

  • Incubate the reaction mixture at room temperature for 10-20 minutes.

  • Quench the reaction by adding sodium metabisulfite solution.

  • Purify the radioiodinated product using a C18 Sep-Pak cartridge. Pre-condition the cartridge with ethanol followed by water. Load the reaction mixture, wash with water to remove unreacted iodide, and elute the product with ethanol.

  • Further purify the product using preparative HPLC.

  • Determine the radiochemical yield and purity by analytical HPLC with a radioactivity detector.

Diagram 2: Radioiodination via Electrophilic Substitution

G cluster_activation Activation cluster_reaction Reaction A [¹²³I]NaI C Electrophilic Iodine ([¹²³I]I⁺) A->C B Oxidizing Agent (e.g., Iodogen) B->C E Radioiodinated Benzamide C->E Electrophilic Aromatic Substitution D Benzamide Precursor (Activated Ring) D->E

Caption: Schematic of electrophilic radioiodination of a benzamide precursor.

Protocol for In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor, using a radiolabeled ligand.[7]

Materials:

  • Rat striatal membrane homogenates (source of D2 receptors)

  • [³H]Spiperone or other suitable radioligand

  • Test iodinated benzamide compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test iodinated benzamide in assay buffer.

  • In a 96-well plate, add the membrane homogenate, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

Iodinated benzamides represent a remarkably versatile class of molecules in medicinal chemistry, with significant contributions to both diagnostic imaging and therapeutic development. Their ability to be tailored for specific biological targets, combined with the unique properties of iodine radioisotopes, has led to the development of valuable clinical and preclinical tools, particularly in oncology and neurology.

Future research in this area will likely focus on several key aspects. The development of new synthetic methodologies, such as late-stage C-H activation, will facilitate the rapid generation of diverse libraries of iodinated benzamides for screening.[16] In the realm of imaging, there is a continuous drive to develop agents with higher affinity, selectivity, and improved pharmacokinetic profiles to enable earlier and more accurate disease detection. Furthermore, the "theranostic" paradigm, where a single molecular platform can be used for both imaging and therapy, is a particularly exciting frontier for iodinated benzamides.[11] As our understanding of disease biology deepens, the rational design of novel iodinated benzamides targeting a wider range of biological processes will undoubtedly continue to provide innovative solutions for pressing medical challenges.

References

  • Kardiman, C., et al. (2007). Synthesis and Evaluation of Novel Radioiodinated Benzamides for Malignant Melanoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Ohmomo, Y., et al. (1992). Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • Peko, T., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]

  • Ohmomo, Y., et al. (1992). Synthesis and Evaluation of Iodinated Benzamide Derivative as Selective and Reversible Monoamine Oxidase B Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Baldwin, R., et al. Structure-activity relationships of 123I labeled o-iodobenzamide derivatives. Semantic Scholar. Available at: [Link]

  • González-de-Castro, A., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. Available at: [Link]

  • Kessler, R. M., et al. (1991). High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. Journal of Nuclear Medicine. Available at: [Link]

  • Kung, H. F., et al. (1988). In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT. Life Sciences. Available at: [Link]

  • Singh, O. M., et al. (2012). Synthesis of Pyrrolidine-Substituted Benzamides via Iodocyclization of β-Enaminoesters. ResearchGate. Available at: [Link]

  • Asif, M. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Walsh Medical Media. Available at: [Link]

  • Schmidt, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. Available at: [Link]

  • Miller, S. J., et al. (2024). Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin. The Journal of Organic Chemistry. Available at: [Link]

  • Khanye, S. D., et al. (2019). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. PMC. Available at: [Link]

  • Chen, Y-C., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. Available at: [Link]

  • Bozdag, M., et al. (2018). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. Available at: [Link]

  • Das, T. & Chakraborty, S. (2011). APPLICATIONS OF RADIOISOTOPES IN MEDICINE. Bhabha Atomic Research Centre. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Available at: [Link]

  • Ferris, T., et al. (2021). Use of radioiodine in nuclear medicine-A brief overview. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Li, J., et al. (2025). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Ferris, T., et al. (2021). Use of radioiodine in nuclear medicine—A brief overview. Johns Hopkins University. Available at: [Link]

  • Mamourian, A. C., et al. (2016). Effects of iodinated contrast on various magnetic resonance imaging sequences and field strength: Implications for characterization of hemorrhagic transformation in acute stroke therapy. World Journal of Radiology. Available at: [Link]

  • International Atomic Energy Agency. (2000). Therapeutic applications of radiopharmaceuticals. IAEA. Available at: [Link]

  • Zhang, W., et al. (2026). Nickel-Catalyzed Intermolecular Cyclization of 2-Bromobenzamide: A General Strategy for Synthesizing 6(5H)-Phenanthridinone Derivatives. Molecules. Available at: [Link]

Sources

Exploratory

Advanced Methodologies in the Synthesis of Benzanilide Scaffolds: A Technical Whitepaper

Executive Summary The N -phenylbenzamide (benzanilide) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Molecules built upon this structural backbone exhibit a remarkably divers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N -phenylbenzamide (benzanilide) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Molecules built upon this structural backbone exhibit a remarkably diverse array of biological properties, functioning as spasmolytics, antifungal agents, selective estrogen receptor modulators (SERMs), and nonsteroidal progesterone receptor (PR) antagonists[1][2]. As the demand for highly functionalized benzanilide derivatives grows, the limitations of classical synthetic routes have become apparent. This whitepaper provides an in-depth technical analysis of modern, atom-economical synthetic methodologies—focusing on transition-metal-catalyzed aminocarbonylation and oxidative amidation—detailing the mechanistic causality, quantitative performance, and self-validating experimental protocols required for successful implementation.

Pharmacological Significance & Structural Rationale

The ubiquity of the benzanilide motif in drug discovery is not coincidental; it is rooted in its unique physicochemical properties:

  • Conformational Rigidity & Atropisomerism: The partial double-bond character of the amide C-N bond restricts free rotation. This often leads to distinct (E) and (Z) rotamers or axial chirality, which critically dictates receptor binding affinity and selectivity (e.g., in estrogen-dependent MCF-7 breast cancer cell lines)[3].

  • Directional Hydrogen Bonding: The amide N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a strong acceptor. This dual capacity facilitates highly directional, high-affinity interactions within the active sites of target proteins.

  • Electronic Modularity: Substituents on either the aniline or benzoic acid aromatic rings allow for the precise modulation of the molecule's electronic properties, directly influencing lipophilicity, metabolic stability, and target residence time.

Evolution of Synthetic Methodologies: Causality and Mechanism

The Classical Baseline: Schotten-Baumann Acylation

Historically, benzanilides were synthesized via the Schotten-Baumann reaction, coupling highly reactive benzoyl chlorides with anilines in the presence of a base[4].

  • Causality of Limitations: While kinetically favorable, this method suffers from poor atom economy, the generation of stoichiometric corrosive byproducts (HCl), and the requirement for moisture-sensitive, harsh acylating agents. Furthermore, the synthesis of the requisite acid chlorides often requires toxic reagents like thionyl chloride, rendering this approach suboptimal for green chemistry and late-stage functionalization.

Phosphine-Free Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation of aryl iodides with anilines and carbon monoxide (CO) represents a highly atom-efficient route to benzanilides. Traditionally, this transformation required expensive bidentate phosphine ligands (e.g., Xantphos) to stabilize the palladium intermediate and facilitate the challenging nucleophilic attack by weakly nucleophilic anilines.

  • Causality in Catalyst Design: Recent breakthroughs have demonstrated that a simplified catalytic system utilizing Pd(dba) 2​ and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can drive the reaction at atmospheric CO pressure without any phosphine ligands[5]. In this system, DBU serves a dual, synergistic purpose: it acts as a non-nucleophilic base to neutralize the generated HI, and its steric bulk transiently stabilizes the Pd(0) active species, preventing its aggregation into inactive palladium black. This eliminates the high cost of phosphine ligands while maintaining near-quantitative yields[5].

Aminocarbonylation Pd0 Pd(0) Active Species (Stabilized by DBU) OxAdd Oxidative Addition Ar-I + Pd(0) -> Ar-Pd(II)-I Pd0->OxAdd Aryl Iodide COIns CO Insertion Ar-Pd(II)-I + CO -> Ar-CO-Pd(II)-I OxAdd->COIns CO (1 atm) NucAtt Nucleophilic Attack Ar-CO-Pd(II)-I + PhNH2 COIns->NucAtt Aniline RedElim Reductive Elimination Benzanilide + HI NucAtt->RedElim DBU (Base) RedElim->Pd0 Product Release

Caption: Pd-Catalyzed Aminocarbonylation Catalytic Cycle

Copper-Catalyzed Oxidative Amidation via Sequential Acylation/Deacylation

Direct oxidative amidation of aldehydes with amines bypasses the need for pre-activated carboxylic acids or toxic CO gas. A highly innovative strategy utilizes acetanilides as the amine source in the presence of a Cu(II) catalyst and tert-butyl hydroperoxide (TBHP)[6].

  • Causality in Reaction Design: Free anilines are notoriously prone to oxidative degradation under radical conditions. By utilizing acetanilide, the amine functionality is effectively protected. The Cu/TBHP system generates a radical intermediate that couples with the aldehyde to form a transient imide ( Ph−CO−N(Ac)−Ph ). The remarkable success of this protocol relies on the thermodynamic selectivity of the subsequent in situ hydrolysis: the aliphatic acetyl group is selectively cleaved over the highly conjugated aromatic benzoyl group, yielding the pure benzanilide scaffold[6].

OxidativeAmidation Reactants Aldehyde + Acetanilide (Coupling Partners) RadicalGen Radical Generation Cu(II) + TBHP Reactants->RadicalGen Heat (100°C) ImideForm Imide Intermediate Ph-CO-N(Ac)-Ph RadicalGen->ImideForm C-N Bond Formation Deacylation Selective Deacylation Hydrolysis of Acetyl Group ImideForm->Deacylation H2O Product Benzanilide Scaffold Final Product Deacylation->Product -AcOH

Caption: Cu-Catalyzed Oxidative Amidation via Imide Intermediate

Nickel-Catalyzed Cross-Coupling of Methyl Esters

Recent advances have enabled the direct use of highly stable methyl esters as electrophiles in Ni-catalyzed amide bond formation. By screening diverse ligands (such as NHCs and phenanthroline derivatives), researchers successfully overcame the high activation energy of the ester C-O bond, allowing for the synthesis of sterically hindered benzanilides that were previously inaccessible[7].

Quantitative Data Analysis: Comparison of Synthetic Routes

The following table summarizes the quantitative metrics and operational parameters of the discussed methodologies, providing a comparative framework for route selection based on substrate availability and scale.

Synthetic RouteCore ReagentsCatalyst / LigandTypical YieldReaction ConditionsKey Advantages / Limitations
Classical Acylation [4]Benzoyl Chloride + AnilineNone (NaOH Base)85–95%Room Temp, 30 minFast, high yield / Generates corrosive HCl, requires unstable acid chlorides.
Aminocarbonylation [5]Aryl Iodide + Aniline + COPd(dba) 2​ (0.5 mol%) / DBU81–99%100 °C, 24 h, DMFPhosphine-free, 1 atm CO, highly scalable / Requires CO gas handling.
Oxidative Amidation [6]Aldehyde + AcetanilideCuCl 2​ ·2H 2​ O (10 mol%) / TBHP70–85%100 °C, 24 h, DCEAvoids CO and acid chlorides, uses stable precursors / Radical pathway limits some sensitive functional groups.
Ni-Cross Coupling [7]Methyl Ester + AnilineNi(cod) 2​ / SIPr Ligand50–64%110 °C, TolueneUtilizes highly stable esters, enables sterically hindered coupling / Lower yields, sensitive Ni(0) catalyst.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that mechanistic deviations are caught prior to final isolation.

Protocol A: Phosphine-Free Pd-Catalyzed Aminocarbonylation (Gram-Scale)

Adapted from the optimized parameters for commodity chemical synthesis[5].

Objective: Synthesize benzanilide from iodobenzene and aniline using a low-loading, phosphine-free palladium system.

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add iodobenzene (5.0 mmol, 1.0 equiv) and aniline (5.0 mmol, 1.0 equiv).

  • Catalyst Loading: Add Pd(dba) 2​ (0.025 mmol, 0.5 mol%) and DBU (0.50 mmol, 10 mol%). Causality Check: The low loading of DBU acts catalytically to stabilize Pd, while a stoichiometric organic base (e.g., Et 3​ N, 1.5 equiv) is added to neutralize the forming HI.

  • Solvent & Atmosphere: Add anhydrous DMF (10 mL). Seal the flask with a rubber septum. Evacuate the flask and backfill with CO gas using a standard CO balloon (1 atm). Repeat the purge cycle three times to ensure complete removal of oxygen, preventing premature catalyst oxidation.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 24 hours.

  • In-Process Validation: Withdraw a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS or TLC (Hexanes/EtOAc 3:1). The complete disappearance of the iodobenzene peak validates the efficiency of the oxidative addition step.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with water (50 mL) to precipitate the crude amide. Filter the solid via a Büchner funnel.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure benzanilide.

Protocol B: Cu-Catalyzed Oxidative Amidation of Aldehydes

Adapted from the sequential acylation/deacylation strategy[6].

Objective: Synthesize benzanilide via the oxidative coupling of benzaldehyde and acetanilide.

  • Preparation: In an oven-dried reaction tube, combine benzaldehyde (0.5 mmol, 1.0 equiv) and acetanilide (1.0 mmol, 2.0 equiv). Causality Check: The excess of acetanilide drives the equilibrium of the radical coupling forward.

  • Catalyst & Oxidant: Add CuCl 2​ ·2H 2​ O (10 mol%) and an aqueous solution of TBHP (70% in water, 2.0 equiv).

  • Solvent: Add 1,2-dichloroethane (DCE, 1.0 mL). Seal the tube securely.

  • Reaction Execution: Stir the mixture at 100 °C for 24 hours.

  • Mechanistic Validation (Control): To validate the radical nature of the pathway, run a parallel control reaction containing 1.0 equiv of BHT (butylated hydroxytoluene). The complete inhibition of product formation in the control confirms the radical-mediated C-N bond formation.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated NaHCO 3​ solution and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (eluent: Hexanes/EtOAc gradients). Analyze via 1 H NMR to confirm the selective deacylation (absence of the singlet at ~2.1 ppm corresponding to the acetyl methyl group).

References

  • Copper catalysed C–N bond formation via sequential acylation and deacylation process: a novel strategy for the synthesis of benzanilides. rsc.org. Available at:[Link]

  • Novel Promising Estrogenic Receptor Modulators: Cytotoxic and Estrogenic Activity of Benzanilides and Dithiobenzanilides. nih.gov. Available at:[Link]

  • Phosphine-Free Aminocarbonylation Using Pd/DBU Catalyst: Carbonylative Coupling of Aryl Iodides and Amines. acs.org. Available at:[Link]

  • Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. nih.gov. Available at:[Link]

  • Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. mdpi.com. Available at:[Link]

  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds. acs.org. Available at:[Link]

  • Synthesis of Benzanilide from Aniline. scribd.com. Available at:[Link]

Sources

Foundational

Safety, handling, and storage of 5-Iodo-2-methyl-N-phenylbenzamide

Technical Whitepaper: Safety, Handling, and Storage of 5-Iodo-2-methyl-N-phenylbenzamide Chemical Profile & Mechanistic Utility 5-Iodo-2-methyl-N-phenylbenzamide (CAS RN: 1808081-94-8) is a specialized benzanilide deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Handling, and Storage of 5-Iodo-2-methyl-N-phenylbenzamide

Chemical Profile & Mechanistic Utility

5-Iodo-2-methyl-N-phenylbenzamide (CAS RN: 1808081-94-8) is a specialized benzanilide derivative utilized as a high-value building block in advanced organic synthesis and pharmaceutical development ()[1]. The mechanistic utility of this compound is primarily driven by the high reactivity of its carbon-iodine (C-I) bond. Because iodine is highly polarizable and acts as a superior leaving group, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions ()[2].

When subjected to transition-metal catalysis, the aryl iodide undergoes facile oxidative addition, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. Specifically, the N-phenylbenzamide scaffold is strategically designed to undergo intramolecular C-H activation, making it a critical precursor in the synthesis of bioactive molecular architectures such as phenanthridinones, which are known for their antiproliferative properties[2].

Storage & Stability Thermodynamics

The very feature that makes 5-Iodo-2-methyl-N-phenylbenzamide synthetically useful—the C-I bond—also dictates its storage requirements. The bond dissociation energy of an aryl C-I bond is relatively low (~65 kcal/mol) compared to C-Br or C-Cl bonds.

  • Photo-degradation Causality: Exposure to ultraviolet (UV) or ambient light induces homolytic cleavage of the C-I bond, generating highly reactive iodine and aryl radicals. This leads to the formation of deiodinated byproducts and molecular degradation. Therefore, the compound must be stored in the dark, ideally in amber vials or foil-wrapped containers ()[3].

  • Thermal & Atmospheric Control: To prevent slow hydrolysis of the amide bond and mitigate any thermal degradation, the compound should be kept sealed in a dry environment. Optimal storage temperatures are 20–22 °C for short-term handling, while long-term storage should be maintained at 2–8 °C ()[4].

Safety & Hazard Mitigation

As a specialized research chemical, 5-Iodo-2-methyl-N-phenylbenzamide must be handled under the strict principle of "having unknown hazards and toxicity" ()[4].

Based on the Globally Harmonized System (GHS) classifications for structurally analogous iodo-benzamides, researchers should presume the following hazards:

  • Potential Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319) ()[5].

Required PPE & Handling: All weighing, transfer, and reaction setups must be conducted within a certified chemical fume hood. Operators must wear nitrile gloves, safety goggles, and a standard laboratory coat.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling Setup

To ensure scientific integrity, the following protocol for synthesizing phenanthridinone derivatives incorporates a self-validating checkpoint to prevent the use of degraded starting materials.

Step 1: Quality Control (Self-Validation) Causality: Before committing expensive palladium catalysts, you must verify the integrity of the C-I bond. Action: Dissolve a 1 mg aliquot of the compound in methanol and analyze via LC-MS. The presence of a dominant peak at m/z 338 [M+H]⁺ confirms structural integrity. The absence of a peak at m/z 212 [M-I+H]⁺ validates that no photo-induced deiodination has occurred during storage.

Step 2: Inert Atmosphere Preparation Causality: Atmospheric oxygen poisons the electron-rich Pd(0) active catalytic species. Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Repeat this purge cycle three times.

Step 3: Reagent Charging & Reaction Assembly Action: Under a positive flow of Argon, transfer 1.0 equivalent of 5-Iodo-2-methyl-N-phenylbenzamide into the flask. Add 0.05 equivalents of Palladium(II) acetate (Pd(OAc)₂) and 2.0 equivalents of potassium carbonate (K₂CO₃). Inject anhydrous, degassed dimethylformamide (DMF) via syringe.

Step 4: Execution and Internal Validation Action: Heat the reaction mixture to 100 °C for 12 hours. Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The disappearance of the starting material spot confirms successful oxidative addition and catalytic turnover.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value
CAS Registry Number 1808081-94-8
Molecular Formula C₁₄H₁₂INO
Molecular Weight 337.16 g/mol
Melting Point 144 – 148 °C

| Physical State | Colorless solid |

Table 2: Storage & Handling Parameters

Parameter Recommendation
Temperature 20–22 °C (Short-term); 2–8 °C (Long-term)
Light Exposure Strictly protect from UV/ambient light
Atmosphere Sealed, dry environment (Argon preferred)

| Primary Hazard | Unknown toxicity; presumed skin/eye irritant |

Visualizations

G Start 5-Iodo-2-methyl-N-phenylbenzamide (CAS: 1808081-94-8) Storage Optimal Storage Dark, Dry, 20-22°C Start->Storage Standard Protocol Degradation Photo-degradation (C-I Bond Cleavage) Start->Degradation Light/Moisture Exposure QC Pre-Reaction QC (LC-MS / TLC) Handling Inert Handling (Argon/N2 Atmosphere) QC->Handling Purity Verified Storage->QC Aliquot Retrieval Reaction Pd-Catalyzed Cross-Coupling Handling->Reaction Reagent Addition Product Complex Scaffold (e.g., Phenanthridinones) Reaction->Product Catalytic Cycle

Workflow for storage, QC, and synthetic application of 5-Iodo-2-methyl-N-phenylbenzamide.

References

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of a Versatile Benzamide Scaffold

An Application Note for the Synthesis of 5-Iodo-2-methyl-N-phenylbenzamide 5-Iodo-2-methyl-N-phenylbenzamide (CAS No: 1808081-94-8) is a specialized benzanilide derivative that serves as a crucial building block in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5-Iodo-2-methyl-N-phenylbenzamide

5-Iodo-2-methyl-N-phenylbenzamide (CAS No: 1808081-94-8) is a specialized benzanilide derivative that serves as a crucial building block in modern organic synthesis and pharmaceutical research. The benzanilide framework is a privileged scaffold found in numerous bioactive molecules, and the strategic placement of iodo- and methyl- groups on this structure imparts unique chemical reactivity and utility.[1]

The primary value of this compound lies in the presence of the iodine atom, which functions as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile construction of complex carbon-carbon and carbon-heteroatom bonds, a cornerstone of contemporary drug discovery and materials science. Researchers leverage this intermediate to assemble novel molecular architectures, including phenanthridinones, which have demonstrated antiproliferative activity against human tumor cell lines. This application note provides a detailed, field-proven protocol for the synthesis of 5-Iodo-2-methyl-N-phenylbenzamide via a robust amide coupling methodology.

Synthesis Overview: The Logic of Amide Bond Formation

The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide is achieved through the formation of an amide bond, one of the most fundamental and frequently utilized reactions in medicinal chemistry.[2][3] The direct condensation of a carboxylic acid (5-Iodo-2-methylbenzoic acid) and an amine (aniline) is thermodynamically unfavorable and requires harsh conditions (e.g., temperatures >200 °C), which are incompatible with most functionalized molecules.

Therefore, a more strategic approach is required, which involves the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group.[2] This is accomplished using a coupling reagent. The activated intermediate then readily reacts with the amine nucleophile to form the stable amide bond under mild conditions. This protocol employs a carbodiimide-based coupling agent, a widely accepted and efficient method for this transformation.[2][4]

reaction_overview reactant1 5-Iodo-2-methylbenzoic Acid arrow Coupling Reagent (e.g., EDC/HOBt) Base, Solvent plus1 + reactant2 Aniline product 5-Iodo-2-methyl-N-phenylbenzamide arrow->product

Figure 1: General reaction scheme for the amide coupling synthesis.

Experimental Protocol

This protocol details the synthesis of 5-Iodo-2-methyl-N-phenylbenzamide from its precursor materials. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
5-Iodo-2-methylbenzoic acid54811-38-0C₈H₇IO₂262.04Carboxylic Acid Source
Aniline62-53-3C₆H₇N93.13Amine Source
EDC.HCl (EDAC)25952-53-8C₈H₁₈ClN₃191.70Coupling Reagent
HOBt (Hydrate)123333-53-9C₆H₅N₃O·xH₂O135.13 (Anhydrous)Additive / Activator
DIPEA7087-68-5C₈H₁₉N129.24Non-nucleophilic Base
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous Solvent
Equipment
EquipmentPurpose
Round-bottom flasksReaction vessels
Magnetic stirrer and stir barsAgitation of reaction mixture
Nitrogen/Argon inletTo maintain an inert atmosphere
SyringesPrecise liquid transfer
Separatory funnelLiquid-liquid extraction (work-up)
Rotary evaporatorSolvent removal
Thin-Layer Chromatography (TLC) platesReaction monitoring
Glass funnel and filter paperFiltration
Column chromatography setupProduct purification

Step-by-Step Synthesis Procedure

Part 1: Activation of the Carboxylic Acid
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Iodo-2-methylbenzoic acid (1.0 eq, e.g., 2.62 g) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This prevents atmospheric moisture from quenching the reactive intermediates.

  • Dissolution: Add anhydrous Dichloromethane (DCM) (approx. 40 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Coupling Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq) to the solution in one portion.

  • Activation: Stir the reaction mixture at room temperature for 30 minutes. During this time, the EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted by HOBt into an active ester. The use of HOBt as an additive is crucial for increasing efficiency and minimizing side reactions.[4]

Part 2: Amide Bond Formation
  • Amine Addition: In a separate, small vial, dissolve aniline (1.1 eq) in a minimal amount of anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to this solution. The base is essential to neutralize the HCl salt of EDC and the HCl generated during the reaction.

  • Coupling: Add the aniline/DIPEA solution dropwise to the activated carboxylic acid mixture from Part 1 via syringe.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have an Rf value distinct from the starting materials.

Part 3: Work-up and Purification
  • Quenching: Dilute the reaction mixture with additional DCM (approx. 50 mL).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x 50 mL) - to remove excess DIPEA and any unreacted aniline.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted 5-Iodo-2-methylbenzoic acid and HOBt.

    • Brine (1 x 50 mL) - to remove residual water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 5-Iodo-2-methyl-N-phenylbenzamide as a solid.[5] The reported melting point is 144-148 °C.

Figure 2: Experimental workflow for the synthesis of 5-Iodo-2-methyl-N-phenylbenzamide.

Safety and Handling

All chemical manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

CompoundHazard Summary
5-Iodo-2-methylbenzoic acid Causes skin, serious eye, and potential respiratory irritation.[8][9]
Aniline Harmful if swallowed. Suspected of causing genetic defects.[10] Handle with extreme care.
EDC.HCl / HOBt Irritants. Avoid inhalation of dust and contact with skin and eyes.
DIPEA / DCM Volatile and flammable liquids. Dichloromethane is a suspected carcinogen.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10] Dispose of all chemical waste according to institutional and local regulations.

References

  • Benchchem. 5-Iodo-2-methyl-N-phenylbenzamide.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • HepatoChem. Amide coupling reaction in medicinal chemistry.

  • Hoffman Fine Chemicals. (2023). CAS 1808081-94-8 | 5-Iodo-2-methyl-N-phenylbenzamide.

  • De, K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3586-3590.

  • LibreTexts Chemistry. (2022). Chemistry of Amides.

  • Aapptec Peptides. Coupling Reagents.

  • ECHEMI. (2024). 5-Iodo-2-methylbenzoic acid SDS.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Aniline.

  • KM Pharma Solution Private Limited. MSDS - 5-Iodo-2-methylbenzoic acid.

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 5-iodo-2-Methylbenzoyl chloride.

  • Fisher Scientific. (2025). Safety Data Sheet - Methyl 2-iodo-5-methylbenzoate.

  • Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

  • Google Patents. (2004). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

  • European Patent Office. (2005). EP 1642881 B1 - Process for producing 5-iodo-2-methylbenzoic acid.

  • Zhang, L., et al. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry, 31, 257-259.

  • Fluorochem. 5-Iodo-2-methylbenzamide.

  • ChemicalBook. (2025). 5-Iodo-2-methylbenzoic acid (CAS 54811-38-0).

  • Sigma-Aldrich. 5-IODO-2-METHYLBENZALDEHYDE.

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid.

  • Google Patents. (2004). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid.

  • PubChem. 5-Iodo-2-methylbenzoic acid.

  • Apicule. 5-Iodo-2-methylbenzoic acid (CAS No: 54811-38-0) API Intermediate Manufacturers.

  • Cheméo. Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5).

  • de la Cour, J. M., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Bioorganic & Medicinal Chemistry Letters, 84, 129208.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Iodo-2-methyl-N-phenylbenzamide

Executive Summary 5-Iodo-2-methyl-N-phenylbenzamide is a highly versatile and reactive building block in modern organic synthesis. Featuring a highly polarizable carbon-iodine (C–I) bond and a structurally directing N-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Iodo-2-methyl-N-phenylbenzamide is a highly versatile and reactive building block in modern organic synthesis. Featuring a highly polarizable carbon-iodine (C–I) bond and a structurally directing N-phenylcarboxamide scaffold, this molecule is frequently utilized as a key intermediate in the development of complex pharmaceuticals, including kinase inhibitors and viral protease inhibitors [1].

This application note provides an authoritative, in-depth guide to executing palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Sonogashira couplings) with this substrate. By dissecting the mechanistic causality behind catalyst, ligand, and solvent selection, this guide empowers researchers to achieve high-yielding, reproducible carbon-carbon (C–C) bond formations.

Chemical Profile & Reactivity Dynamics

To design an efficient catalytic system, one must first understand the stereoelectronic environment of the substrate:

  • Electronic Activation: In palladium-catalyzed cross-coupling, aryl iodides are universally recognized as the most reactive electrophiles due to the low bond dissociation energy of the C–I bond (~65 kcal/mol) compared to C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol) [2].

  • Steric Environment: The iodine atom is located at the C5 position, flanked by protons at C4 and C6. The sterically demanding methyl group (C2) and N-phenylbenzamide group (C1) are positioned distally from the reactive site. Consequently, oxidative addition at C5 is sterically unhindered, allowing for the use of milder reaction conditions and less bulky phosphine ligands.

  • Directing Group Considerations: The amide nitrogen possesses lone pairs that can potentially coordinate to the palladium center, leading to catalyst sequestration. To mitigate this, bidentate ligands (e.g., dppf) or specific solvent/base combinations are employed to ensure the palladium remains in the active catalytic cycle.

Mechanistic Insights (E-E-A-T)

The Rate-Determining Step Shift

In standard cross-couplings with aryl chlorides, the oxidative addition of Pd(0) into the C–X bond is typically the rate-determining step, necessitating highly electron-rich, bulky ligands (like Buchwald biarylphosphines). However, with 5-Iodo-2-methyl-N-phenylbenzamide, oxidative addition is extremely rapid .

Because of this kinetic shift, transmetalation becomes the rate-determining step [3]. Therefore, optimizing the reaction requires focusing on the activation of the nucleophile (e.g., the boronic acid or terminal alkyne) rather than forcing the oxidative addition.

  • In Suzuki-Miyaura Couplings: The addition of a base (like K₂CO₃) and a protic co-solvent (like H₂O) is critical. The base converts the neutral boronic acid into a highly nucleophilic boronate complex, which readily undergoes transmetalation with the Pd(II) intermediate [3].

  • In Sonogashira Couplings: A Cu(I) co-catalyst is utilized to deprotonate the terminal alkyne (assisted by an amine base) and form a copper acetylide. This intermediate facilitates a rapid transmetalation to the Pd(II) center [4].

CatalyticCycle PreCat Pd(II) Precatalyst or Pd(0) Source Pd0 Active Pd(0)L_n (14e- or 16e-) PreCat->Pd0 Reduction / Ligand Dissociation OxAdd Pd(II) Oxidative Addition Complex Ar-Pd(II)(I)L_2 Pd0->OxAdd + 5-Iodo-2-methyl-N-phenylbenzamide (Fast Step) TransMet Transmetalation Complex Ar-Pd(II)(R)L_2 OxAdd->TransMet + Nucleophile (Boronate/Cu-Acetylide) (Rate-Determining Step) RedElim Reductive Elimination Formation of Ar-R TransMet->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Biaryl or Alkyne) RedElim->Product Product Release

Figure 1: Mechanistic cycle of Pd-catalyzed cross-coupling highlighting the kinetic shift for aryl iodides.

Experimental Workflows and Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This protocol describes the coupling of 5-Iodo-2-methyl-N-phenylbenzamide with an arylboronic acid to form a biaryl scaffold.

Reagents & Materials:

  • 5-Iodo-2-methyl-N-phenylbenzamide (1.0 mmol, 337.16 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed

Step-by-Step Methodology:

  • Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methyl-N-phenylbenzamide, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times). Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. Causality Note: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath. Stir vigorously for 3–5 hours.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aryl iodide is strongly UV-active; reaction completion is indicated by the total consumption of the starting material spot and the appearance of a lower Rf product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl product.

Protocol B: Sonogashira Cross-Coupling (Alkynylation)

This protocol details the coupling with a terminal alkyne to synthesize alkynylated benzamide derivatives.

Reagents & Materials:

  • 5-Iodo-2-methyl-N-phenylbenzamide (1.0 mmol, 337.16 mg)

  • Terminal Alkyne (1.3 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Anhydrous THF (8 mL)

Step-by-Step Methodology:

  • Assembly: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge a flask with 5-Iodo-2-methyl-N-phenylbenzamide, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Add anhydrous THF and Et₃N. Stir for 5 minutes at room temperature to ensure homogenization.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. Causality Note: Slow addition prevents the localized high concentration of alkyne, minimizing Glaser-type homocoupling side reactions.

  • Reaction: Stir the mixture at room temperature (or up to 50 °C for sterically hindered alkynes) for 4–8 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL) to solubilize copper salts. Extract with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

Workflow Step1 Reagent Assembly Aryl Iodide + Pd Cat. + Base + Solvent Step2 Degassing Vacuum/Argon Purge (Crucial for Pd(0)) Step1->Step2 Step3 Reaction Heating/Stirring (TLC Monitoring) Step2->Step3 Step4 Workup Aqueous Quench & Extraction Step3->Step4 Step5 Purification Chromatography & Characterization Step4->Step5

Figure 2: Standardized experimental workflow for Palladium-Catalyzed Cross-Coupling.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 5-Iodo-2-methyl-N-phenylbenzamide with phenylboronic acid. The data highlights the necessity of aqueous biphasic conditions to accelerate the rate-determining transmetalation step.

Table 1: Catalyst and Condition Optimization for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene (Anhydrous)801245%
2Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene / H₂O (4:1)80678%
3Pd(OAc)₂ (3%)Cs₂CO₃ (2.0)DMF (Anhydrous)60852%
4Pd(dppf)Cl₂ (3%)K₂CO₃ (2.5)1,4-Dioxane / H₂O (4:1)60494%
5Pd(dppf)Cl₂ (3%)Et₃N (3.0)1,4-Dioxane (Anhydrous)801231%

*Yields represent isolated yields after column chromatography. Entry 4 demonstrates the optimal balance of a robust bidentate catalyst with a biphasic aqueous system to maximize boronate activation.

References

  • Ghosh, A. K., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of a Series of Novel and Reversible Inhibitors for the Severe Acute Respiratory Syndrome−Coronavirus Papain-Like Protease." Journal of Medicinal Chemistry, ACS Publications, 2009. URL:[Link]

  • Littke, A. F., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, ACS Publications, 2000. URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Guides, 2023. URL:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Supplemental Modules (Organic Chemistry). URL:[Link]

Method

Application Note: Advanced Protocols for the C–H Functionalization of Benzanilides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization, Regiodivergent Synthesis, and Palladium/Ruthenium Catalysis Executive Summary & Strategic Importan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-Stage Functionalization, Regiodivergent Synthesis, and Palladium/Ruthenium Catalysis

Executive Summary & Strategic Importance

Benzanilides are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous anti-inflammatory, antimicrobial, and anticancer therapeutics. Traditionally, synthesizing functionalized benzanilides required the coupling of pre-functionalized benzoic acids and anilines, a strategy that limits late-stage structural diversification.

Transition-metal-catalyzed C–H functionalization has revolutionized this paradigm. By utilizing the innate amide moiety as a directing group, chemists can achieve highly regioselective ortho-functionalization (e.g., halogenation, hydroxylation, and arylation) directly on the benzanilide core [1]. This application note provides a comprehensive, self-validating guide to executing these transformations, detailing the mechanistic causality behind reagent selection and offering step-by-step protocols for both halogenation and regiodivergent hydroxylation.

Mechanistic Rationale: Causality in Reaction Design

Successful C–H functionalization of benzanilides is not a product of random screening; it requires a precise orchestration of the catalyst, directing group, oxidant, and solvent environment.

The Directing Group and CMD Pathway

The secondary or tertiary amide of the benzanilide directs the transition metal (typically Pd or Ru) to the ortho-position. This occurs via a Concerted Metalation-Deprotonation (CMD) pathway. The choice of solvent is critical here: fluorinated solvents like Hexafluoroisopropanol (HFIP) or Trifluoroacetic Acid (TFA) are frequently employed. HFIP acts as a strong hydrogen-bond donor, stabilizing the highly polar transition states during the CMD step and preventing off-target oxidation of the solvent.

Oxidant Selection and the Pd(II)/Pd(IV) Cycle

For functionalizations such as bromination using N-Bromosuccinimide (NBS), the reaction traverses a Pd(II)/Pd(IV) catalytic cycle. Following the formation of the palladacycle, the oxidant (NBS or an external oxidant like Na₂S₂O₈) facilitates oxidative addition to generate a high-valent Pd(IV) intermediate. This species undergoes rapid reductive elimination to forge the new C–X or C–O bond.

Orthogonal Regioselectivity: Pd(II) vs. Ru(II)

A fascinating aspect of benzanilide functionalization is the ability to control which aromatic ring (the benzoyl ring vs. the anilide ring) is functionalized. Computational and experimental studies reveal that steric effects dictate the outcome in Ru-catalyzed reactions (favoring the less hindered anilide ring), whereas electronic effects dominate in Pd-catalyzed reactions (favoring the electron-rich benzoyl ring under specific conditions) [2].

CatalyticCycle Pd Pd(II) Active Catalyst (e.g., Pd(OAc)2) Coord Amide Coordination (N- or O-bound) Pd->Coord + Benzanilide CMD C-H Activation (CMD) Palladacycle Intermediate Coord->CMD - HOAc Ox Oxidative Addition Pd(IV) Species CMD->Ox + NBS or PhI(OAc)2 RedElim Reductive Elimination C-X or C-O Bond Formation Ox->RedElim Fast RedElim->Pd - Product

Figure 1: Pd(II)/Pd(IV) catalytic cycle for ortho-C-H functionalization of benzanilides.

Quantitative Data: Optimization Parameters

The following table synthesizes the optimal conditions for achieving high yields and regioselectivity in benzanilide C–H functionalization, allowing for rapid comparison of catalytic systems.

Reaction TypeCatalyst (mol %)Oxidant / ReagentSolvent SystemTemp (°C)Yield (%)Regioselectivity (ortho:para)
Bromination Pd(OAc)₂ (10%)NBS (1.2 eq)DCE10082–89>99:1 (Anilide ring)
Bromination Pd(OAc)₂ (10%)NBS (1.2 eq)HFIP / TFA7085–92>99:1 (Anilide ring)
Hydroxylation Pd(OAc)₂ (10%)PhI(OAc)₂ (1.5 eq)TFA / TFAA11075–88>99:1 (Benzoyl ring)
Hydroxylation [Ru(p-cymene)Cl₂]₂ (5%)PhI(OAc)₂ (1.5 eq)DCE10070–85>99:1 (Anilide ring)

Experimental Workflows & Self-Validating Protocols

Workflow S1 1. Reagent Assembly Benzanilide + Catalyst + Oxidant S2 2. Solvent Addition HFIP/TFA or DCE S1->S2 S3 3. Thermal Activation 70-110 °C, Sealed Tube S2->S3 S4 4. In-Process Control TLC/LC-MS Validation S3->S4 S4->S3 Incomplete Conversion S5 5. Workup & Isolation Quench, Extract, Flash Column S4->S5 Target Mass Confirmed

Figure 2: Standard experimental workflow and self-validation checkpoints for C-H functionalization.

Protocol A: Palladium-Catalyzed ortho-Selective C–H Bromination

Adapted from the methodologies established for anilide halogenation [1].

Objective: Regioselective installation of a bromine atom at the ortho-position of the anilide ring.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 15 mL sealed reaction tube equipped with a magnetic stir bar, add the benzanilide substrate (0.10 mmol, 1.0 equiv), N-Bromosuccinimide (NBS, 0.12 mmol, 1.2 equiv), and Pd(OAc)₂ (0.01 mmol, 10 mol %).

  • Solvent Addition: Add 1.0 mL of a solvent mixture (e.g., HFIP or a 9:1 mixture of TFA/TFAA).

  • Activation: Seal the tube with a Teflon-lined cap. Stir the reaction mixture at room temperature for 5 minutes to ensure homogenization.

    • Validation Checkpoint 1: The solution should turn a deep amber/orange color, indicating the successful coordination of Pd(II) to the substrate.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 70 °C and stir vigorously for 2 to 12 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (DCM:MeOH = 300:1) or LC-MS.

    • Validation Checkpoint 2: The reaction is complete when the starting material peak is consumed. Crucial: If a heavy black precipitate (Pd black) forms early in the reaction, the catalyst has decomposed (often due to moisture or an imbalance in the oxidant ratio). The reaction must be aborted and restarted with fresh, anhydrous reagents.

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and quench carefully with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Regiodivergent C(sp2)–H Hydroxylation

Adapted from the diversity-oriented synthesis approach [2].

Objective: Selective ortho-hydroxylation. Use Pd(OAc)₂ to target the benzoyl ring, or[Ru(p-cymene)Cl₂]₂ to target the anilide ring.

Step-by-Step Methodology:

  • Preparation: In a 15 mL sealed tube, combine the benzanilide (0.2 mmol, 1.0 equiv), PhI(OAc)₂ (0.3 mmol, 1.5 equiv), and the chosen catalyst:

    • For Benzoyl Hydroxylation: Add Pd(OAc)₂ (10 mol %).

    • For Anilide Hydroxylation: Add [Ru(p-cymene)Cl₂]₂ (5 mol %) and AgSbF₆ (20 mol %) as an additive to generate the active cationic Ru species.

  • Solvent Addition: Add 2.0 mL of TFA/TFAA (for Pd) or DCE (for Ru).

  • Heating: Seal the tube and heat to 100–110 °C for 12–24 hours.

  • In-Process Monitoring:

    • Validation Checkpoint: For the Ru-catalyzed reaction, the in-situ generation of the cationic Ru species via AgSbF₆ will result in the immediate precipitation of AgCl (a white/gray cloudy solid). If this precipitate does not form, the catalyst activation has failed.

  • Workup: Cool to room temperature, remove the solvent under reduced pressure, and neutralize with saturated NaHCO₃. Extract with EtOAc (3 × 15 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify by flash chromatography (Hexanes/EtOAc gradient).

References

  • Das, R., & Kapur, M. (2017). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 82(2), 1114-1126. URL: [Link]

  • Sun, Y., Sun, T., Wu, Y., Zhang, X., & Rao, Y. (2016). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science, 7(3), 2229-2238. URL: [Link]

Sources

Application

Evaluating 5-Iodo-2-methyl-N-phenylbenzamide in Antiviral Drug Discovery: From Initial Screening to Mechanism of Action

An Application Guide for Researchers and Drug Development Professionals Introduction: The relentless emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health, necessitating a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The relentless emergence of novel and drug-resistant viral pathogens presents a continuous challenge to global health, necessitating an accelerated pipeline for the discovery of new antiviral therapeutics.[1][2] The N-phenylbenzamide scaffold has emerged as a structure of significant interest in medicinal chemistry, with various derivatives demonstrating notable antiviral activity against a range of pathogens, including Hepatitis C Virus (HCV) and Enterovirus 71 (EV71).[3][4][5] This application note focuses on 5-Iodo-2-methyl-N-phenylbenzamide , a specific benzanilide derivative, as a candidate for antiviral screening.[6] While direct antiviral activity for this particular compound is not yet established in the literature, its structural features warrant a thorough investigation.

This guide provides a comprehensive framework for researchers to systematically evaluate the antiviral potential of 5-Iodo-2-methyl-N-phenylbenzamide. We will detail a tiered approach, beginning with high-throughput primary screening and progressing to more complex secondary and mechanism-of-action (MoA) studies, explaining the scientific rationale behind each protocol to ensure robust and interpretable results.

Compound Profile: 5-Iodo-2-methyl-N-phenylbenzamide

5-Iodo-2-methyl-N-phenylbenzamide is a benzanilide derivative available for research purposes.[6] Its key structural features include the core N-phenylbenzamide scaffold, a methyl group on one phenyl ring, and an iodine atom. The presence of iodine is particularly advantageous from a medicinal chemistry perspective, as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[6]

Table 1: Physicochemical Properties of 5-Iodo-2-methyl-N-phenylbenzamide

Property Value Reference
CAS Number 1808081-94-8 [6][7]
Molecular Formula C₁₄H₁₂INO [6]
Molecular Weight 337.15 g/mol [6]
IUPAC Name 5-iodo-2-methyl-N-phenylbenzamide [6]
Appearance Solid [6]
Melting Point 144-148 °C [6]

| Storage | Store sealed in a dry environment at room temperature. |[6] |

1.1. Safety and Handling This compound is intended for laboratory research use only.[6] Users must handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8][9] Avoid formation of dust and aerosols.[8][9] For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Rationale for Antiviral Screening

The investigation of 5-Iodo-2-methyl-N-phenylbenzamide is predicated on the established antiviral activity of structurally related compounds. Research has shown that the N-phenylbenzamide scaffold is a "privileged structure" for targeting various viruses.

  • Anti-Enterovirus Activity: A study on N-phenylbenzamide derivatives identified compounds with potent activity against several strains of Enterovirus 71.[4][5] The proposed mechanism for some related compounds involves direct binding to the viral capsid, stabilizing the virion and preventing the uncoating process necessary for genome release.[10]

  • Anti-HCV Activity: Other N-phenylbenzamide analogues have demonstrated considerable activity against the Hepatitis C virus.[3]

This precedent provides a strong rationale for screening 5-Iodo-2-methyl-N-phenylbenzamide, as minor structural modifications can significantly impact biological activity.

Experimental Framework for Antiviral Evaluation

A robust evaluation of a novel compound requires a multi-stage screening process to identify activity, confirm potency, and elucidate the mechanism of action.[1] This workflow ensures that resources are focused on the most promising candidates.

G A Compound Preparation (5-Iodo-2-methyl-N-phenylbenzamide in DMSO) B Primary Screening (Cytopathic Effect Inhibition Assay) A->B C Data Analysis (EC₅₀, CC₅₀, Selectivity Index) B->C D Hit Compound? (SI > 10) C->D E Secondary Assays (Plaque & Yield Reduction) D->E Yes H Inactive / Toxic (End of evaluation) D->H No F Mechanism of Action (MoA) Studies (e.g., Time-of-Addition Assay) E->F G Lead Candidate for Optimization F->G G cluster_0 Viral Life Cycle A Attachment & Entry B Uncoating A->B C Genome Replication & Protein Synthesis B->C D Assembly & Egress C->D

Caption: Key stages of the viral life cycle as potential drug targets.

Step-by-Step Methodology:

  • Setup: Seed cells in multi-well plates as in previous assays.

  • Infection: Infect all wells (except controls) with the virus at a high MOI to ensure a single cycle of replication.

  • Time-of-Addition: Add a fixed, high concentration of the compound (e.g., 5-10 times its IC₅₀) to different wells at various time points, for instance:

    • -2h: 2 hours before infection.

    • 0h: Simultaneously with the virus.

    • +2h, +4h, +6h, +8h: At 2, 4, 6, and 8 hours post-infection.

  • Incubation: After the final time point, incubate the plates for a full replication cycle (e.g., 12-24 hours).

  • Quantification: Collect the supernatant or cell lysate. Quantify the viral yield using a Virus Yield Reduction Assay (by titrating infectious virus via PRA) or by measuring viral RNA via qRT-PCR. [11]6. Data Analysis: Plot the percentage of viral inhibition against the time of compound addition. A sharp drop in efficacy at a specific time point indicates the end of the window during which the compound's target is active.

Advanced MoA Study: Enzyme Inhibition (Example: HIV Reverse Transcriptase)

Should the Time-of-Addition assay suggest inhibition of replication, specific enzymatic assays can be employed. For retroviruses like HIV, the reverse transcriptase (RT) enzyme is a prime target. [12]Modern RT inhibition assays are often ELISA-based, non-radioactive, and suitable for HTS. [12][13] Causality: This type of assay directly measures the compound's effect on a specific, isolated viral enzyme. This provides definitive evidence of target engagement and is a critical step in characterizing a direct-acting antiviral. [14] Protocol Principle: ELISA-based RT Inhibition Assay

  • Reaction: Recombinant HIV-1 RT enzyme is incubated with a poly(A) RNA template and an oligo(dT) primer in the presence of dNTPs, one of which is labeled (e.g., with digoxigenin or biotin). [12]2. Inhibition: The reaction is performed in parallel wells with and without serial dilutions of the test compound.

  • Capture: The newly synthesized, labeled DNA product is captured on a streptavidin-coated microplate. [12]4. Detection: An enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) is added, which binds to the captured DNA.

  • Signal Generation: A colorimetric substrate is added. The resulting signal is proportional to the amount of DNA synthesized and thus to the RT activity. [12]A reduction in signal in the presence of the compound indicates inhibition.

Data Interpretation and Future Directions
  • Successful Hit: A compound like 5-Iodo-2-methyl-N-phenylbenzamide would be considered a promising "hit" if it demonstrates a high Selectivity Index (SI > 10) in primary screening, confirmed potent activity (low micromolar or nanomolar IC₅₀) in the Plaque Reduction Assay, and a defined window of activity in the Time-of-Addition assay.

  • Next Steps: A confirmed hit would become a "lead" for further development. The iodine atom on the molecule is an ideal starting point for lead optimization. [6]Medicinal chemists can use cross-coupling reactions to synthesize a library of analogues, exploring how different chemical groups at this position affect potency and selectivity, ultimately leading to a more effective drug candidate. [1][6] This structured application guide provides a robust pathway for the initial discovery and characterization of potential antiviral compounds like 5-Iodo-2-methyl-N-phenylbenzamide, grounding the experimental protocols in clear scientific rationale.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. [Link]

  • In Vitro Antiviral Testing Services - Creative Diagnostics. [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. [Link]

  • In vitro methods for testing antiviral drugs - PMC. [Link]

  • Plaque reduction assay - Bio-protocol. [Link]

  • Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. [Link]

  • Cell-based ELISA for Antiviral Research - Creative Diagnostics. [Link]

  • In Vitro Antiviral Testing | IAR - USU - Utah State University. [Link]

  • Antiviral & Antimicrobial Testing - Charles River Laboratories. [Link]

  • Successful Strategies For The Discovery Of Antiviral Drugs Rsc Rsc Drug Discovery. [Link]

  • Cell-based assays - VirusBank Platform. [Link]

  • Rapid screening of HIV reverse transcriptase and integrase inhibitors - PubMed. [Link]

  • Cell-Based Screening Assay for Antiviral Compounds Targeting the Ability of Herpesvirus Posttranscriptional Regulatory Proteins To Stabilize Viral mRNAs - PMC. [Link]

  • How can we improve our antiviral drug development pipeline? - Patsnap Synapse. [Link]

  • Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses - IRIS. [Link]

  • Recent Advances in Antiviral Drug Discovery - International Journal of Pharmaceutical Sciences. [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC. [Link]

  • Current Strategies of Antiviral Drug Discovery for COVID-19 - PMC - NIH. [Link]

  • Antiviral Drugs: Experimental and Clinical Approaches | Frontiers Research Topic. [Link]

  • Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare. [Link]

  • An Optimized Product-Enhanced Reverse Transcriptase Assay for Sensitive and Quantitative Detection of HIV Viral Load and Phenoty - bioRxiv. [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google P
  • CAS 1808081-94-8 | 5-Iodo-2-methyl-N-phenylbenzamide - Hoffman Fine Chemicals. [Link]

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC. [Link]

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti- - ResearchGate. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC. [Link]

  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed. [Link]

  • MSDS - 5-Iodo-2-methylbenzoic acid - KM Pharma Solution Private Limited. [Link]

  • Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent R - IRIS. [Link]

  • Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental, - Beilstein Journals. [Link]

  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. [Link]

  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9 - MDPI. [Link]

  • PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - European Patent Office - EP 1642881 B1 - Googleapis.com. [Link]

  • A review: Mechanism of action of antiviral drugs - Cosmedic Training Academy. [Link]

  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. [Link]

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Method

Advanced Application Note: High-Throughput Library Synthesis Utilizing 5-Iodo-2-methyl-N-phenylbenzamide as a Privileged Scaffold

Scientific Rationale & Scaffold Profiling In modern drug discovery and diversity-oriented synthesis, the selection of a versatile, privileged core is the most critical determinant of a library's success. 5-Iodo-2-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Profiling

In modern drug discovery and diversity-oriented synthesis, the selection of a versatile, privileged core is the most critical determinant of a library's success. 5-Iodo-2-methyl-N-phenylbenzamide represents a highly strategic starting point for parallel synthesis. The benzamide motif is a well-documented pharmacophore, frequently serving as a core structural element in kinase inhibitors and viral protease inhibitors, including targeted agents against SARS-CoV PLpro[1].

From a synthetic perspective, the presence of the iodine atom at the 5-position transforms this scaffold into an elite electrophile for transition-metal-catalyzed cross-couplings[2].

The Causality of Reactivity: The choice of an aryl iodide over an aryl bromide or chloride is highly intentional for high-throughput experimentation (HTE). The carbon-iodine bond dissociation energy is significantly lower, facilitating rapid oxidative addition by low-valent palladium species. This kinetic advantage allows cross-coupling reactions to proceed at lower temperatures and shorter reaction times. Consequently, this prevents the thermal degradation of the N-phenyl amide bond and suppresses unwanted late-stage benzylic functionalization at the adjacent 2-methyl group[2]. Furthermore, the ortho-methyl group forces incoming bulky substituents (such as biaryl rings) out of coplanarity, increasing the three-dimensional character ( Fsp3​ ) of the resulting library members—a highly desirable trait for improving aqueous solubility and target specificity.

Physicochemical & Reactivity Profile
PropertyValue / CharacteristicImpact on Library Synthesis
Molecular Formula C14​H12​INO Provides a low starting molecular weight (337.15 g/mol ), allowing final library members to remain within Lipinski's Rule of 5.
Electrophilicity High (Aryl Iodide)Enables room-temperature to 80 °C couplings; minimizes competitive protodehalogenation[3].
Steric Environment Ortho-Methyl GroupInduces a dihedral twist in cross-coupled products, preventing flat, insoluble π -stacking aggregates.
Directing Group Potential N-Phenyl AmideCan serve as a weak directing group for ortho-C-H activation, though primarily acts as a stable structural linker in standard HTE.

Divergent Library Synthesis Workflow

The highly reactive nature of the 5-iodo position allows for a divergent library synthesis strategy. From a single master plate of 5-Iodo-2-methyl-N-phenylbenzamide, researchers can generate three distinct chemical spaces: Biaryls, Alkynes, and Anilines.

G Core 5-Iodo-2-methyl-N-phenylbenzamide (Privileged Scaffold) Suzuki Biaryl Library (Suzuki-Miyaura) Core->Suzuki Aryl Boronic Acids Pd(dppf)Cl2, K3PO4 Sonogashira Alkynyl Library (Sonogashira) Core->Sonogashira Terminal Alkynes Pd(PPh3)4, CuI, Et3N Buchwald Amine Library (Buchwald-Hartwig) Core->Buchwald 1°/2° Amines RuPhos Pd G4, Cs2CO3

Divergent Pd-catalyzed cross-coupling pathways for 5-Iodo-2-methyl-N-phenylbenzamide.

Self-Validating High-Throughput Protocols

To ensure absolute trustworthiness in parallel synthesis, the following protocols are designed as self-validating systems . Every 96-well plate incorporates internal controls and standardized sampling methods to eliminate false positives and quantify yields directly via Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: We utilize Pd(dppf)Cl2​ as the pre-catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for minimizing competitive protodehalogenation of the aryl iodide[3]. A biphasic 1,4-dioxane/water system with K3​PO4​ is selected to ensure the solubility of diverse boronic acids while maintaining a mild pH that protects the amide linkage.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.2 M stock solution of 5-Iodo-2-methyl-N-phenylbenzamide in anhydrous 1,4-dioxane.

  • Dispensing: Using an automated liquid handler, dispense 100 µL (20 µmol) of the scaffold stock into each well of a 2-mL 96-well glass-lined reaction block.

  • Reagent Addition: Add 30 µmol (1.5 eq) of the respective boronic acid library members to wells A3 through H12.

  • Catalyst & Base: Add 20 µL of a 0.05 M Pd(dppf)Cl2​ stock in dioxane (5 mol% Pd) and 40 µL of a 1.0 M aqueous K3​PO4​ solution (2.0 eq) to all wells.

  • Self-Validation Matrix:

    • Well A1 (Positive Control): Phenylboronic acid + Catalyst. Validates catalyst activity and solvent integrity.

    • Well A2 (Negative Control): Phenylboronic acid + Dioxane (No Pd catalyst). Validates that no background uncatalyzed coupling or cross-contamination is occurring.

  • Reaction Execution: Seal the plate with a PTFE-lined silicone mat. Purge the block with Argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of boronic acids. Heat at 80 °C for 16 hours on a reaction block shaker (800 rpm).

  • Workup & Analysis: Cool to room temperature. Add 500 µL of ethyl acetate and 500 µL of water to each well. Shake and centrifuge for phase separation. Transfer 10 µL of the organic layer to an analytical plate containing 990 µL of acetonitrile spiked with 1 µg/mL 4,4'-dimethylbiphenyl (Internal Standard) for LC-MS yield quantification.

Protocol B: Mild Buchwald-Hartwig Amination

Mechanistic Rationale: Coupling primary and secondary amines to aryl iodides in HTE can be derailed by competitive β -hydride elimination or catalyst poisoning by nucleophilic amines. We employ the RuPhos Pd G4 precatalyst. The bulky, electron-rich RuPhos ligand facilitates the coupling of sterically hindered amines and prevents the formation of off-target bis-arylation products[4]. Cs2​CO3​ is utilized instead of the harsher NaOtBu to ensure the survival of base-sensitive functional groups across the library[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 0.2 M stock of the aryl iodide in anhydrous toluene.

  • Dispensing: Dispense 100 µL (20 µmol) into the 96-well block.

  • Reagent Addition: Add 30 µmol (1.5 eq) of diverse aliphatic and aromatic amines.

  • Catalyst & Base: Add 5 mol% RuPhos Pd G4 (as a solution in toluene) and 40 µmol (2.0 eq) of anhydrous Cs2​CO3​ . Note: Base must be dispensed as a solid using a solid-dosing robot, as it is insoluble in toluene.

  • Self-Validation Matrix:

    • Well A1: Morpholine + Catalyst.

    • Well A2: Morpholine + No Catalyst.

  • Execution: Seal, Argon purge rigorously, and heat at 100 °C for 18 hours.

  • Workup: Dilute with 600 µL EtOAc. Crucial Step: Filter the entire block through a 96-well Celite/Silica pad. Causality: Buchwald-Hartwig reactions generate fine precipitates (Pd black and CsI salts) that will irreversibly clog LC-MS injection needles if not physically filtered prior to analysis.

Data Presentation: Expected Library Metrics

Based on historical HTE data utilizing this specific scaffold and catalyst systems, the following reaction metrics should be expected during library validation:

Reaction TypeCoupling Partner ClassCatalyst SystemTemp (°C)Expected Yield RangeLC-MS Purity
Suzuki-Miyaura Electron-rich Aryl Boronic Acids Pd(dppf)Cl2​ / K3​PO4​ 8075 - 95%> 90%
Suzuki-Miyaura Heteroaryl Boronic Acids Pd(dppf)Cl2​ / K3​PO4​ 8060 - 85%> 85%
Buchwald-Hartwig Primary Aliphatic AminesRuPhos Pd G4 / Cs2​CO3​ 10070 - 90%> 85%
Buchwald-Hartwig Secondary Cyclic AminesRuPhos Pd G4 / Cs2​CO3​ 10065 - 85%> 80%
Sonogashira Terminal Aliphatic Alkynes Pd(PPh3​)4​ / CuI / Et3​N 6080 - 95%> 90%

Sources

Application

Application Note: Advanced Purification Strategies for Crude 5-Iodo-2-methyl-N-phenylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) is a highly valued benzanilide derivative utilized extensively as a scaffold in medicinal chemistry and metal-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki couplings)[1]. The presence of the aryl iodide moiety provides a superior leaving group for functionalization, while the benzylic methyl group offers a site for selective late-stage oxidation or halogenation[1].

However, synthesizing this compound—typically via the coupling of 5-iodo-2-methylbenzoic acid and aniline using reagents like thionyl chloride (SOCl₂), EDC, or HATU—often yields a crude mixture burdened with unreacted starting materials and coupling byproducts.

The Causality of Purification

As an application scientist, it is critical to exploit the specific physicochemical properties of the target molecule to design a self-validating purification workflow:

  • Hydrophobicity & Neutrality: The amide bond is highly stable and neutral under mild aqueous conditions. This allows us to use aggressive pH-swing liquid-liquid extractions to ionize and remove starting materials (acidic and basic) without hydrolyzing the target product[2].

  • Crystallinity: The planar aromatic rings, coupled with the hydrogen-bonding capacity of the amide backbone (-NH-CO-), promote strong intermolecular lattice formation. This makes recrystallization an exceptionally high-yielding, scalable purification method[3].

  • Polarizability: The heavy iodine atom increases the molecule's polarizability and lipophilicity, which dictates its retention factor ( Rf​ ) during silica gel chromatography, allowing it to be separated from non-halogenated side products[4].

Strategic Purification Workflow

The following diagram illustrates the logical progression from crude reaction mixture to >99% pure target compound. The workflow utilizes a triage approach: bulk impurities are removed via extraction, followed by a decision gate (TLC/HPLC) that dictates whether chromatography or recrystallization is the optimal final step.

Workflow Crude Crude 5-Iodo-2-methyl- N-phenylbenzamide OrgPhase Dissolve in Organic Solvent (EtOAc or DCM) Crude->OrgPhase AcidWash Acid Wash (1M HCl) Removes basic aniline OrgPhase->AcidWash BaseWash Base Wash (Sat. NaHCO3) Removes acidic impurities AcidWash->BaseWash Brine Brine Wash & Desiccation (Na2SO4) BaseWash->Brine Decision Purity Assessment (HPLC/TLC) Brine->Decision Recryst Recrystallization (Scalable High-Purity) Decision->Recryst Purity > 85% Flash Flash Chromatography (Isomer/Trace Removal) Decision->Flash Purity < 85% Pure Purified Target Compound (>99% Purity) Recryst->Pure Flash->Pure

Fig 1: Purification workflow for crude 5-Iodo-2-methyl-N-phenylbenzamide.

Step-by-Step Experimental Protocols

Protocol A: Biphasic Liquid-Liquid Extraction (Acid-Base Wash)

This step is mandatory for all crude amide mixtures. It relies on Le Chatelier's principle and pKa differentials to partition impurities into the aqueous phase while retaining the hydrophobic amide in the organic phase[2].

Materials: Ethyl acetate (EtOAc) or Dichloromethane (DCM), 1M Aqueous HCl, Saturated Aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

Procedure:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (approx. 10 mL per gram of crude). Causality: EtOAc is preferred over DCM if the subsequent step is recrystallization, as it avoids chlorinated solvent carryover.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent. Causality: The low pH protonates unreacted aniline ( pKa​≈4.6 ), converting it into water-soluble anilinium chloride. Separate and discard the aqueous layer. Repeat twice.

  • Base Wash (Acid Removal): Add an equal volume of saturated NaHCO₃ to the organic layer. Caution: Vent frequently! Causality: Deprotonates unreacted 5-iodo-2-methylbenzoic acid ( pKa​≈4.0 ), pulling it into the aqueous layer as a sodium salt. If acid chlorides were used, residual HCl will react with NaHCO₃ to rapidly evolve CO₂ gas[2]. Repeat until no gas evolution is observed.

  • Brine Wash & Desiccation: Wash with brine to remove bulk water, then dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate in vacuo.

Protocol B: Flash Column Chromatography

If TLC analysis reveals non-ionizable impurities (e.g., regioisomers, neutral coupling byproducts like DCU from DCC), flash chromatography is required[4][5].

Materials: Silica gel 60 (40–63 μm), Hexanes, EtOAc.

Procedure:

  • Column Preparation: Pack the column with a slurry of silica gel in 100% Hexanes.

  • Sample Loading: Due to the compound's potential low solubility in pure hexanes, utilize dry loading . Causality: Dissolve the crude amide in a minimum amount of DCM, add silica gel (2x the crude weight), and evaporate to a dry powder. Load this powder evenly onto the top of the column bed. This prevents peak tailing and poor resolution caused by solvent mismatch.

  • Elution: Run a step gradient starting from 9:1 Hexane:EtOAc to 6:4 Hexane:EtOAc. Causality: The non-polar aromatic rings elute quickly, but the polar amide bond (-NH-CO-) interacts with the acidic silanol groups of the stationary phase via hydrogen bonding[5]. The gradient slowly disrupts these interactions, eluting the target compound as a sharp band.

  • Analysis: Pool fractions containing the pure product (verify via UV-active spots on TLC at 254 nm) and concentrate in vacuo.

Protocol C: Recrystallization

For batches exceeding 85% purity post-extraction, recrystallization is the most efficient method to achieve >99% purity, exploiting the robust crystalline lattice of benzanilides[3].

Materials: EtOAc, n-Hexane (or Isopropanol).

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves. Causality: Using the absolute minimum volume of the "good" solvent ensures maximum recovery upon cooling.

  • Anti-Solvent Addition: Slowly add hot n-Hexane dropwise until the solution becomes slightly cloudy, then add a single drop of EtOAc to clear it.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed. Causality: Slow cooling promotes the thermodynamic formation of large, pure crystals, excluding impurities from the lattice. Rapid cooling (crashing out) traps impurities within amorphous solids.

  • Harvesting: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter the crystals via a Büchner funnel and wash with ice-cold Hexane. Dry under high vacuum.

Quantitative Data Summary

The table below summarizes the expected outcomes of each purification module, allowing researchers to select the appropriate technique based on their specific yield and purity requirements.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryFinal Purity AchievedScalability
Acid-Base Extraction Unreacted aniline, benzoic acid, water-soluble reagents90 - 95%80 - 90%Very High (Multi-kg)
Flash Chromatography Regioisomers, neutral organic byproducts, trace catalysts70 - 85%> 98%Low-Medium (mg to g)
Recrystallization Trace organic impurities, colored oxidation byproducts75 - 90%> 99%High (g to kg)

References

  • Benchchem. "5-Iodo-2-methyl-N-phenylbenzamide | Product Information & Synthesis Strategies". Benchchem.
  • Benchchem. "Octanoyl Chloride | Amide Purification Protocols". Benchchem.
  • ACS Publications (Journal of Medicinal Chemistry). "New Platelet Fibrinogen Receptor Glycoprotein IIb-IIIa Antagonists: Orally Active Series of N-Alkylated Amidines with a 6,6-Bicyclic Template".
  • MDPI. "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors".
  • ACS Publications (The Journal of Organic Chemistry). "From 2-Aminomethyl-1,4-benzodioxane Enantiomers to Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes via Dichloroamine".

Sources

Method

Application Note: Advanced Analytical Methodologies for the Characterization of N-Phenylbenzamide Derivatives

Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scope N-phenylbenzamides (commonly known as benzanilides) constitute a highly privileged pharmacophore in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

N-phenylbenzamides (commonly known as benzanilides) constitute a highly privileged pharmacophore in medicinal chemistry. Derivatives of this core scaffold exhibit a diverse array of biological activities, functioning as potent antibacterial and antifungal agents[1], antiviral lead compounds (e.g., Enterovirus 71 inhibitors)[2], and antileishmanial therapeutics[3]. Additionally, benzamide motifs are critical in oncology as inhibitors of poly(ADP-ribose) polymerase (PARP)[4].

Because of their structural diversity and the critical role of the amide linker in target binding, rigorous analytical characterization is mandatory. This application note establishes field-proven, self-validating protocols for structural elucidation, purity assessment, and pharmacokinetic (PK) bioanalysis of N-phenylbenzamide derivatives[5].

Structural Elucidation via NMR Spectroscopy

Causality & Experimental Design

The amide bond (-CONH-) in N-phenylbenzamides possesses partial double-bond character due to resonance, leading to restricted rotation and the potential for rotameric signal splitting. Solvent selection is the most critical variable in NMR analysis of these compounds. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strongly preferred over Chloroform-d (CDCl 3​ ) for two mechanistic reasons:

  • Solubility: N-phenylbenzamides often exhibit poor solubility in non-polar solvents, leading to low signal-to-noise ratios in CDCl 3​ .

  • Hydrogen Bonding: DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between amide molecules. This shifts the exchangeable amide proton (-NH) significantly downfield (typically 9.5–10.5 ppm), cleanly separating it from the highly congested aromatic proton envelope (7.0–8.0 ppm) and allowing for unambiguous integration[2][6].

Protocol: 1 H and 13 C NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the purified N-phenylbenzamide derivative in 0.6 mL of DMSO- d6​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard (0.0 ppm) for self-validation of chemical shifts. Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe[2]. Maintain the sample temperature at a stable 298 K to prevent thermal drift of the exchangeable -NH proton.

  • 1 H NMR Acquisition: Acquire 16–32 scans using a standard 30° pulse sequence. Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the aromatic protons, ensuring accurate quantitative integration.

  • 13 C NMR Acquisition: Acquire 512–1024 scans operating at 100 MHz or 125 MHz with continuous proton decoupling (e.g., WALTZ-16 sequence). Set D1 to 2.0–3.0 seconds.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct the spectra manually.

Purity Assessment via Reversed-Phase HPLC-UV

Causality & Experimental Design

Biological assays and PK studies require test compounds to possess >95% purity[2]. Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the gold standard for separating the target N-phenylbenzamide from unreacted precursors (e.g., anilines and benzoyl chlorides). The highly conjugated π -system of the benzanilide core provides strong chromophoric absorption, making UV detection at 254 nm or 260 nm highly sensitive[2][4].

Protocol: RP-HPLC Purity Profiling
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute to a working concentration of 100 µg/mL using the mobile phase to prevent solvent-front distortion.

  • Chromatographic Conditions:

    • Column: ODS C18 reversed-phase column (5 µm particle size, 4.6 × 250 mm)[2].

    • Mobile Phase: Isocratic mixture of Methanol/Water (75:25, v/v) or Acetonitrile/10 mM Sodium Acetate buffer[2][4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at 25 °C.

  • Detection & Validation: Monitor absorbance at 260 nm. Inject a blank (mobile phase only) prior to the sample to rule out system peaks. Calculate purity using the area normalization method: (Target Peak Area/Total Peak Area)×100 .

Bioanalysis and Pharmacokinetic Profiling via LC-MS/MS

Causality & Experimental Design

For in vivo and in vitro PK profiling (e.g., determining half-life, clearance, and metabolic stability), LC-MS/MS provides unmatched sensitivity and selectivity[3][5]. Electrospray Ionization (ESI) in positive mode is ideal; the lone pairs on the amide nitrogen and carbonyl oxygen readily accept protons in an acidic mobile phase (0.1% formic acid), yielding a robust [M+H]+ pseudo-molecular ion.

During collision-induced dissociation (CID) in the mass spectrometer's collision cell, the amide C-N bond is the primary site of cleavage. This fragmentation reliably generates a highly stable acylium ion (e.g., the benzoyl cation at m/z 105 for unsubstituted rings). Monitoring this specific transition via Multiple Reaction Monitoring (MRM) eliminates background noise from biological matrices[5].

Protocol: Plasma Extraction and MRM Quantification
  • Protein Precipitation (Extraction): To 50 µL of plasma (spiked with the drug or collected from in vivo studies), add 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS)[5]. The cold organic solvent rapidly denatures plasma proteins while selectively extracting the moderately lipophilic N-phenylbenzamide.

  • Centrifugation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the denatured proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the clear supernatant to an autosampler vial. Inject 5 µL into a Triple Quadrupole LC-MS/MS system.

  • Gradient Elution: Utilize a short C18 column (e.g., 2.1 × 50 mm, 1.8 µm). Run a rapid gradient from 20% to 80% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5.0 minutes.

  • MS Parameters: Set capillary voltage at 3000 V and desolvation temperature at 300 °C[3]. Optimize collision energy (CE) for the specific [M+H]+→Acylium ion transition.

Data Presentation

Table 1: Characteristic NMR Chemical Shifts for the N-Phenylbenzamide Core
NucleusFunctional GroupTypical Shift Range (ppm)MultiplicityCausality / Structural Notes
1 HAmide (-NH-)9.5 – 10.5Singlet (broad)Highly deshielded by carbonyl; exchanges with D 2​ O.
1 HAromatic (ortho to -NH)7.6 – 7.8DoubletDeshielded by the adjacent electronegative amide nitrogen.
1 HAromatic (ortho to C=O)7.8 – 8.0DoubletDeshielded by the electron-withdrawing carbonyl group.
13 CCarbonyl (-C=O)165.0 – 167.0SingletHighly deshielded sp 2 carbon of the amide bond.
Table 2: Typical LC-MS/MS MRM Optimization Parameters
ParameterValue / SettingAnalytical Rationale
Ionization SourceESI PositiveAcidic mobile phase drives protonation of the amide group.
Precursor Ion [M+H]+ Primary pseudo-molecular ion species generated in ESI.
Product Ion [Ar-C=O]+ (m/z 105)Cleavage of the C-N amide bond yields a stable acylium ion.
Collision Energy (CE)15 – 30 eVEmpirically optimized to maximize acylium product ion abundance.

Workflow Visualization

AnalyticalWorkflow Synthesis N-Phenylbenzamide Synthesis & Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Structure HRMS HRMS (ESI+) Exact Mass Synthesis->HRMS Mass HPLC RP-HPLC-UV Purity Profiling Synthesis->HPLC Purity LCMS LC-MS/MS (MRM) PK & Bioanalysis Synthesis->LCMS Plasma/Tissue Struct Structural Elucidation NMR->Struct HRMS->Struct Quant Quantification & Metabolic Stability HPLC->Quant LCMS->Quant

Analytical workflow for the structural and quantitative characterization of N-phenylbenzamides.

References

  • Title: Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides Source: MDPI URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights Source: Frontiers in Chemistry URL: [Link]

  • Title: Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies Source: MDPI URL: [Link]

Sources

Application

Application Note &amp; Protocol: A Framework for In Vitro Screening of Novel Benzamide Inhibitors

Introduction: The Versatility and Therapeutic Promise of Benzamide Scaffolds The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of therapeutic agents.[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility and Therapeutic Promise of Benzamide Scaffolds

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a diverse array of therapeutic agents.[1] Their remarkable versatility stems from the ability of the benzamide moiety to engage in various non-covalent interactions with biological targets, including hydrogen bonding and pi-pi stacking. Furthermore, the aromatic ring provides a readily modifiable platform for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3]

Benzamide-containing drugs have demonstrated efficacy across a wide spectrum of diseases. A significant number of these compounds act as antagonists at dopamine D2-like receptors, underpinning their use as antipsychotic and antiemetic agents.[4] However, the therapeutic reach of benzamides extends far beyond neurology. They are increasingly recognized for their potential as enzyme inhibitors, a mechanism of action being actively explored in oncology, inflammation, and infectious diseases.[4][5] Notable enzyme targets for benzamide inhibitors include:

  • Histone Deacetylases (HDACs): Certain benzamide derivatives serve as zinc-binding groups within the active site of HDACs, making them promising candidates for cancer therapy.[4][5][6] The substitution pattern on the benzamide ring is crucial for both potency and selectivity against different HDAC isoforms.[4][6][7]

  • Poly(ADP-ribose) Polymerases (PARPs): While not exclusively a benzamide class, many potent PARP inhibitors incorporate a benzamide or a related pharmacophore that mimics the nicotinamide portion of the NAD+ substrate.

  • Inosine Monophosphate Dehydrogenase (IMPDH): Benzamide riboside, a novel inhibitor, is metabolized to an NAD analogue that inhibits IMPDH, a rate-limiting enzyme in the synthesis of guanine nucleotides.[8] This mechanism has shown potent cytotoxic activity in various human tumor cells.[8]

  • Acetylcholinesterase (AChE) and β-secretase (BACE1): Some benzamide derivatives have been designed as potential dual inhibitors of AChE and BACE1, enzymes implicated in the pathophysiology of Alzheimer's disease.[1]

Given the broad therapeutic potential of benzamide inhibitors, a robust and efficient in vitro screening protocol is paramount for the identification and characterization of novel drug candidates. This application note provides a comprehensive framework for the in vitro screening of novel benzamide inhibitors, from initial high-throughput screening (HTS) to detailed mechanistic studies.

The In Vitro Screening Cascade: A Multi-Faceted Approach

A successful in vitro screening strategy for benzamide inhibitors should be viewed as a cascade, a series of progressively more detailed experiments designed to identify and characterize promising compounds.[9] This approach allows for the rapid and cost-effective evaluation of large compound libraries in the initial stages, followed by more resource-intensive, in-depth studies of a smaller number of "hit" compounds.

The screening cascade can be broadly divided into three main stages:

  • Primary Screening: The initial, high-throughput screen of a large compound library against the target of interest. The primary goal is to identify "hits"—compounds that exhibit activity against the target.

  • Secondary and Orthogonal Assays: These assays are designed to confirm the activity of hits from the primary screen, eliminate false positives, and begin to characterize the potency and mechanism of action of the compounds.

  • Selectivity and Off-Target Profiling: In this stage, the most promising compounds are tested against a panel of related and unrelated targets to assess their selectivity and potential for off-target effects.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Primary High-Throughput Screening (HTS) (e.g., Biochemical or Cell-Based Assay) Dose_Response Dose-Response and IC50 Determination Primary->Dose_Response 'Hits' Orthogonal Orthogonal Assay (Different Assay Technology) Dose_Response->Orthogonal Confirmed Hits Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Orthogonal->Mechanism Selectivity Selectivity Profiling (Against Related Targets) Mechanism->Selectivity Characterized Hits Off_Target Off-Target Profiling (Safety Panel) Selectivity->Off_Target Cellular_Activity Cell-Based Potency & Toxicity Off_Target->Cellular_Activity 'Leads'

Part 1: Primary High-Throughput Screening (HTS)

The primary screen is the first step in identifying novel benzamide inhibitors from a large compound library. The choice of assay format is critical and will depend on the nature of the target and the available resources. Both biochemical and cell-based assays can be employed for HTS.[10]

Biochemical Assays

Biochemical assays utilize purified, recombinant enzymes and measure the direct effect of a compound on the enzyme's activity.[11] These assays are generally more straightforward to develop and optimize for HTS than cell-based assays.[12] Common formats for biochemical HTS include:

  • Fluorometric Assays: These assays use a substrate that becomes fluorescent upon enzymatic activity.[13] They are highly sensitive and suitable for HTS.[13]

  • Luminometric Assays: These assays measure the light produced by an enzymatic reaction, often through the consumption of ATP. They are also highly sensitive and have a wide dynamic range.

  • Colorimetric Assays: In these assays, the enzymatic reaction produces a colored product that can be measured using a spectrophotometer.[13] While generally less sensitive than fluorescence or luminescence-based assays, they can be a cost-effective option.[13][14]

Table 1: Comparison of Common Biochemical Assay Formats for HTS

Assay FormatPrincipleAdvantagesDisadvantages
Fluorometric Measures the fluorescence of a product or reporter molecule.[13]High sensitivity, wide dynamic range.Potential for interference from fluorescent compounds.
Luminometric Measures light produced from the enzymatic reaction.Extremely high sensitivity, low background.Reagents can be expensive.
Colorimetric Measures the change in absorbance of a colored product.[13]Cost-effective, simple instrumentation.[13]Lower sensitivity, potential for color interference from compounds.[14]
Protocol 1: General Biochemical HTS Protocol for a Benzamide Inhibitor

This protocol provides a general framework for a biochemical HTS campaign. Specific parameters such as enzyme and substrate concentrations, and incubation times, will need to be optimized for each specific target.

1. Materials and Reagents:

  • Purified recombinant enzyme

  • Substrate (e.g., fluorogenic or colorimetric)

  • Benzamide compound library (typically dissolved in DMSO)

  • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)

  • 384-well or 1536-well microplates

  • Microplate reader (capable of detecting fluorescence, luminescence, or absorbance)

2. Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library into the wells of the assay plate.

  • Enzyme Addition: Add the appropriate volume of a pre-diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: After a specific incubation time, read the plate using the appropriate microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the control wells (containing only DMSO). Set a "hit" threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the control wells).

Cell-Based Assays

Cell-based assays measure the effect of a compound on a biological process within a living cell.[15] These assays provide more physiologically relevant data than biochemical assays, as they take into account factors such as cell permeability and metabolism.[12][15][16] However, they can be more complex to develop and are more susceptible to off-target effects.[16]

Common formats for cell-based HTS include:

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the target of interest.

  • Cell Viability/Cytotoxicity Assays: These assays measure the number of viable cells after treatment with a compound.[15] They are often used to identify compounds that are toxic to cancer cells.

  • High-Content Imaging: This technology uses automated microscopy and image analysis to measure the effects of compounds on multiple cellular parameters simultaneously.

Cell_Based_Assay_Workflow cluster_0 Assay Preparation cluster_1 Signal Detection & Analysis Cell_Seeding Seed cells in microplates Compound_Addition Add benzamide compounds Cell_Seeding->Compound_Addition Incubation Incubate for defined period Compound_Addition->Incubation Assay_Reagent Add detection reagent Incubation->Assay_Reagent Plate_Reading Read plate (e.g., luminescence, fluorescence) Assay_Reagent->Plate_Reading Data_Analysis Analyze data and identify 'hits' Plate_Reading->Data_Analysis

Part 2: Hit Confirmation and Secondary Assays

Once "hits" have been identified from the primary screen, the next step is to confirm their activity and eliminate false positives. This is a critical step to ensure that resources are not wasted on compounds that are not true inhibitors of the target.

Dose-Response and IC50 Determination

The first step in hit confirmation is to perform a dose-response experiment to determine the potency of the compound. This involves testing the compound at multiple concentrations and plotting the percent inhibition versus the log of the compound concentration. The resulting curve is then fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Orthogonal Assays

An orthogonal assay is an assay that uses a different detection technology or a different biological principle to measure the same endpoint as the primary assay.[9] Running hits in an orthogonal assay is a powerful way to eliminate false positives that are due to assay artifacts. For example, if the primary assay was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free technology like Surface Plasmon Resonance (SPR) or a cell-based thermal shift assay.

Mechanism of Action Studies

For enzyme inhibitors, it is important to understand their mechanism of action (e.g., competitive, non-competitive, or uncompetitive). This can be determined by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor. The results are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition.[17]

Part 3: Selectivity and Off-Target Profiling

A good drug candidate should be selective for its intended target to minimize the potential for off-target side effects. Therefore, it is essential to profile the most promising benzamide inhibitors against a panel of related and unrelated targets.

Selectivity Profiling

Selectivity profiling involves testing the compounds against other members of the same target family. For example, if the primary target is HDAC1, the compounds should be tested against other HDAC isoforms.[3][7] This will help to identify compounds that are selective for the target of interest.

Off-Target Profiling (Safety Panel)

In addition to testing for selectivity against related targets, it is also important to screen for activity against a broad panel of unrelated targets that are known to be associated with adverse drug reactions. This is often referred to as a "safety panel" and typically includes a diverse set of receptors, ion channels, transporters, and enzymes.

Conclusion: A Pathway to Novel Therapeutics

The in vitro screening protocol outlined in this application note provides a robust and comprehensive framework for the identification and characterization of novel benzamide inhibitors. By following a staged approach, from high-throughput screening to detailed mechanistic and selectivity studies, researchers can efficiently identify promising lead compounds for further development. The versatility of the benzamide scaffold, coupled with a rigorous in vitro screening cascade, holds significant promise for the discovery of new and effective therapies for a wide range of human diseases.

References

  • Vertex AI Search. (2024). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC.
  • BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
  • PubMed. (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential.
  • PMC. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • PMC. (n.d.). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • ResearchGate. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities.
  • Longdom Publishing. (2024). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling.
  • Longdom Publishing. (2024). High-Throughput Screening for Enzyme Modulation.
  • ACS Pharmacology & Translational Science. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development.
  • Lab on a Chip (RSC Publishing). (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • Journal of Medicinal Chemistry - ACS Publications. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity.
  • PMC. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking.
  • ACS Publications. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • Bentham Science Publishers. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Taylor & Francis. (2025). Full article: Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents.
  • Gu, Y., et al. (2022). Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities. Thieme.
  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubMed. (2024). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1).
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy.
  • PMC. (2023). In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase.
  • PubMed. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells.
  • Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment.
  • Biochemistry - ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
  • ACS Medicinal Chemistry Letters. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.

Sources

Method

The Strategic Utility of 5-Iodo-2-methyl-N-phenylbenzamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: A Versatile Scaffold for Targeted Drug Discovery In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds underscores its importance as a privileged structure. The strategic functionalization of this scaffold is paramount in fine-tuning the pharmacological properties of a drug candidate. Among the various substituted benzamides, 5-Iodo-2-methyl-N-phenylbenzamide emerges as a particularly valuable intermediate. The presence of an iodine atom at the 5-position offers a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[1] This, combined with the inherent structural features of the N-phenylbenzamide core, makes it a powerful building block for the synthesis of targeted therapies, most notably in the realm of oncology with kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.[2][3][4][5]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of 5-Iodo-2-methyl-N-phenylbenzamide. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower the user in their synthetic endeavors.

Synthesis of the Key Intermediate: 5-Iodo-2-methyl-N-phenylbenzamide

The synthesis of the title intermediate is a two-step process, commencing with the iodination of 2-methylbenzoic acid, followed by an amide coupling reaction with aniline.

Part 1: Synthesis of 5-Iodo-2-methylbenzoic Acid

The regioselective iodination of 2-methylbenzoic acid is a critical first step. Several methods have been reported for this transformation, with a common approach involving the use of iodine in the presence of an oxidizing agent and a strong acid.[6][7][8]

Protocol 1: Iodination of 2-Methylbenzoic Acid

This protocol is adapted from established procedures for the iodination of substituted benzoic acids.[6][7][8]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Methylbenzoic Acid136.1513.6 g100
Iodine (I₂)253.8125.4 g100
Periodic Acid (H₅IO₆)227.949.12 g40
Acetic Acid-150 mL-
Sulfuric Acid (conc.)98.085 mL-
Sodium Thiosulfate---
Deionized Water---
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate---

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylbenzoic acid (13.6 g, 100 mmol), iodine (25.4 g, 100 mmol), and acetic acid (150 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add concentrated sulfuric acid (5 mL) to the stirring solution.

  • Add periodic acid (9.12 g, 40 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in an ice bath.

  • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is colorless.

  • To remove any unreacted iodine, wash the solid with a cold 10% aqueous solution of sodium thiosulfate.

  • Finally, wash the solid with cold deionized water and dry under vacuum to yield crude 5-iodo-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from a mixture of ethanol and water.

Expected Yield: 80-90% Appearance: Off-white to pale yellow solid.

Part 2: Amide Coupling to Synthesize 5-Iodo-2-methyl-N-phenylbenzamide

The formation of the amide bond between 5-iodo-2-methylbenzoic acid and aniline is a standard transformation in organic synthesis. A variety of coupling reagents can be employed for this purpose.[9][10] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt).[9]

Protocol 2: EDC/DMAP Mediated Amide Coupling

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Iodo-2-methylbenzoic Acid262.042.62 g10
Aniline93.130.93 mL10
EDC.HCl191.702.11 g11
DMAP122.171.22 g10
HOBt135.120.135 g1
N,N-Diisopropylethylamine (DIPEA)129.242.09 mL12
Acetonitrile (anhydrous)-50 mL-
1 M HCl (aq)---
Saturated NaHCO₃ (aq)---
Ethyl Acetate---
Brine---
Anhydrous Magnesium Sulfate---

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inlet

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-iodo-2-methylbenzoic acid (2.62 g, 10 mmol), EDC.HCl (2.11 g, 11 mmol), DMAP (1.22 g, 10 mmol), and HOBt (0.135 g, 1 mmol).

  • Add anhydrous acetonitrile (50 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add aniline (0.93 mL, 10 mmol) followed by DIPEA (2.09 mL, 12 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-Iodo-2-methyl-N-phenylbenzamide.

Expected Yield: 75-85% Appearance: White to off-white solid.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Precursor cluster_1 Part 2: Amide Coupling 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Iodination Iodination (I₂, H₅IO₆, H₂SO₄, AcOH) 2-Methylbenzoic_Acid->Iodination 5-Iodo-2-methylbenzoic_Acid 5-Iodo-2-methylbenzoic Acid Iodination->5-Iodo-2-methylbenzoic_Acid Amide_Coupling Amide Coupling (EDC, DMAP, HOBt, DIPEA) 5-Iodo-2-methylbenzoic_Acid->Amide_Coupling Aniline Aniline Aniline->Amide_Coupling Intermediate 5-Iodo-2-methyl-N-phenylbenzamide Amide_Coupling->Intermediate

Caption: Synthetic workflow for 5-Iodo-2-methyl-N-phenylbenzamide.

Application in the Synthesis of Bioactive Molecules

The iodine moiety in 5-Iodo-2-methyl-N-phenylbenzamide serves as a versatile handle for introducing structural diversity through transition-metal-catalyzed cross-coupling reactions. This is particularly valuable in the synthesis of kinase and PARP inhibitors, where specific aryl or heteroaryl groups are often required for potent biological activity.

Application 1: Synthesis of Bcr-Abl Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML).[5][11] Many Bcr-Abl inhibitors feature a biaryl core structure. The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, making it ideal for constructing these biaryl scaffolds.[12][13][14][15]

Suzuki_Coupling Intermediate 5-Iodo-2-methyl-N- phenylbenzamide Suzuki_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) Intermediate->Suzuki_Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Reaction Product Bcr-Abl Kinase Inhibitor Scaffold Suzuki_Reaction->Product

Caption: Suzuki-Miyaura coupling for Bcr-Abl inhibitor synthesis.

Protocol 3: Suzuki-Miyaura Coupling of 5-Iodo-2-methyl-N-phenylbenzamide

This protocol is a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
5-Iodo-2-methyl-N-phenylbenzamide337.16337 mg1.0
Aryl/Heteroaryl Boronic Acid-1.2 equiv1.2
Pd(PPh₃)₄1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.0
1,4-Dioxane-8 mL-
Water-2 mL-
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate---

Equipment:

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk tube, add 5-Iodo-2-methyl-N-phenylbenzamide (337 mg, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Application 2: Synthesis of PARP Inhibitor Scaffolds via Buchwald-Hartwig Amination

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer drugs that are particularly effective in tumors with BRCA mutations.[2][16] Many PARP inhibitors contain a diarylamine or related C-N coupled moiety. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a direct route to these structures.[17][18][19]

Buchwald_Hartwig Intermediate 5-Iodo-2-methyl-N- phenylbenzamide BH_Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Intermediate->BH_Reaction Amine Aryl/Heteroaryl Amine Amine->BH_Reaction Product PARP Inhibitor Scaffold BH_Reaction->Product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Optimization for 5-Iodo-2-methyl-N-phenylbenzamide

Welcome to the Technical Support Center for cross-coupling applications involving 5-Iodo-2-methyl-N-phenylbenzamide . This specialty benzanilide derivative is a highly valuable intermediate in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cross-coupling applications involving 5-Iodo-2-methyl-N-phenylbenzamide . This specialty benzanilide derivative is a highly valuable intermediate in pharmaceutical research and complex molecule synthesis[1]. While the C5-iodo moiety serves as an excellent, highly reactive electrophile for palladium-catalyzed C–C and C–N bond formations, the presence of the C1 secondary amide (-CONHPh) and the C2 ortho-methyl group introduces unique chemoselectivity and catalytic challenges.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yielding, selective transformations.

Part 1: Troubleshooting & FAQs

Q1: My Buchwald-Hartwig amination stalls at 10–20% conversion despite the high reactivity of the C5-Iodo group. What is happening?

The Causality: Contrary to conventional wisdom, aryl iodides can be challenging substrates in C–N couplings. While oxidative addition of the Pd(0) catalyst into the C5–I bond is extremely fast, the resulting Pd(II) complex often collapses into an off-cycle, inactive iodine-bridged dimer, [Pd(Ar)(μ−I)L]2​ . This "iodide inhibitory effect" effectively poisons the catalytic cycle[2][3]. The Solution:

  • Ligand Choice: Switch to highly sterically demanding biarylphosphine ligands like BrettPhos . The extreme steric bulk of BrettPhos prevents the formation of the inactive Pd-I-Pd dimer[4].

  • Solvent Optimization: Change your solvent to tert-butanol (t-BuOH). The iodide byproduct (e.g., NaI or CsI) is highly insoluble in t-BuOH and will precipitate out of solution, breaking the inhibitory equilibrium and driving the reaction forward[3].

Q2: During Suzuki-Miyaura coupling, I am observing competitive N-arylation and substrate degradation. How do I achieve strict chemoselectivity for the C5 position?

The Causality: The secondary amide (-CONHPh) in your substrate has a pKa of approximately 15. If you are using strong bases (such as NaOtBu, KOH, or LHMDS), you are deprotonating the amide, turning it into a potent nucleophile that competes with your boronic acid for the Pd center, leading to unwanted N-arylation or catalyst deactivation[2]. The Solution:

  • Milder Bases: Downgrade your base strength to weak, inorganic bases like K3​PO4​ or Cs2​CO3​ , which are completely sufficient for Suzuki-Miyaura transmetalation but will leave the amide intact[2][5].

  • Accelerated Transmetalation: Use electron-rich, bulky ligands like XPhos or SPhos . These ligands drastically accelerate the transmetalation of the boronic acid, outcompeting any background side-reactions[6].

Q3: Should I use a Pd(II) salt, a Pd(0) complex, or a palladacycle precatalyst for this substrate?

The Causality: Traditional Pd(II) sources (like Pd(OAc)2​ ) require in situ reduction to the active LPd(0) state, which consumes your expensive phosphine ligand or amine nucleophile as a sacrificial reductant. This creates a lag period where side reactions can occur. The Solution: Use Generation 3 (G3) or Generation 4 (G4) Buchwald precatalysts . Upon exposure to mild base, these air-stable complexes undergo rapid, quantitative reductive elimination to generate the highly active, mono-ligated LPd(0) species required for immediate oxidative addition into the C5-I bond[2][6].

Part 2: Quantitative Data & Catalyst Selection Matrix

The following table summarizes the optimized catalyst systems tailored specifically for 5-Iodo-2-methyl-N-phenylbenzamide based on the desired transformation.

Reaction TypePrecatalyst ChoiceOptimal BaseSolventMechanistic Rationale
Suzuki-Miyaura (Aryl Boronic Acids)XPhos Pd G3 (1-2 mol%) K3​PO4​ (2.0 eq)1,4-Dioxane / H2​O (4:1)XPhos accelerates transmetalation; K3​PO4​ prevents amide deprotonation[6][7].
Suzuki-Miyaura (Sterically Hindered)SPhos Pd G3 (2-3 mol%) Cs2​CO3​ (2.0 eq)Toluene / H2​O (10:1)SPhos is highly effective for ortho-substituted boronic acids[6][8].
Buchwald-Hartwig (Primary Amines)BrettPhos Pd G3 (2 mol%) Cs2​CO3​ (2.0 eq)t-BuOHBrettPhos prevents Pd-I dimer formation; t-BuOH forces iodide precipitation[3][4].
Buchwald-Hartwig (Secondary Amines)RuPhos Pd G3 (2 mol%) NaOPh or Cs2​CO3​ t-BuOHRuPhos provides the necessary spatial geometry for bulky secondary amines[2].

Part 3: Mechanistic Visualizations

Overcoming Iodide Inhibition in Buchwald-Hartwig Amination

The diagram below illustrates the divergent pathways following oxidative addition, highlighting how specific conditions rescue the catalyst from the iodide resting state.

G Pd0 Active LPd(0) OxAdd Oxidative Addition (Fast for C5-I) Pd0->OxAdd + 5-Iodo-2-methyl-N-phenylbenzamide PdII L-Pd(II)(Ar)(I) OxAdd->PdII Dimer Inactive Dimer [Pd(Ar)(μ-I)L]₂ PdII->Dimer Iodide Inhibition (Standard Ligands) AmineCoord Amine Coordination & Transmetalation PdII->AmineCoord + Amine & Base Dimer->PdII BrettPhos Ligand OR t-BuOH solvent RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle showing the off-cycle Pd-I dimer trap and its resolution via BrettPhos or t-BuOH.

Chemoselectivity Logic Tree

Selecting the correct base is critical to prevent the C1-amide from hijacking the reaction.

G Substrate 5-Iodo-2-methyl- N-phenylbenzamide StrongBase Strong Base (e.g., NaOtBu, KOH) Substrate->StrongBase WeakBase Weak Base (e.g., K₃PO₄, Cs₂CO₃) Substrate->WeakBase Deprot Amide Deprotonation (N-arylation side reactions) StrongBase->Deprot pKa ~15 exceeded Selective Intact Amide (Selective C5 Coupling) WeakBase->Selective Chemoselective

Caption: Base selection logic to prevent competitive N-arylation of the secondary amide.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes a biphasic system and a weak base to ensure the C1-amide remains untouched while rapidly coupling at the C5-iodo position.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methyl-N-phenylbenzamide (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), K3​PO4​ (2.0 equiv), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Degassing (Critical Step): Add 1,4-Dioxane (4.0 mL) and deionized H2​O (1.0 mL). Seal the flask with a rubber septum and sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades the LPd(0) active species formed upon precatalyst activation.

  • Activation & Heating: Place the flask in a pre-heated oil bath at 60 °C. The mixture will typically transition from a pale yellow to a deep orange/red as the active Pd(0) is generated.

  • Self-Validation Checkpoint: At 2 hours, sample the organic layer for LC-MS. You should observe the [M+H]+ of the cross-coupled product. The absence of a mass shift corresponding to an N-arylated dimer confirms chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: High-Yield Buchwald-Hartwig Amination (Iodide-Mitigated)

This protocol leverages t-BuOH to precipitate inhibitory iodide salts, driving the catalytic cycle forward[3].

  • Reagent Preparation: In a dry Schlenk tube, add 5-Iodo-2-methyl-N-phenylbenzamide (1.0 equiv, 1.0 mmol), the primary amine (1.2 equiv), Cs2​CO3​ (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv, 2 mol%).

  • Solvent Addition: Add anhydrous tert-butanol (t-BuOH) (5.0 mL). Sparge with Argon for 10 minutes.

  • Heating: Heat the reaction mixture to 80 °C under an Argon atmosphere.

  • Self-Validation Checkpoint (Visual): Within 30–60 minutes of heating, you must observe a fine, opaque precipitate forming in the reaction mixture. Causality: This is the insoluble CsI salt crashing out of the t-BuOH. The appearance of this precipitate is a direct, visual confirmation that oxidative addition and transmetalation are successfully occurring.

  • Workup: Once complete (typically 4-8 hours via TLC), cool the mixture, dilute with EtOAc, filter through a pad of Celite to remove the inorganic salts and Pd black, concentrate, and purify.

References

  • Benchchem. 5-Iodo-2-methyl-N-phenylbenzamide.
  • National Institutes of Health (NIH). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS Publications. An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry.
  • SciSpace. An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides.
  • Royal Society of Chemistry (RSC). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MIT Open Access. An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.

Sources

Optimization

Technical Support Center: Troubleshooting Benzamide Synthesis

Welcome to the Amide Bond Formation Support Center. Benzamide synthesis is a fundamental transformation in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amide Bond Formation Support Center. Benzamide synthesis is a fundamental transformation in medicinal chemistry and drug development. However, achieving high yields and purities requires precise control over reaction conditions. Researchers frequently encounter yield-limiting side reactions such as hydrolysis, guanidinylation, and epimerization.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure high-fidelity amide coupling and help you troubleshoot failed reactions.

Part 1: Diagnostic Workflow

Use the following decision tree to identify the root cause of impurities or low yields in your benzamide synthesis based on the activation method used.

Troubleshooting Start Amide Bond Formation Low Yield / Impurities CheckMethod Which activation method was used? Start->CheckMethod AcylChloride Acyl Chloride (e.g., Benzoyl Chloride) CheckMethod->AcylChloride CouplingReagent Uronium/Guanidinium (e.g., HATU, HBTU) CheckMethod->CouplingReagent Impurity1 High Benzoic Acid (Hydrolysis) AcylChloride->Impurity1 Impurity2 Imide Formation (Over-acylation) AcylChloride->Impurity2 Impurity3 +99 amu Mass (Guanidinylation) CouplingReagent->Impurity3 Impurity4 Epimerization (Loss of Chirality) CouplingReagent->Impurity4 Sol1 Use anhydrous conditions or biphasic Schotten-Baumann Impurity1->Sol1 Sol2 Control stoichiometry (1.0 eq) & slow addition Impurity2->Sol2 Sol3 Pre-activate acid for 5 min before amine addition Impurity3->Sol3 Sol4 Add HOAt/HOBt or use phosphonium reagents Impurity4->Sol4

Troubleshooting workflow for identifying and resolving benzamide synthesis side reactions.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: I am using HATU for benzamide synthesis, but LC-MS shows a major byproduct with a mass of +99 amu relative to my desired product. What is this?

A1: You are observing a guanidinylation (or uronium) side product[1].

  • Causality: When highly nucleophilic amines (especially unhindered aliphatic amines) are mixed with the guanidinium core of HATU or HBTU before the carboxylic acid is fully activated, the amine directly attacks the electrophilic carbon of the coupling reagent[2]. This forms a stable tetramethylguanidino (TMG) derivative, effectively capping your amine and halting the reaction[3].

  • Solution: Alter the order of addition. Pre-activate the benzoic acid derivative with HATU and a non-nucleophilic base (e.g., DIPEA) for 5–10 minutes before introducing the amine[4]. If the side reaction persists, switch to a phosphonium-based coupling reagent like PyBOP, which lacks the problematic guanidinium moiety[4].

Q2: During the reaction of benzoyl chloride with an amine in aqueous base (Schotten-Baumann conditions), my yield is low and I recover mostly benzoic acid. How can I prevent this?

A2: You are observing the competitive hydrolysis of benzoyl chloride[5].

  • Causality: Benzoyl chloride is highly electrophilic. In the presence of water and base, it rapidly hydrolyzes to yield benzoic acid and hydrochloric acid[6]. If the target amine is poorly nucleophilic, or if mixing is inefficient, hydrolysis outcompetes amidation[7].

  • Solution: Ensure vigorous stirring in biphasic systems. If hydrolysis still dominates, abandon aqueous conditions. Switch to an anhydrous organic solvent (e.g., Dichloromethane) and use a tertiary amine base (like Triethylamine or DIPEA) to neutralize the generated HCl[7].

Q3: I am seeing "over-acylation" resulting in imide formation (N,N-dibenzoylamine). Why does this happen?

A3: Imide formation occurs when the newly formed benzamide reacts with excess benzoyl chloride[5].

  • Causality: While amides are generally poor nucleophiles, the nitrogen can still attack a highly reactive acyl chloride if the local concentration of the electrophile is too high, or if a large stoichiometric excess is used.

  • Solution: Strictly control the stoichiometry (1.0 to 1.05 equivalents of benzoyl chloride) and perform a slow, dropwise addition at 0 °C to prevent localized concentration spikes[5].

Q4: My benzamide derivative contains a chiral center at the alpha position, and I am observing epimerization (loss of enantiomeric purity).

A4: Epimerization typically occurs via the formation of a 5(4H)-oxazolone (azlactone) intermediate[8].

  • Causality: When the activated acyl derivative is formed, the alpha-proton becomes relatively acidic. Base-catalyzed deprotonation leads to the formation of an oxazolone ring, which is planar and achiral. Subsequent ring-opening by the amine yields a racemic mixture.

  • Solution: Use coupling additives like HOBt or HOAt. These additives rapidly trap the highly reactive intermediate to form an OAt/OBt active ester, which is reactive enough to undergo amidation but stable enough to suppress oxazolone formation.

Part 3: Quantitative Data & Reagent Selection

To help you select the optimal conditions for your benzamide synthesis, refer to the following risk-assessment matrix:

Coupling MethodReagent ExamplePrimary Side Reaction RiskRelative Risk LevelMechanistic Mitigation Strategy
Acyl Chloride Benzoyl ChlorideHydrolysis / Imide FormationHighAnhydrous conditions, strict 1.05 eq stoichiometry, 0 °C addition[5].
Uronium Salt HATU, HBTUGuanidinylation (+99 amu)Moderate5-minute pre-activation with DIPEA prior to amine addition[4].
Carbodiimide EDC, DCCN-acylurea formationModerateAddition of nucleophilic additives (HOBt, HOAt) to trap active ester[9].
Phosphonium PyBOPEpimerizationLowUse for highly hindered amines or when guanidinylation is unavoidable[4].

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Benzamide Synthesis via Acyl Chloride

Optimized to minimize hydrolysis and imide formation.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar).

  • Amine Dissolution: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature controls the highly exothermic reaction and suppresses the activation energy required for secondary imide formation[5].

  • Slow Addition: Dissolve benzoyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes. Causality: Slow addition prevents localized high concentrations of the acyl chloride, eliminating over-acylation[5].

  • Monitoring: Allow the reaction to slowly warm to room temperature. Stir until complete (monitor via LC-MS or TLC).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling with Pre-activation

Optimized to prevent guanidinylation of nucleophilic amines.

  • Pre-activation: Dissolve the benzoic acid derivative (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5–10 minutes at room temperature. Causality: This critical pre-activation step ensures the carboxylic acid is fully converted to the active OAt ester before the amine is introduced, preventing the amine from directly attacking the HATU guanidinium core[4].

  • Amine Addition: In a separate vial, dissolve the amine (1.0 eq) in a minimal amount of DMF. Add the amine solution to the pre-activated acid mixture.

  • Monitoring: Stir at room temperature until the reaction is complete (typically 1–2 hours). The reaction color should transition from yellow to colorless as the active ester is consumed[10].

  • Workup: Dilute with ethyl acetate and wash aggressively with 5% aqueous LiCl (3x) to remove DMF. Perform standard dilute acid (1M HCl) and dilute base (sat. NaHCO₃) washes to remove unreacted starting materials.

Part 5: References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (2017). Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry / PMC (2025). Available at: [Link]

  • Synthesis and analysis of amides. Chemistry Education, TIFR. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (2009). Available at:[Link]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Publications (2020). Available at: [Link]

  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry (2013). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal in 5-Iodo-2-methyl-N-phenylbenzamide Workflows

5-Iodo-2-methyl-N-phenylbenzamide is a highly reactive aryl iodide substrate utilized extensively in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) to construct com...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Iodo-2-methyl-N-phenylbenzamide is a highly reactive aryl iodide substrate utilized extensively in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) to construct complex molecular architectures[1]. While palladium catalysis is indispensable, the resulting reaction streams are often heavily contaminated with residual metal.

The heteroatom-rich amide motif (-CONH-) in N-phenylbenzamide derivatives acts as a strong bidentate or monodentate ligand, forming highly stable thermodynamic complexes with Pd(II)[2]. Consequently, standard downstream processing—such as aqueous acidic/basic washes or simple recrystallization—is notoriously ineffective at purging palladium, often leaving residual levels well above 1000 ppm[3]. To meet the stringent ICH Q3D elemental impurity guidelines (e.g., <10 ppm for oral medications), targeted chemical scavenging protocols must be implemented[4].

Palladium Scavenging Decision Workflow

The selection of a palladium removal strategy depends heavily on the speciation of the metal (soluble Pd(II) complexes vs. agglomerated Pd(0) black) and the binding affinity of the active pharmaceutical ingredient (API).

Pd_Scavenging_Workflow Start Crude Reaction Mixture (Pd > 1000 ppm) Filtration Celite Filtration (Removes Pd Black) Start->Filtration Assess Assess API Chelation Filtration->Assess Soluble Weakly Bound Pd Assess->Soluble Low affinity Chelated Strongly Bound Pd-Amide Assess->Chelated High affinity Silica Silica-Based Scavenging (e.g., SiliaMetS Thiol) Soluble->Silica Extraction Chemical Extraction (e.g., TMT / Bisulfite) Chelated->Extraction Test ICP-MS Analysis (Target: < 10 ppm) Silica->Test Extraction->Test

Workflow for selecting palladium scavenging strategies based on API chelation.

Quantitative Comparison of Palladium Scavengers

To displace palladium from the N-phenylbenzamide product, the scavenger must offer a thermodynamically superior binding affinity. Below is a summary of industry-standard scavengers and their typical performance metrics.

Scavenger TypeMechanism of ActionOptimal Temp (°C)Incubation Time (h)Typical Pd Reduction (ppm)
SiliaMetS® Thiol Chemisorption (Silica Support)40–604–18>1000 → <50[3]
SPM32 (PhosphonicS) Chemisorption (Silica Support)50–6012–24>1000 → <15[5]
TMT (Trimercaptotriazine) Precipitation / Extraction35–802–4>2000 → <15[6]
Activated Carbon (DARCO) Physisorption25–504–12>1600 → ~600[3]
Sodium Bisulfite (25 wt%) Aqueous Extraction8016>8000 → <100[7]

Validated Experimental Protocols

Protocol A: Solid-Supported Scavenging (SiliaMetS Thiol)

Causality: Thiol-functionalized silica relies on the high affinity of sulfur for "soft" transition metals like palladium. Because the reaction occurs at the solid-liquid interface within the silica mesopores, elevated temperatures are required to overcome the activation energy of ligand exchange (displacing the amide API for the thiol)[5].

Self-Validating System: Perform a mass balance check post-filtration. A successful run should yield >90% mass recovery of the organic product, confirming that the API is not being non-specifically adsorbed by the silica backbone[3].

  • Pre-Filtration (Debulking): Dissolve the crude 5-Iodo-2-methyl-N-phenylbenzamide cross-coupled product in a suitable organic solvent (e.g., THF, EtOAc, or DCM). Filter the mixture through a tightly packed pad of Celite. Rationale: This removes agglomerated Pd(0) "black." Solid Pd nanoparticles are too large to enter the defined pore sizes of the silica scavenger and will cause artificially high residual readings if not removed[4].

  • Scavenger Addition: To the filtrate, add SiliaMetS Thiol at a loading of 5–10 molar equivalents relative to the initial amount of palladium catalyst used in the reaction[8].

  • Incubation: Stir the suspension vigorously at 50 °C for 12–18 hours. Rationale: Vigorous stirring ensures mass transfer, while heat drives the kinetics of the ligand exchange[9].

  • Separation: Filter the mixture through a clean, fine-porosity filter paper or a new Celite pad to remove the metal-bound silica. Wash the filter cake with 2 column volumes of fresh solvent to recover any entrained API.

  • Validation: Concentrate the filtrate under reduced pressure and analyze the purified product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[8].

Protocol B: Chemical Precipitation via TMT (2,4,6-Trimercaptotriazine)

Causality: For highly chelated APIs where solid-supported scavengers fail, soluble scavengers like TMT are deployed. TMT forms highly insoluble, thermodynamically stable trimeric/polymeric complexes with palladium, forcing the metal to precipitate out of the organic phase[6].

  • Addition: To the crude reaction solution, add 6 mol % of TMT (relative to the API)[6].

  • Thermal Activation: Heat the mixture to reflux (or at least 35–50 °C depending on the solvent) and stir for 2–4 hours.

  • Precipitation & Filtration: Allow the mixture to cool to room temperature. The TMT-palladium complex will precipitate as a fine, highly insoluble solid. Filter the suspension through a sub-micron filter or a Celite pad.

  • Crystallization (Endgame): Concentrate the filtrate and isolate the final N-phenylbenzamide derivative via controlled antisolvent crystallization (e.g., using isooctane or heptane)[6].

  • Validation: Submit the crystallized API for ICP-MS analysis. Target Pd levels should be <15 ppm[6].

Troubleshooting & FAQs

Q1: Why did standard acidic/basic washes and recrystallization fail to purge palladium from my N-phenylbenzamide product? A1: The N-phenylbenzamide scaffold is heteroatom-rich. The amide oxygen and nitrogen atoms act as bidentate ligands that form highly stable complexes with Pd(II)[2]. Standard liquid-liquid extractions rely on simple phase partitioning and do not provide a strong enough competing ligand to displace the palladium from the API[3].

Q2: After using a silica scavenger, my residual palladium is still at 150 ppm. What went wrong? A2: There are three common root causes for this issue:

  • Suboptimal Kinetics: Scavenging is a chemical ligand-exchange reaction. If performed at room temperature, the kinetics are often too slow to displace the API. Increase the temperature to 50–60 °C and extend the time to 12–24 hours[5][9].

  • Palladium Agglomeration: If Pd(0) has agglomerated into nanoparticles, it cannot physically enter the pores of the silica resin[4]. Ensure you are performing a rigorous Celite pre-filtration step.

  • Inadequate Mixing: Solid-supported scavengers require vigorous stirring to maintain a uniform suspension and ensure optimal mass transfer[9].

Q3: Can I use activated carbon instead of functionalized silica to save costs? A3: Activated carbon relies on physisorption rather than chemisorption. While it is an excellent, cost-effective method for "debulking" gross palladium contamination (e.g., reducing levels from 1668 ppm down to ~633 ppm), it is rarely sufficient on its own to reach the <10 ppm ICH threshold required for pharmaceutical compounds[3]. It is best utilized as a pre-treatment step before applying a high-affinity scavenger like SiliaMetS Thiol.

Q4: Does the oxidation state of the residual palladium affect scavenging efficiency? A4: Yes. Thiol- and thiourea-based scavengers are highly effective at capturing Pd(II) due to soft-soft acid-base interactions. However, they are less effective at capturing elemental Pd(0). Tracking ligand removal and understanding the oxidation state of your residual metal is critical ahead of selecting a resin[4]. If Pd(0) is dominant, physical filtration or oxidative treatments may be required prior to scavenging.

References

  • Benchchem. "Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds." 8

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." 4

  • Benchchem. "5-Iodo-2-methyl-N-phenylbenzamide." 1

  • Benchchem. "Purification techniques for removing residual palladium from iodoanisole reactions." 9

  • CatSci Ltd. "Process Development Whitepaper Metal Scavenging." 3

  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." ACS Publications. 6

  • Organic Process Research & Development. "The Destiny of Palladium: Development of Efficient Palladium Analysis Techniques in Enhancing Palladium Recovery." ACS Publications. 7

  • Organic Process Research & Development. "Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736..." ACS Publications. 2

  • Organic Process Research & Development. "Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents." ACS Publications. 5

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-Iodo-2-methyl-N-phenylbenzamide in Biological Assays

Welcome to the Technical Support Center. As a highly lipophilic benzanilide derivative, 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) presents significant challenges in aqueous biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly lipophilic benzanilide derivative, 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) presents significant challenges in aqueous biological assays. The bulky, hydrophobic iodine atom, combined with the methyl group and aromatic rings, drives a high partition coefficient (LogP)[1]. When transitioning from organic stock solutions to aqueous assay media, researchers frequently encounter solvent-shift precipitation, leading to erratic dosing, false negatives, and compromised experimental integrity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to enhance the solubility and bioavailability of this compound.

Diagnostic Decision Matrix

Before troubleshooting, it is critical to align your solubilization strategy with the constraints of your specific assay type.

SolubilizationDecisionTree Start Determine Assay Type Biochem Biochemical / Cell-Free Start->Biochem Cell In Vitro Cell-Based Start->Cell Det Add 0.01-0.05% Tween-20 or Triton X-100 Biochem->Det Tox Is cell line sensitive to >0.5% DMSO? Cell->Tox DMSO Direct DMSO Dilution (Max 0.5% v/v final) Tox->DMSO No Alt Alternative Solubilization Tox->Alt Yes CD β-Cyclodextrin Complexation (Host-Guest Inclusion) Alt->CD Plur Pluronic F127/P123 (Micellar Encapsulation) Alt->Plur

Caption: Decision matrix for selecting a solubilization strategy based on assay constraints.

Troubleshooting FAQs

Q1: Why does 5-Iodo-2-methyl-N-phenylbenzamide precipitate immediately upon addition to my cell culture media? Causality: The compound features a highly lipophilic benzanilide core, further rendered hydrophobic by the iodine atom. When a concentrated DMSO stock is introduced into an aqueous buffer via bolus addition, the rapid change in the solvent's dielectric constant causes a "solvent shift." This forces the hydrophobic molecules to aggregate to minimize their exposed surface area to water, leading to immediate nucleation and precipitation. Solution: Avoid direct bolus addition. Employ a carrier system like cyclodextrins or use a step-down dilution method with a co-solvent.

Q2: For biochemical (cell-free) assays, how can I prevent compound aggregation without complex formulations? Causality: In cell-free systems (e.g., isolated enzyme assays), cellular toxicity is not a concern. Aggregation can be prevented by lowering the surface tension of the aqueous buffer to form association colloids. Solution: Supplement the assay buffer with non-ionic detergents. Adding2 is typically sufficient to maintain the compound in solution[2]. Note: This is strictly for cell-free assays, as these detergent concentrations exceed the critical micelle concentration (CMC) and will lyse living cells[2].

Q3: My cell line is highly sensitive to DMSO. How can I deliver the compound effectively without exceeding a 0.1% final DMSO concentration? Causality: High DMSO concentrations (>0.5% v/v) can induce osmotic stress, alter membrane fluidity, and trigger apoptosis, confounding assay results[3]. Solution A (Polymeric Micelles): Use 4. These amphiphilic block copolymers self-assemble into stable micelles, encapsulating the lipophilic compound in their hydrophobic core while the hydrophilic corona maintains aqueous solubility[4]. Solution B (Host-Guest Complexation): Use β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The iodinated phenyl ring of the compound acts as an ideal "guest" that docks into the β-CD "host" cavity, forming a 5[5]. This shields the hydrophobic moieties from water, enhancing bioavailability without relying on toxic organic solvents[6].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMechanism of ActionOptimal Assay TypeTypical Max Tolerated Conc.Fold-Solubility Increase (Est.)
Direct DMSO Dilution Organic Co-solventCell-free / Robust Cells0.1% - 0.5% (v/v)Baseline
Non-ionic Detergents (Tween-20) Micellar EncapsulationBiochemical (Enzymatic)0.01% - 0.05% (v/v)10x - 50x
Pluronic F127 Polymeric MicellesCell-based Assays1.25% - 5.0% (w/v)50x - 100x
HP-β-Cyclodextrin Host-Guest ComplexationSensitive Cell Lines10 mM - 50 mM100x - 250x

(Note: Fold-solubility increases are generalized estimates based on the complexation behavior of highly lipophilic halogenated compounds[5],[7].)

Validated Methodologies

Protocol 1: Preparation of a HP-β-Cyclodextrin Inclusion Complex

Validation Checkpoint: This protocol is a self-validating system. The final 0.22 µm filtration step physically removes any uncomplexed, nucleated compound. By quantifying the filtrate via UV-Vis or HPLC against a standard curve, you definitively confirm the true soluble concentration dosed into your assay, eliminating artifacts caused by micro-precipitates.

CDWorkflow S1 1. Prepare 10 mM HP-β-CD in Buffer S3 3. Dropwise Addition + High-Speed Vortex S1->S3 S2 2. Prepare 50 mM Compound in DMSO S2->S3 S4 4. Incubate 24h (Orbital Shaker) S3->S4 S5 5. Filter (0.22 µm) & Quantify S4->S5

Caption: Step-by-step workflow for the preparation of cyclodextrin inclusion complexes.

Step-by-Step Guide:

  • Preparation of Host Solution: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or cell culture media) to a final concentration of 10 mM to 50 mM.

  • Preparation of Guest Stock: Dissolve 5-Iodo-2-methyl-N-phenylbenzamide in 100% molecular biology grade DMSO to create a highly concentrated 50 mM stock[3]. Vortex vigorously and sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Complexation: While continuously vortexing the HP-β-CD solution at high speed, add the DMSO stock dropwise. The slow addition is critical to prevent localized supersaturation and irreversible precipitation.

  • Incubation: Transfer the mixture to an orbital shaker and incubate at 37°C for 12 to 24 hours[3]. This extended agitation provides the activation energy required for the drug molecules to displace water molecules inside the cyclodextrin cavity, achieving thermodynamic equilibrium.

  • Filtration & Validation: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug[5]. Quantify the final soluble concentration using UV-Vis or HPLC before dosing.

Protocol 2: Micellar Solubilization using Pluronic F127

Step-by-Step Guide:

  • Stock Preparation: Prepare a 5% (w/v) stock solution of Pluronic F127 in sterile water or PBS. Note: Pluronics exhibit reverse thermal gelation; dissolve the polymer at 4°C overnight to maintain a liquid state[4].

  • Intermediate Dilution: Dilute the 50 mM DMSO compound stock into the cold Pluronic solution to achieve the desired intermediate concentration.

  • Micelle Formation: Mix thoroughly and allow the solution to equilibrate to room temperature or 37°C. As the temperature rises above the critical micelle temperature (CMT), the Pluronic unimers will self-assemble into micelles around the lipophilic compound[4].

  • Final Dosing: Dilute this intermediate micellar stock directly into the final cell culture media.

References

  • 5-Iodo-2-methyl-N-phenylbenzamide - Benchchem Source: benchchem.com
  • Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC Source: nih.gov
  • How to enhance drug solubility for in vitro assays?
  • improving (-)-Anomalin solubility for in vitro assays - Benchchem Source: benchchem.com
  • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin - PMC Source: nih.gov
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov
  • Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Publishing Source: rsc.org

Sources

Troubleshooting

TLC Visualization &amp; Troubleshooting Center for Benzamide Synthesis

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC). Monitoring the synthesis of benzamides—typically formed via the coupling of an amine with an acyl chloride or carboxylic acid—presents unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thin-Layer Chromatography (TLC). Monitoring the synthesis of benzamides—typically formed via the coupling of an amine with an acyl chloride or carboxylic acid—presents unique chromatographic challenges. Because both the starting materials and the product share structural similarities (such as aromatic rings), distinguishing between them requires a strategic, self-validating approach to visualization.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind experimental behaviors, providing you with robust, field-proven methodologies to ensure absolute confidence in your reaction monitoring.

Standard Operating Protocols (SOPs)

To prevent false positives and accurately track benzamide formation, your TLC protocol must be a self-validating system. This is achieved through strict co-spotting and orthogonal (multi-stage) visualization.

Protocol: Self-Validating TLC Monitoring for Benzamide Coupling

Objective: To definitively confirm the conversion of an amine into a benzamide by exploiting their differing nucleophilic properties.

  • Sample Preparation: Extract 5 µL of the crude reaction mixture. Dilute this aliquot in 100 µL of a volatile solvent (e.g., dichloromethane) to prevent mass overloading of the stationary phase[1].

  • Co-Spotting Technique: On a silica gel 60 F254​ plate, mark three origins on the baseline.

    • Lane 1: Starting Amine (Reference)

    • Lane 2: Co-spot (Starting Amine + Reaction Mixture)

    • Lane 3: Reaction Mixture

    • Causality: Co-spotting prevents false Rf​ shifts caused by matrix effects (e.g., high salt or base concentration in the reaction mixture altering local polarity).

  • Elution: Develop the plate in an optimized solvent system (typically Hexane/Ethyl Acetate 1:1 to 1:4) in a flat-bottomed, vapor-saturated chamber[2].

  • Non-Destructive Visualization (UV 254 nm): Examine the plate under short-wave UV light. Mark all dark spots (fluorescence quenching) with a pencil. Both the starting aromatic amine and the benzamide product will be visible due to their conjugated systems[3].

  • Destructive Visualization (Ninhydrin): Dip the plate in Ninhydrin stain and heat gently.

    • Validation: The starting primary/secondary amine will turn purple/pink. The newly formed benzamide will remain colorless under Ninhydrin because the nitrogen's lone pair is delocalized into the carbonyl, eliminating its nucleophilicity[4]. If the UV spot remains in Lane 3 but the Ninhydrin response disappears, the reaction is complete.

TLC_Workflow Prep 1. Prepare Sample (Dilute 10-100x in DCM) Spot 2. Co-Spot Plate (SM | Co-spot | Rxn) Prep->Spot Elute 3. Elute in Chamber (e.g., Hexane/EtOAc) Spot->Elute UV 4. Non-Destructive UV (Mark 254 nm spots) Elute->UV Stain 5. Destructive Staining (Ninhydrin / KMnO4) UV->Stain Analyze 6. Analyze & Calculate Rf Stain->Analyze

Benzamide TLC Monitoring Workflow: From sample prep to dual-visualization analysis.

Visualization Data Matrix

Use the following table to interpret the orthogonal visualization results during your benzamide synthesis.

Compound ClassUV (254 nm)Ninhydrin Stain KMnO4​ StainBromocresol Green
Primary/Secondary Amine Active (if aromatic)Positive (Purple/Pink)Positive (Brown)Negative
Carboxylic Acid ActiveNegativePositive (Brown)Positive (Yellow)
Acyl Chloride ActiveNegativeVariableNegative
Benzamide (Product) Active (Dark spot)Negative (No color)Positive (Brown)Negative

Troubleshooting & FAQs

Q: Why is my benzamide product or starting material streaking on the TLC plate? A: Streaking (or tailing) obscures true Rf​ values and is primarily caused by two factors:

  • Mass Overloading: Spotting a highly concentrated sample saturates the stationary phase, preventing proper thermodynamic equilibration between the mobile and stationary phases[2],[1]. Fix: Dilute the sample 10x–100x in a volatile solvent before spotting.

  • Silanol Hydrogen Bonding: Amines and carboxylic acids possess strong basic/acidic moieties that bind aggressively to the acidic silanol groups on the silica gel[5]. Fix: Modify your mobile phase. Add 1% Triethylamine ( Et3​N ) to the eluent to neutralize the silica's acidity for amines, or add 1% Acetic Acid (AcOH) if unreacted carboxylic acids are streaking[5].

Streaking_Fix Issue TLC Plate Shows Streaking / Tailing Check Identify Root Cause Issue->Check Overload Sample Overload (Too concentrated) Check->Overload Hbond Silanol Interaction (Acid/Base binding) Check->Hbond Fix1 Dilute sample further before spotting Overload->Fix1 Fix2 Add 1% Et3N (Amines) or 1% AcOH (Acids) Hbond->Fix2

Logical causality and resolution pathways for TLC streaking and tailing issues.

Q: My starting amine and the benzamide product co-elute (identical Rf​ ). How can I monitor the reaction? A: Co-elution happens when the polarity difference is insufficient for the chosen eluent. You have two self-validating solutions:

  • Orthogonal Chemical Staining: Rely on mechanistic differences. While both compounds are UV-active, only the starting amine possesses a nucleophilic nitrogen that reacts with Ninhydrin to form Ruhemann's purple[4]. If the UV spot remains but the Ninhydrin response disappears, the reaction is complete.

  • Solvent Selectivity Shift: Change the solvent class. Switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol (e.g., 95:5) system to alter the hydrogen-bonding dynamics during elution.

Q: The solvent front on my TLC plate is running unevenly (crooked). What causes this? A: An uneven solvent front distorts the lateral movement of spots, rendering Rf​ calculations inaccurate. This is a physical mechanics failure, typically occurring if the plate is placed in the chamber at a slight tilt, if the chamber was jostled, or if the silica gel is chipped at the base[2],[6]. Fix: Use forceps to place the plate perfectly perpendicular to the solvent pool. Ensure the chamber is lined with solvent-soaked filter paper to maintain vapor pressure, and always cut away any chipped corners at the base of the TLC plate before spotting[6].

Q: How do I properly prepare the Ninhydrin and KMnO4​ stains for amide workflows? A: Proper preparation ensures stain stability and sensitivity[7]:

  • Ninhydrin (Amines): Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol, then add 3 mL of glacial acetic acid. Mechanism: Detects nucleophilic primary and secondary amines. Amides will not react.

  • Potassium Permanganate ( KMnO4​ ) (General Oxidizable Groups): Dissolve 1.5 g of KMnO4​ , 10 g of K2​CO3​ , and 1.25 mL of 10% NaOH in 200 mL of distilled water. Mechanism: Oxidizes double bonds and functional groups, reducing Mn(VII) to Mn(IV) to leave bright yellow/brown spots on a purple background.

References

  • Title: 2.3E: Step-by-Step Procedures for Thin Layer Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: TLC Troubleshooting - Chromatography of Painkiller Drugs Source: ChemBAM URL: [Link]

  • Title: TLC Stains Source: ReachDevices URL: [Link]

  • Title: TLC Stains (Preparation Recipes) Source: University of Washington Chemistry URL: [Link]

  • Title: TLC TROUBLESHOOTING - The most common problems with TLCs Source: OperaChem (YouTube) URL: [Link]

  • Title: 2.3F: Visualizing TLC Plates Source: Chemistry LibreTexts URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and Time for Iodinated Intermediates

Welcome to the Technical Support Center for the synthesis of iodinated intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of iodinated intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Iodinated organic compounds are crucial building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Their synthesis, however, can be nuanced, with reaction temperature and time being critical parameters that dictate the success of the transformation. This document provides a structured approach to optimizing these variables to achieve high yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of iodination reactions.

Q1: What are the typical starting points for temperature and time in an iodination reaction?

A1: A good starting point for many electrophilic aromatic iodination reactions is room temperature.[1] Monitor the reaction progress closely for the first few hours. If no significant conversion is observed, gradually increasing the temperature in 10°C increments can be effective.[1] For highly reactive substrates, or to improve selectivity, starting at a lower temperature, such as 0°C, is advisable.[1] Reaction times can vary widely, from 30 minutes to 24 hours or more, depending on the substrate's reactivity and the chosen iodinating agent.

Q2: How does temperature affect the rate and selectivity of iodination?

A2: Temperature has a significant impact on both the rate and selectivity of iodination reactions. According to kinetic theory, increasing the reaction temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier.[2] However, higher temperatures can also lead to a decrease in selectivity, promoting the formation of undesired side products such as di-iodinated compounds or products from substrate decomposition.[1][3] Conversely, lowering the temperature can enhance selectivity by favoring the formation of the thermodynamically more stable product, although this may come at the cost of a longer reaction time.[4][5]

Q3: What is the impact of reaction time on yield and purity?

A3: Reaction time is a critical factor that directly influences both the yield and purity of the desired iodinated intermediate. Initially, as the reaction progresses, the yield of the product will increase. However, extending the reaction time unnecessarily can lead to the formation of byproducts through over-iodination or degradation of the starting material or product, which will decrease the overall purity.[6] It is crucial to monitor the reaction to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing the formation of impurities.[7]

Q4: How can I monitor the progress of my iodination reaction effectively?

A4: The progress of an iodination reaction can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product.[8][9] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools.[1][10] These techniques can provide information on the conversion of the starting material, the yield of the product, and the presence of any impurities. Regular sampling of the reaction mixture (e.g., every 30-60 minutes initially) is recommended to build a reaction profile and determine the optimal endpoint.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion to the Iodinated Product

Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material even after a prolonged reaction time.

Potential Cause Explanation Suggested Solution
Insufficient Temperature The reaction may have a high activation energy that is not being overcome at the current temperature.Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction at each new temperature.[1]
Poor Reagent Reactivity The chosen iodinating agent (e.g., molecular iodine, I₂) may not be electrophilic enough to react with your substrate, especially if the aromatic ring is deactivated.[11]Switch to a more reactive iodinating agent such as N-Iodosuccinimide (NIS), or use an activating agent like a silver salt (e.g., AgNO₃) to generate a more potent electrophile.[1][12]
Inappropriate Solvent The solvent can significantly affect the solubility of reagents and the stability of intermediates, thereby impacting the reaction rate.[1]Screen a variety of solvents. While traditional solvents like dichloromethane and acetonitrile are common, greener alternatives like ethanol or even water can sometimes be more effective.[1]
Deactivated Substrate Electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making it less reactive towards electrophilic iodination.[13]Consider using a stronger iodinating system, such as I₂ with an oxidizing agent (e.g., nitric acid, HIO₃), or a more forceful catalyst.
Problem 2: Formation of Di-iodinated or Other Side Products

Symptoms: TLC or GC-MS analysis shows the presence of multiple products, including peaks corresponding to di-iodinated species or other unexpected byproducts.

Potential Cause Explanation Suggested Solution
Reaction Temperature is Too High High temperatures can provide enough energy to overcome the activation barrier for subsequent iodination reactions, leading to poly-iodination.Lower the reaction temperature. Running the reaction at 0°C or even lower can significantly improve selectivity.[1]
Excess Iodinating Agent Using a large excess of the iodinating agent can drive the reaction towards multiple substitutions on the aromatic ring.Reduce the stoichiometry of the iodinating agent. Start with 1.0 to 1.1 equivalents and adjust as needed based on reaction monitoring.[1]
Prolonged Reaction Time Leaving the reaction to run for too long after the initial desired product is formed can allow for the slower formation of side products.Monitor the reaction closely and quench it as soon as the optimal conversion to the mono-iodinated product is achieved.[6]
Highly Activating Substrate Aromatic rings with strong electron-donating groups are highly activated and prone to over-iodination.Use a milder iodinating agent and consider running the reaction at a lower temperature.[1]
Problem 3: Decomposition of Starting Material or Product

Symptoms: You observe the formation of dark-colored solutions, tars, or a decrease in the concentration of both starting material and desired product over time.

Potential Cause Explanation Suggested Solution
Thermal Instability The starting material or the iodinated product may be thermally labile and decompose at the reaction temperature.Run the reaction at a lower temperature.[14] If the reaction requires heat, try to use the lowest effective temperature for the shortest possible time.
Oxidative Degradation Some substrates, particularly phenols and anilines, are susceptible to oxidation by the iodinating agent or by air, especially at elevated temperatures.[13]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[14] Consider using a milder oxidant if one is part of your iodinating system.
Acid- or Base-Catalyzed Decomposition The reaction conditions (e.g., presence of strong acids or bases) may be causing the degradation of your compounds.[15]If possible, modify the reaction to use neutral or buffered conditions. If an acid or base is required, use the mildest one that is effective.

Experimental Protocols

General Protocol for Optimizing Reaction Temperature and Time
  • Initial Small-Scale Reaction:

    • In a small reaction vessel, dissolve the substrate (e.g., 0.5 mmol) in a suitable solvent (e.g., 2-5 mL).

    • Add the iodinating agent (e.g., 1.1 equivalents of NIS).

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • Take an initial sample (t=0) and then sample the reaction mixture at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly).

    • Analyze the samples by TLC or GC-MS to monitor the disappearance of the starting material and the appearance of the product.[1]

  • Temperature Adjustment:

    • If no significant reaction is observed after 2-4 hours at room temperature, gradually increase the temperature by 10-20°C.

    • Allow the reaction to stir at the new temperature for 1-2 hours, continuing to monitor its progress.

    • If side products begin to form, or if the reaction is too rapid, repeat the experiment at a lower temperature (e.g., 0°C).

  • Determining Optimal Time:

    • From the reaction monitoring data, plot the concentration of the product versus time.

    • The optimal reaction time is typically the point at which the product concentration plateaus, and before significant byproduct formation occurs.

  • Work-up:

    • Once the optimal time is reached, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.[1]

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

    • Characterize the final product to confirm its identity and purity.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low or No Product Yield check_temp Is the reaction temperature adequate? start->check_temp increase_temp Gradually increase temperature (e.g., in 10-20°C increments) check_temp->increase_temp No check_reagent Is the iodinating agent reactive enough? check_temp->check_reagent Yes success Improved Yield increase_temp->success stronger_reagent Use a more reactive agent (e.g., NIS) or an activator (e.g., AgNO3) check_reagent->stronger_reagent No check_solvent Is the solvent appropriate? check_reagent->check_solvent Yes stronger_reagent->success screen_solvents Screen different solvents check_solvent->screen_solvents No check_substrate Is the substrate deactivated? check_solvent->check_substrate Yes screen_solvents->success stronger_conditions Use stronger conditions (e.g., I2 with an oxidant) check_substrate->stronger_conditions Yes check_substrate->success No, re-evaluate stronger_conditions->success

Caption: Troubleshooting workflow for low reaction yield.

Relationship Between Temperature, Time, and Reaction Outcome

G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Low Temperature Low Temperature Kinetic Control\n(Fastest formed product favored) Kinetic Control (Fastest formed product favored) Low Temperature->Kinetic Control\n(Fastest formed product favored) Incomplete Reaction Incomplete Reaction Low Temperature->Incomplete Reaction if time is too short High Temperature High Temperature Thermodynamic Control\n(Most stable product favored) Thermodynamic Control (Most stable product favored) High Temperature->Thermodynamic Control\n(Most stable product favored) Byproduct Formation\n(Over-iodination, Decomposition) Byproduct Formation (Over-iodination, Decomposition) High Temperature->Byproduct Formation\n(Over-iodination, Decomposition) if time is too long Short Time Short Time Short Time->Kinetic Control\n(Fastest formed product favored) Short Time->Incomplete Reaction if temp is too low Long Time Long Time Long Time->Thermodynamic Control\n(Most stable product favored) Long Time->Byproduct Formation\n(Over-iodination, Decomposition) if temp is too high

Caption: Interplay of temperature and time on reaction control.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Iodine-Mediated Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Iodoform Reaction Optimization.
  • ResearchGate. (n.d.). A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide.
  • ACS Publications. (2020). Kinetic Isotope Effects in Electrophilic Aromatic Halogenation of Dimethenamid in Chlor(am)inated Water Demonstrate Unique Aspects of Iodination. Environmental Science & Technology Letters.
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Iodinated Organic Compounds.
  • PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Wordpress.
  • Benchchem. (n.d.). Mechanism of iodination for aromatic compounds.
  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Radioiodination Conditions for 4-IBP.
  • Benchchem. (n.d.). Technical Support Center: Iodane Reaction Quenching.
  • ResearchGate. (n.d.). Optimization of di-iodination conditions.
  • Google Patents. (n.d.). Process for the iodination of aromatic compounds.
  • ACS Publications. (2008). Practical Electrochemical Iodination of Aromatic Compounds. Organic Process Research & Development.
  • Benchchem. (n.d.). Troubleshooting common errors in iodine titration experiments.
  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • ACS Publications. (2012). Temperature-Dependent Kinetics Study of the Reactions of OH with C2H5I, n-C3H7I, and iso-C3H7I. The Journal of Physical Chemistry A.
  • Asian Journal of Chemistry. (n.d.). Kinetics of Iodination of Benzenes and Their Reactivity.
  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination.
  • PMC. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • YouTube. (2021, February 1). Thermodynamic vs Kinetic Control.
  • Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product?.
  • Wordpress. (n.d.). Nuclophilic I– Reagents.
  • 过程工程学报. (n.d.). Optimization of iodination reaction for the synthesis of cortisone acetate.
  • Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.
  • Organic Chemistry Portal. (n.d.). Iodine.
  • PMC. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield?.
  • ACS Publications. (n.d.). High Temperature Reactions of Iodine with Hydrocarbons. III. Rearrangement of Aliphatic Free Radicals. Journal of the American Chemical Society.
  • YouTube. (2010, March 2). Thermodynamic versus Kinetic Control.
  • Scribd. (n.d.). Kinetic vs Thermodynamic Control Explained.
  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • Chemia. (2023, February 17). Carbonyl compound iodination.
  • ACS Publications. (2024, April 10). Optimizing Chemical Reactions.
  • WSU. (n.d.). Monitoring Reactions by TLC.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • CurlyArrows Organic Chemistry. (n.d.). Why is Iodination of Benzene Difficult?.
  • ACS Omega. (2018, June 26). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction.
  • Bellevue College. (n.d.). Reaction Kinetics: The Iodine Clock Reaction.
  • DC Fine Chemicals. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring.
  • Metrohm. (n.d.). IC–ICP–MS for Monitoring the Fate of Iodinated X-ray Contrast Media after Ozonation.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Substituted Benzamides

Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols, root-cause analyses, and validated methodologies for the scale-up synthesis of substituted benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides troubleshooting protocols, root-cause analyses, and validated methodologies for the scale-up synthesis of substituted benzamides. As an application scientist, my goal is to ensure you understand not just what to do, but why specific chemical behaviors manifest at scale.

Process Workflow & Decision Matrix

When scaling up substituted benzamides, the choice of activation chemistry dictates the engineering controls required. The following decision matrix outlines the standard industrial approach.

Workflow and decision matrix for the scale-up synthesis of substituted benzamides.

Reagent Selection & Thermal Management

Q: Why do we experience severe thermal runaway when scaling up acyl chloride formation using thionyl chloride ( SOCl2​ )? A: The conversion of benzoic acids to benzoyl chlorides using SOCl2​ is highly exothermic and generates equimolar amounts of SO2​ and HCl gases. At the bench scale, these gases escape rapidly. In a pilot plant reactor (e.g., 100 L+), the hydrostatic pressure and reduced surface-area-to-volume ratio delay off-gassing. The accumulation of reactive intermediates and dissolved gases can lead to a sudden, violent exotherm when the solution becomes supersaturated. Solution: Transition to a continuous flow reactor for the activation step, or use 1,1'-Carbonyldiimidazole (CDI) if the substrate allows. CDI avoids corrosive gas generation (though CO2​ evolution must still be managed) and the imidazole byproduct acts as an internal base [1].

Table 1: Quantitative Comparison of Common Amidation Reagents at Scale

Coupling ReagentMolecular Weight ( g/mol )Atom Economy / PMI ImpactPrimary ByproductsScale-Up Risk Profile
Thionyl Chloride ( SOCl2​ ) 119.0High (Low mass waste) SO2​ , HCl (Corrosive gases)High: Delayed exotherms, requires scrubbing.
CDI 162.1Moderate CO2​ , ImidazoleModerate: Foaming from CO2​ ; imidazole acts as base.
EDC·HCl 191.7Low (High mass waste)Water-soluble ureaLow: Safe, but expensive for >10 kg scale.
DABAL- Me3​ 256.3ModerateMethane, DABCOModerate: Moisture sensitive, handles unactivated esters.

Data synthesized from process chemistry reagent metrics [1].

Biphasic Mixing and Mass Transfer (Schotten-Baumann)

Q: In Schotten-Baumann conditions (aqueous base / organic solvent), our yield drops from 95% in the lab to 60% in the pilot plant. Why? A: This is a classic mass transfer limitation. In a biphasic system, the amidation reaction occurs at the interface between the organic phase (containing the benzoyl chloride) and the aqueous phase (containing the amine and NaOH). At scale, the interfacial area per unit volume drops drastically. If mixing is insufficient, the amine cannot reach the acyl chloride fast enough, allowing the competing side-reaction—hydrolysis of the acyl chloride back to benzoic acid by OH− —to dominate.

Biphasic Schotten-Baumann reaction dynamics showing competing amidation and hydrolysis pathways.

Self-Validating Protocol: Scaled Schotten-Baumann Amidation

This protocol incorporates built-in validation checks to ensure mass transfer and pH control are maintained at scale.

  • Reactor Preparation: Equip a jacketed glass or Hastelloy reactor with a high-shear impeller (e.g., Rushton turbine). Set the jacket temperature to 0–5 °C.

  • Amine Charging: Charge the reactor with the aqueous amine solution (1.05 equiv) and an initial buffer of NaHCO3​ (to maintain pH ~9).

    • Validation Check: Verify initial pH is between 9.0 and 9.5 using an in-line probe.

  • Co-Dosing: Simultaneously dose the organic solution of substituted benzoyl chloride (1.0 equiv in 2-MeTHF) and 20% aq. NaOH via separate dip tubes directly into the impeller shear zone.

    • Validation Check: Maintain dosing rates such that the internal temperature does not exceed 10 °C.

  • Dynamic pH Monitoring: The NaOH dosing must be slaved to the pH probe to maintain the reaction pH strictly between 8.5 and 9.5.

    • Validation Check: If the pH drops below 8.0, the system must automatically pause the acyl chloride feed. A drop indicates that hydrolysis is generating HCl and benzoic acid faster than the base can neutralize it, signaling poor mixing or over-dosing.

  • Phase Separation & Isolation: Stop agitation, allow phases to settle for 30 minutes, and decant the aqueous layer. The benzamide product can typically be crystallized directly from the 2-MeTHF layer by cooling and adding an anti-solvent (e.g., heptane).

Advanced Methodologies: Direct Amidation of Esters

Q: We are synthesizing a sterically hindered ortho-substituted benzamide. Traditional coupling reagents are failing, and acyl chlorides lead to degradation. What are scalable alternatives? A: For highly hindered or sensitive substrates, consider bypassing the carboxylic acid entirely by utilizing the direct amidation of methyl or ethyl benzoates using DABAL- Me3​ (an adduct of trimethylaluminum and DABCO). This reagent is a solid, easy-to-handle alternative to pyrophoric trimethylaluminum and has been successfully scaled up to 100 g+ in industry-standard jacketed reactors [2].

Self-Validating Protocol: DABAL- Me3​ Promoted Amidation
  • Inertion: Purge a dry jacketed reactor with N2​ or Argon. Moisture must be strictly excluded to prevent the premature hydrolysis of the aluminum complex.

  • Reagent Charging: Charge the substituted benzoate ester (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF.

  • Activation: Add DABAL- Me3​ (0.8 to 1.0 equiv) in portions.

    • Validation Check: Monitor for methane gas evolution using a mass flow meter on the exhaust line. The cessation of initial gas evolution validates the formation of the active aluminum-amide intermediate.

  • Heating: Ramp the reactor temperature to 65 °C (reflux) for 4–12 hours.

    • Validation Check: Perform IPC (In-Process Control) via HPLC. The reaction is complete when the ester peak area is < 2%.

  • Quench & Workup: Cool to 0 °C and carefully quench with dilute aqueous HCl or Rochelle's salt to break the aluminum emulsion.

    • Validation Check: The aqueous wash removes the DABCO byproduct. Validate the organic phase by GC-MS or NMR to ensure the complete absence of DABCO before proceeding to crystallization [2].

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development (2022). Available at:[Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Organic Process Research & Development (2015). Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Face-Off: 5-Iodo-2-methyl-N-phenylbenzamide vs. 5-Bromo Derivatives in Palladium-Catalyzed Cross-Couplings

Executive Summary In the construction of complex active pharmaceutical ingredients (APIs), the benzamide scaffold is a privileged structural motif[1]. When planning late-stage functionalization via palladium-catalyzed cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the construction of complex active pharmaceutical ingredients (APIs), the benzamide scaffold is a privileged structural motif[1]. When planning late-stage functionalization via palladium-catalyzed cross-coupling, the choice of the halide electrophile is a critical strategic decision. This guide provides an objective, data-driven comparison between 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) [2] and its 5-bromo counterpart . While bromo-derivatives are historically favored for their lower raw material cost, the iodo-derivative offers profound kinetic advantages, enabling milder conditions, lower catalyst loadings, and precise chemoselectivity[3].

Mechanistic Grounding: The Causality of Reactivity

To understand the performance disparity between these two substrates, we must examine the thermodynamics of the carbon-halogen bond and its impact on the catalytic cycle.

The general order of reactivity for electrophiles in palladium-catalyzed reactions is –I > –Br ~ -OTf > –Cl [3]. This trend is directly dictated by the Carbon-Halogen Bond Dissociation Energy (BDE). The C–I bond is significantly longer and weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol)[1].

In a standard cross-coupling reaction, the rate-determining step (RDS) is typically the oxidative addition of the aryl halide to the electron-rich Pd(0) active species[1]. The lower BDE of the 5-iodo derivative drastically lowers the activation energy ( ΔG‡ ) required for this insertion. Consequently, oxidative addition occurs rapidly, often at ambient temperatures, whereas the 5-bromo derivative requires thermal activation to overcome its higher kinetic barrier[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X (I or Br) TransMet Transmetalation (Nucleophile Entry) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Transmetalated Pd(II) RedElim->Pd0 Coupled Product

Palladium cross-coupling catalytic cycle highlighting the oxidative addition step.

Quantitative Performance Comparison

The following table synthesizes quantitative experimental data comparing the 5-iodo and 5-bromo derivatives across three cornerstone coupling reactions. The data illustrates the operational advantages of the weaker C–I bond[1][3][4].

Reaction TypeCoupling PartnerSubstrateCatalyst SystemConditionsYield (%)
Suzuki-Miyaura Phenylboronic acid5-Iodo 1 mol% Pd(dppf)Cl₂, K₂CO₃25°C , 2 hours96%
Suzuki-Miyaura Phenylboronic acid5-Bromo 5 mol% Pd(dppf)Cl₂, K₂CO₃80°C , 12 hours84%
Buchwald-Hartwig Morpholine5-Iodo 2 mol% Pd₂(dba)₃, BINAP60°C , 4 hours92%
Buchwald-Hartwig Morpholine5-Bromo 5 mol% Pd₂(dba)₃, BINAP100°C , 16 hours78%
Sonogashira Phenylacetylene5-Iodo 2 mol% Pd(PPh₃)₂Cl₂, CuI25°C , 3 hours95%
Sonogashira Phenylacetylene5-Bromo 5 mol% Pd(PPh₃)₂Cl₂, CuI70°C , 18 hours72%

Note: The 5-iodo derivative consistently achieves >90% yields at significantly lower temperatures and reduced catalyst loadings, preventing the thermal degradation of sensitive functional groups.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following Suzuki-Miyaura protocol is designed as a self-validating system . By incorporating an internal standard from t=0 , researchers can track reaction kinetics via GC-FID or quantitative NMR (qNMR) rather than relying solely on isolated end-point yields[3].

Parallel Kinetic Suzuki-Miyaura Protocol

Objective: Compare the reaction rates of 5-Iodo-2-methyl-N-phenylbenzamide vs. 5-Bromo-2-methyl-N-phenylbenzamide.

Step-by-Step Procedure:

  • Preparation of the Catalyst Stock: In a nitrogen-filled glovebox, dissolve Pd(dppf)Cl₂ (0.05 mmol) in anhydrous, degassed THF (5.0 mL) to create a 0.01 M active catalyst stock solution.

  • Reaction Setup (Parallel Vials):

    • Vial A (Iodo): Add 5-Iodo-2-methyl-N-phenylbenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard).

    • Vial B (Bromo): Add 5-Bromo-2-methyl-N-phenylbenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard)[3].

  • Solvent Addition: Add 4.0 mL of degassed THF and 1.0 mL of degassed DI water to both vials. Seal with PTFE-lined septa.

  • Initiation: Inject 1.0 mL of the catalyst stock solution (0.01 mmol Pd, 1 mol%) into both vials simultaneously at 25°C.

  • Kinetic Sampling: At t=15,30,60,120,and 240 minutes, extract a 50 µL aliquot via syringe. Quench immediately in 0.5 mL ethyl acetate and 0.5 mL water.

  • Analysis: Analyze the organic layer of each aliquot via GC-FID. Calculate the conversion percentage by comparing the product peak area to the internal standard peak area.

  • Workup & Isolation: After 4 hours, dilute the remaining bulk reaction with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to validate the final GC yield against the isolated yield[1].

Strategic Selection Guide

Choosing between the iodo and bromo derivatives is a calculated trade-off between reactivity, chemoselectivity, and process economics[3]. The decision matrix below outlines the logical flow for substrate selection.

DecisionMatrix Start Substrate Selection: 5-Iodo vs 5-Bromo Mild Require Mild Conditions or Low Catalyst Loading? Start->Mild Chemo Need Chemoselectivity (Orthogonal Coupling)? Mild->Chemo No SelectIodo Select 5-Iodo Derivative (CAS 1808081-94-8) Mild->SelectIodo Yes Chemo->SelectIodo Yes SelectBromo Select 5-Bromo Derivative (Cost-Optimized) Chemo->SelectBromo No

Decision matrix for selecting between iodo and bromo benzamide derivatives.

When to choose 5-Iodo-2-methyl-N-phenylbenzamide:

  • Temperature-Sensitive Substrates: When the molecule contains functional groups that degrade at >60°C.

  • Orthogonal Functionalization: If the target molecule contains another C–Br or C–Cl bond, the C–I bond can be selectively coupled first without cross-reactivity[3].

  • Late-Stage API Synthesis: When catalyst removal is a bottleneck, the iodo-derivative allows for ultra-low catalyst loadings (e.g., 0.1 - 1 mol%), minimizing residual palladium in the final product.

When to choose the 5-Bromo derivative:

  • Early-Stage Scale-Up: When process economics and raw material costs outweigh the need for mild conditions, and the intermediate is robust enough to withstand thermal forcing[4]. Alternatively, in situ iodination strategies can be employed for challenging bromo educts[5].

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." BenchChem, 2025. 1

  • BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." BenchChem, 2025. 3

  • BenchChem Technical Support Team. "Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions." BenchChem, 2025. 4

  • Thomas, Rohan M., et al. "Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides." Chemical Science, Royal Society of Chemistry, 2023. 5

  • BenchChem Product Catalog. "5-Iodo-2-methyl-N-phenylbenzamide." BenchChem. 2

Sources

Comparative

Comparative Analysis of Antiviral Efficacy in N-Phenylbenzamide Analogs

As the landscape of antiviral drug discovery evolves, the N-phenylbenzamide scaffold has emerged as a highly versatile and privileged pharmacophore. Traditional direct-acting antivirals (DAAs) often face the insurmountab...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiviral drug discovery evolves, the N-phenylbenzamide scaffold has emerged as a highly versatile and privileged pharmacophore. Traditional direct-acting antivirals (DAAs) often face the insurmountable hurdle of rapid viral mutation and resistance. In contrast, specific N-phenylbenzamide derivatives have demonstrated a unique dual utility: acting both as direct viral inhibitors and as host-directed antivirals (HDAs) that stabilize intrinsic cellular defense mechanisms.

This guide provides an objective, data-driven comparative analysis of N-phenylbenzamide analogs across a spectrum of viral pathogens, engineered for researchers and drug development professionals.

Mechanistic Causality: Host Restriction vs. Direct Inhibition

The structural plasticity of N-phenylbenzamides allows them to be tuned for entirely distinct mechanisms of action depending on their functional group substitutions.

Host-Directed Stabilization (APOBEC3G)

Certain analogs, such as IMB-0523 and IMB-26 , act as host-directed antivirals by stabilizing human APOBEC3G (hA3G) 1[1]. hA3G is a potent cytidine deaminase that restricts the replication of Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and HIV-1. Viruses typically evade this by hijacking the host's proteasomal degradation pathways to destroy hA3G. N-phenylbenzamide derivatives bind and stabilize hA3G, preventing its degradation and restoring the host's innate antiviral capacity. Because this mechanism targets a stable host protein rather than a mutating viral enzyme, it presents a high barrier to viral resistance.

Pathway Analog N-phenylbenzamide (e.g., IMB-0523) A3G APOBEC3G (hA3G) Host Restriction Factor Analog->A3G Stabilizes Degradation Proteasomal Degradation (Viral Evasion) A3G->Degradation Prevents Mech1 Deaminase-Independent (Direct Core Binding) A3G->Mech1 Mech2 Deaminase-Dependent (Viral Hypermutation) A3G->Mech2 Inhibition Broad-Spectrum Viral Inhibition (HCV, HBV, HIV-1) Mech1->Inhibition Mech2->Inhibition

Mechanistic pathway of host-directed N-phenylbenzamide analogs stabilizing APOBEC3G.

Direct Viral Inhibition

Conversely, structural modifications can pivot the scaffold toward direct viral targeting. For Enterovirus 71 (EV71), Compound 1e directly interferes with viral replication 2[2]. In the case of Venezuelan Equine Encephalitis Virus (VEEV), the amidinophenylbenzamide derivative ML336 potently inhibits viral nonstructural proteins [[3]](3]. Furthermore, the novel derivative L17 has been shown to inhibit Human Papillomavirus (HPV) E6/E7 oncoproteins, offering a therapeutic avenue for HPV-associated cervical malignancies 4[4].

Comparative Efficacy and SAR Data

The table below synthesizes the quantitative performance of leading N-phenylbenzamide analogs. A critical metric here is the Selectivity Index (SI) —the ratio of cytotoxicity (TC50/CC50) to inhibitory concentration (IC50/EC50). A higher SI indicates a safer, more effective therapeutic window.

CompoundTarget VirusPrimary MechanismIC50 / EC50Cytotoxicity (TC50/CC50)Reference Standard / Notes
Compound 1e EV71Direct Viral Inhibition5.7 – 12.0 μM620 μMOutperforms Pirodavir (TC50 = 31 μM) in safety 2[2].
Compound 23 HCVAPOBEC3G Stabilization0.57 μM> 50 μMHigh SI; superior to early generation analogs 5[5].
IMB-0523 HBVAPOBEC3G StabilizationLow μM> 100 μMC3-amino alkylation drastically reduces toxicity 1[1].
ML336 VEEVNonstructural Protein Target0.02 μM> 50 μMBasic N-H moiety is strictly required for potency 3[3].
L17 HPVE6/E7 Oncoprotein InhibitionDose-dependentLow ToxicityRestores p53 tumor suppressor function 4[4].

Structure-Activity Relationship (SAR) Insight: The cytotoxicity associated with early N-phenylbenzamides was largely driven by the free amino group at the C3-position of benzene ring A. Alkylation of this amino group (as seen in IMB-0523) or the introduction of lipophilic substituents to benzene ring B mitigates off-target cellular toxicity while preserving antiviral efficacy.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the experimental protocols used to evaluate these analogs must be self-validating. A self-validating system inherently controls for false positives (e.g., mistaking compound-induced cell death for viral clearance).

Workflow Step1 1. Cell Seeding (Parallel Plates) Step2A 2A. Viral Infection (Target Pathogen) Step1->Step2A Step2B 2B. Mock Infection (Cytotoxicity Control) Step1->Step2B Step3 3. Compound Treatment (Serial Dilutions) Step2A->Step3 Step2B->Step3 Step4 4. Viability / Titer Assay (e.g., CellTiter-Glo / qPCR) Step3->Step4 Step5 5. Selectivity Index (SI) Calculation (TC50 / IC50) Step4->Step5

Self-validating high-throughput screening workflow for determining antiviral Selectivity Index.

Protocol A: Cytopathic Effect (CPE) Reduction Assay (EV71 / VEEV)

This protocol objectively quantifies a compound's ability to rescue cells from virus-induced lysis.

  • Cell Seeding: Seed Vero cells in 96-well plates at 1×104 cells/well.

    • Causality: Vero cells are utilized because they are highly permissive to EV71 and VEEV infection and lack endogenous interferon production, providing a clean, reproducible window for observing cytopathic effects.

  • Parallel Infection & Mock Infection: Infect the experimental plate with the virus at a Multiplicity of Infection (MOI) of 0.1. Concurrently, maintain a mock-infected plate under identical conditions.

    • Causality: The mock-infected plate is an absolute requirement. It allows the simultaneous calculation of the TC50 (cytotoxicity) alongside the IC50 (efficacy), ensuring the Selectivity Index is derived from identical cell passages and media batches.

  • Compound Addition: Apply the N-phenylbenzamide analog in 2-fold serial dilutions.

  • Viability Readout: After 48-72 hours, assess viability using an MTT or CellTiter-Glo assay.

    • Causality: Colorimetric/luminescent viability assays directly correlate with ATP or metabolic activity, providing objective, quantifiable data that eliminates the subjectivity of microscopic CPE observation.

Protocol B: hA3G Stabilization & Cycloheximide Chase Assay (HCV / HBV)

To prove that an analog acts as a host-directed antiviral via hA3G stabilization, we must rule out transcriptional upregulation.

  • Cell Seeding: Seed HepG2.2.15 cells (for HBV) or Huh7.5 cells (for HCV).

    • Causality: HepG2.2.15 cells have the HBV genome stably integrated, providing a consistent baseline of viral replication and host-factor interaction without the variability of transient infections.

  • Inhibitor Co-Treatment: Treat cells with the target compound (e.g., IMB-0523) in the presence of Cycloheximide (CHX, 50 μg/mL).

    • Causality: CHX completely halts de novo protein translation. If hA3G protein levels remain elevated in the compound+CHX group compared to the CHX-only control, it definitively proves the compound is physically preventing proteasomal degradation rather than artificially spiking mRNA transcription.

  • Western Blotting: Lyse cells at specific time intervals (0, 2, 4, 8 hours) and quantify hA3G levels via immunoblotting against a loading control (e.g., β-actin).

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules / NIH.
  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. Acta Pharmaceutica Sinica B / NIH.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. NIH / PMC.
  • Development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-Amidinophenylbenzamides as Potent Inhibitors of Venezuelan Equine Encephalitis Virus. Journal of Medicinal Chemistry / ACS.
  • 3-(2-Chloropropyl amide)-4-methoxy-N-phenylbenzamide inhibits expression of HPV oncogenes in human cervical cancer cell. Springer Medizin.

Sources

Validation

Validating the structure of 5-Iodo-2-methyl-N-phenylbenzamide derivatives via NMR

An in-depth technical guide for structural elucidation and validation, designed for analytical chemists, synthetic researchers, and drug development professionals. Introduction: The Analytical Challenge of Halogenated Be...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for structural elucidation and validation, designed for analytical chemists, synthetic researchers, and drug development professionals.

Introduction: The Analytical Challenge of Halogenated Benzanilides

In modern medicinal chemistry and cross-coupling methodology, 5-Iodo-2-methyl-N-phenylbenzamide serves as a highly versatile scaffold. The iodine atom at the 5-position acts as a superior leaving group for palladium-catalyzed transformations, while the benzanilide core is a privileged motif in kinase inhibitors and agrochemicals [1].

However, synthesizing these derivatives often yields regioisomeric mixtures (e.g., 4-iodo vs. 5-iodo isomers). For a Senior Application Scientist, structural validation cannot rely on simple 1D ¹H NMR alone. A rigorous, self-validating analytical system must be employed to unambiguously confirm the exact regiochemistry of the iodine atom and the integrity of the amide linkage. This guide provides a comparative analysis of NMR strategies to achieve absolute structural certainty.

NMR_Validation_Workflow N1 1. Sample Preparation (DMSO-d6, 10-15 mg/mL) N2 2. 1D ¹H NMR Acquisition (Assess Purity & Amide Shift) N1->N2 N3 3. 1D ¹³C NMR Acquisition (Detect C-I Heavy Atom Effect) N2->N3 N4 4. 2D COSY & HSQC (Map Direct Spin Systems) N3->N4 N5 5. 2D HMBC (Confirm 5-Iodo Regioisomer) N4->N5 N6 Structure Validated: 5-Iodo-2-methyl-N-phenylbenzamide N5->N6

Logical workflow for the self-validating NMR structural elucidation of benzamide derivatives.

Comparative Analysis 1: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The first critical decision in validating benzamide derivatives is solvent selection. The choice of solvent directly dictates the behavior of the amide proton (NH), which is your primary diagnostic handle for the molecule's backbone.

  • Chloroform-d (CDCl₃): In non-polar solvents like CDCl₃, the amide NH proton undergoes rapid quadrupolar relaxation and variable intermolecular hydrogen bonding. This results in a broad singlet that typically resonates between 7.5 and 8.0 ppm [2]. The flaw: This chemical shift directly overlaps with the critical aromatic protons of both the N-phenyl and benzoyl rings, severely complicating J-coupling analysis.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor. It forms a rigid, locked solvent-solute complex with the amide NH. The causality: This strong hydrogen bonding deshields the proton, shifting it far downfield (typically >10.0 ppm) and sharpening the peak into a distinct singlet [1]. By pulling the NH signal out of the aromatic region, DMSO-d₆ leaves the 7.0–8.0 ppm window completely unobstructed for precise regioisomer mapping.

Verdict: For benzamide structural validation, DMSO-d₆ is the superior solvent .

Comparative Analysis 2: 1D vs. 2D NMR for Regioisomer Differentiation

To prove that the iodine is strictly at the 5-position (and not the 4- or 6-position), we must build a multiparametric logical proof using both 1D and 2D techniques.

The ¹H Multiplicity Hypothesis

The 2-methyl and 5-iodo substituents create a 1,2,4-trisubstituted pattern on the benzoyl ring. This generates a highly specific J-coupling signature:

  • C6-H: A meta-coupled doublet (~7.7 ppm, J ≈ 1.8 Hz).

  • C4-H: An ortho/meta-coupled doublet of doublets (~7.6 ppm, J ≈ 8.0, 1.8 Hz).

  • C3-H: An ortho-coupled doublet (~7.0 ppm, J ≈ 8.0 Hz).

The ¹³C Heavy Atom Effect

Iodine possesses a massive, polarizable electron cloud. When attached to an aromatic ring, it induces a profound diamagnetic shielding effect on the directly attached carbon (C5). While standard aromatic carbons resonate between 120–140 ppm, the C-I carbon will appear anomalously upfield at ~90–95 ppm [1].

The 2D HMBC Confirmation (The Self-Validating Step)

1D NMR provides a hypothesis; 2D HMBC (Heteronuclear Multiple Bond Correlation) provides the proof. By setting the HMBC experiment to detect long-range carbon-proton couplings (³JCH ≈ 8 Hz), we can map the exact distance of protons to the iodine-bearing carbon. If the molecule is truly the 5-iodo isomer, the meta-coupled C6-H and the ortho/meta-coupled C4-H will both show strong cross-peaks to the shielded C-I carbon at ~94 ppm. If it were a 4-iodo isomer, the correlation network would fundamentally break down.

Regioisomer_Logic Start Identify Iodo Position HNMR ¹H Multiplicity Start->HNMR Aromatic J-coupling CNMR ¹³C Chemical Shift Start->CNMR Heavy Atom Effect HMBC HMBC Correlations Start->HMBC Long-range C-H 1,2,4-Trisubstituted\n(d, dd, d) 1,2,4-Trisubstituted (d, dd, d) HNMR->1,2,4-Trisubstituted\n(d, dd, d) C-I Shielding\n(~90-95 ppm) C-I Shielding (~90-95 ppm) CNMR->C-I Shielding\n(~90-95 ppm) C6-H to C-I\nC4-H to C-I C6-H to C-I C4-H to C-I HMBC->C6-H to C-I\nC4-H to C-I

Multiparametric NMR logic for differentiating halogenated benzamide regioisomers.

Self-Validating Experimental Protocol

To ensure reproducibility and high-fidelity data, execute the following protocol on a 400 MHz or 600 MHz NMR spectrometer equipped with a broadband or CryoProbe.

Step 1: Optimal Sample Preparation

  • Weigh exactly 15 mg of the synthesized 5-Iodo-2-methyl-N-phenylbenzamide.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: 15 mg/mL is the optimal concentration threshold. It is dilute enough to prevent viscosity-induced peak broadening in ¹H NMR, yet concentrated enough to yield a high signal-to-noise ratio for the insensitive ¹³C nucleus within a reasonable timeframe.

Step 2: 1D ¹H Acquisition

  • Parameters: 30° excitation pulse, 2-second relaxation delay (D1), 16 scans.

  • Causality: A 30° pulse ensures complete longitudinal relaxation (T1) between scans. This guarantees that the integration ratio between the 3H methyl singlet (~2.4 ppm) and the 1H aromatic protons is strictly quantitative.

Step 3: 1D ¹³C Acquisition

  • Parameters: Power-gated proton decoupling, 2-second relaxation delay, 1024 scans.

  • Causality: Essential for locating the shielded C-I carbon. The heavy atom effect is the primary anchor point for the subsequent 2D analysis.

Step 4: 2D HMBC Acquisition

  • Parameters: Optimize the long-range coupling delay for ³JCH = 8 Hz.

  • Causality: 8 Hz is the statistical average for three-bond carbon-proton couplings in aromatic systems. This specific delay maximizes the intensity of the cross-peaks between the benzoyl ring protons and the C-I carbon, finalizing the structural proof.

Quantitative Data Presentation

The following table summarizes the expected diagnostic NMR markers for 5-Iodo-2-methyl-N-phenylbenzamide when acquired in DMSO-d₆, synthesizing data from analogous halogenated benzamides and toluic acid derivatives [3].

Structural FeatureNucleusExpected Shift (DMSO-d₆)Multiplicity & CouplingDiagnostic Purpose
Amide NH ¹H10.2 – 10.5 ppmSinglet (s)Confirms amide bond formation; locked by DMSO to prevent overlap.
Benzoyl C6-H ¹H~7.7 ppmDoublet (d), J ≈ 1.8 HzMeta-coupling to C4-H; confirms 1,2,4-substitution pattern.
Benzoyl C4-H ¹H~7.6 ppmDoublet of doublets (dd), J ≈ 8.0, 1.8 HzOrtho/meta-coupling; confirms the 5-iodo position relative to methyl.
Benzoyl C3-H ¹H~7.0 ppmDoublet (d), J ≈ 8.0 HzOrtho-coupling to C4-H; adjacent to the methyl group.
Methyl (C2-CH₃) ¹H~2.4 ppmSinglet (s), 3HAnchors the spin system in HMBC; correlates to C1, C2, C3.
C-I Carbon (C5) ¹³C90 – 95 ppmSinglet (s)Heavy atom effect; definitively locates the iodine atom on the ring.

References

  • The Journal of Organic Chemistry - ACS Publications. "Regioselective Synthesis of 2° Amides Using Visible-Light-Induced Photoredox-Catalyzed Nonaqueous Oxidative C–N Cleavage of N,N-Dibenzylanilines." ACS Publications. Available at: [Link]

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Comparative

Comparing different synthetic routes for 5-Iodo-2-methyl-N-phenylbenzamide

An in-depth analysis of the synthetic pathways for 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) reveals a classic challenge in organic synthesis: mastering regioselectivity. This specialized benzanilide derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the synthetic pathways for 5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) reveals a classic challenge in organic synthesis: mastering regioselectivity. This specialized benzanilide derivative is a highly valued scaffold in medicinal chemistry, primarily serving as a precursor for complex polycyclic architectures like phenanthridinones via palladium-catalyzed intramolecular C-H activation and cross-coupling 1.

To successfully construct this molecule, researchers must strategically place an iodine atom at the 5-position of the benzoyl ring without inadvertently modifying the highly reactive aniline moiety. Below is a comprehensive comparison of the synthetic routes, the causality behind reagent selection, and self-validating protocols designed for laboratory-scale execution.

Synthetic Logic and Route Selection

The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide can theoretically be approached through linear or convergent strategies. However, the presence of two distinct aromatic rings with vastly different electronic properties dictates the viability of these routes.

The Regioselectivity Trap: Why Direct Iodination Fails

A common pitfall in designing this synthesis is attempting a linear route where o-toluic acid is first coupled with aniline to form 2-methyl-N-phenylbenzamide, followed by late-stage electrophilic iodination.

The Causality of Failure: The amide nitrogen possesses a lone pair that, while partially delocalized into the carbonyl group, still strongly activates the N -phenyl ring toward electrophilic aromatic substitution. In contrast, the benzoyl ring is deactivated by the electron-withdrawing carbonyl group. If this intermediate is exposed to an iodinating agent (e.g., NIS or I2​ /oxidant), the electrophile will preferentially attack the para position of the activated aniline ring. This yields the undesired regioisomer, N-(4-iodophenyl)-2-methylbenzamide 2, rendering the direct iodination route practically useless for our target.

To bypass this trap, the iodine must be pre-installed on the benzoic acid building block prior to amidation (Route A), or a directing/masking group must be used (Route B).

SynthesisRoutes SM1 o-Toluic Acid Int1 5-Iodo-2-methylbenzoic Acid (Regioselective Iodination) SM1->Int1 NaIO4, KI, H2SO4 Int4 2-Methyl-N-phenylbenzamide SM1->Int4 Aniline, Coupling Product 5-Iodo-2-methyl-N-phenylbenzamide (Target Molecule) Int1->Product Aniline, EDCI/HOBt SM2 2-Methyl-5-nitrobenzoic Acid Int2 2-Methyl-5-nitro-N-phenylbenzamide SM2->Int2 Aniline, Coupling Int3 5-Amino-2-methyl-N-phenylbenzamide Int2->Int3 H2, Pd/C Int3->Product NaNO2, HCl; then KI Trap N-(4-Iodophenyl)-2-methylbenzamide (Undesired Regioisomer) Int4->Trap Direct Iodination (Wrong Ring Attack)

Fig 1. Synthetic pathways for 5-Iodo-2-methyl-N-phenylbenzamide and regioselectivity traps.

Quantitative Comparison of Viable Routes

To guide laboratory execution, the following table summarizes the performance metrics of the pre-iodination strategy versus the alternative Sandmeyer approach.

ParameterRoute A: Pre-Iodination (Recommended)Route B: Sandmeyer ApproachDirect Iodination (The Trap)
Overall Step Count 2 Steps3 Steps2 Steps
Regioselectivity Absolute (100% C5 on benzoyl ring)Absolute (100% C5 on benzoyl ring)Poor (Major attack on N-phenyl ring)
Estimated Overall Yield 65 – 75%45 – 55%< 5% (Target compound)
Key Reagents NaIO₄, KI, EDCI, HOBtPd/C, NaNO₂, KINIS, TFA or I₂/Oxidant
Scalability & Safety High (Harsh acids handled early)Moderate (Diazonium hazards)Low (Separation of isomers is impractical)
Atom Economy HighLow (Loss of nitro/diazo mass)Moderate

Step-by-Step Experimental Methodologies

Route A: Convergent Amidation of Pre-Iodinated Toluic Acid (Recommended)

This route relies on the powerful, regioselective iodination of o-toluic acid. The electron-donating methyl group strongly directs the incoming electrophile to the para position (C5), as the ortho position is sterically blocked by the carboxylic acid.

Step 1: Synthesis of 5-Iodo-2-methylbenzoic Acid Causality: Sodium periodate ( NaIO4​ ) oxidizes potassium iodide (KI) in concentrated sulfuric acid to generate a highly reactive electrophilic iodine species, effectively modeled as an I+ equivalent stabilized by HSO4−​ 3.

  • Oxidant Activation: To a round-bottom flask containing 15 mL of 95% H2​SO4​ , slowly add NaIO4​ (1.38 mmol) and KI (4.13 mmol) in portions over 45 minutes at 25–30 °C.

    • Self-Validation: The solution will turn dark brown, visually confirming the generation of the active iodinating species.

  • Electrophilic Attack: Add o-toluic acid (5.0 mmol) to the stirred solution. Maintain stirring for 2 hours at room temperature 4.

  • Quenching: Pour the reaction mixture over 100 g of crushed ice.

    • Causality: This safely quenches the strong acid and forces the immediate precipitation of the highly hydrophobic iodinated product.

  • Purification: Filter the precipitate and wash extensively with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation: The brown color of residual iodine will rapidly vanish upon washing, leaving a pale solid. This confirms the complete neutralization of unreacted oxidants. Dry under vacuum.

Step 2: Amidation with Aniline Causality: Direct amidation of a carboxylic acid requires activation to overcome the thermodynamic barrier. While enzymatic biocatalysis is an emerging green alternative 1, we utilize EDCI to form an active O-acylisourea intermediate, and HOBt to convert it into a more stable, yet highly reactive, OBt ester.

  • Activation: Dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M). Add EDCI·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 minutes.

    • Causality: DIPEA neutralizes the HCl salt of EDCI and deprotonates the carboxylic acid, facilitating active ester formation.

  • Coupling: Add aniline (1.1 eq) dropwise. Stir at room temperature for 16 hours.

  • Reaction Monitoring:

    • Self-Validation: Monitor via TLC (30% EtOAc/Hexanes). The polar starting material spot ( Rf​≈0.2 with tailing) should disappear, replaced by a distinct, UV-active product spot ( Rf​≈0.6 ).

  • Workup: Quench with 1N HCl (removes excess aniline and DIPEA), wash with saturated NaHCO3​ (removes unreacted acid and HOBt), and finally wash with brine.

  • Isolation: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography to yield the pure 5-Iodo-2-methyl-N-phenylbenzamide.

Route B: The Sandmeyer Approach (Alternative)

If handling strong acidic oxidants at scale is restricted, the Sandmeyer route offers absolute regiocontrol by leveraging a pre-installed nitro group.

  • Amidation: Couple 2-methyl-5-nitrobenzoic acid with aniline using the EDCI/HOBt protocol described above to yield 2-methyl-5-nitro-N-phenylbenzamide.

  • Reduction: Dissolve the intermediate in MeOH/EtOAc and subject it to hydrogenation using a Pd/C catalyst under a H2​ balloon until hydrogen uptake ceases. Filter through Celite to yield 5-amino-2-methyl-N-phenylbenzamide.

  • Diazotization & Iodination: Dissolve the amine in aqueous HCl and cool to 0 °C. Slowly add an aqueous solution of NaNO2​ to form the diazonium salt. After 30 minutes, add a concentrated aqueous solution of KI.

    • Self-Validation: The reaction will vigorously evolve nitrogen gas ( N2​ ). Once gas evolution ceases (often requiring gentle warming to 60 °C), the conversion of the diazonium species to the aryl iodide is complete. Extract and wash with Na2​S2​O3​ to isolate the target.

References

  • Source: benchchem.
  • Title: 123862-56-6|N-(2-Iodophenyl)
  • Source: google.
  • Source: acs.

Sources

Validation

Comparative Guide: Transition Metal Catalysts for C-H Activation on Benzanilide Cores

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Objective Performance Comparison, and Self-Validating Methodologies Executive Summary & Strategic Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Objective Performance Comparison, and Self-Validating Methodologies

Executive Summary & Strategic Context

Benzanilides are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, PROTACs, and antimicrobial agents. Late-stage, direct C-H functionalization of the benzanilide core provides a step-economic route to generate structural diversity without relying on pre-functionalized starting materials[1].

However, the choice of transition metal catalyst—primarily Palladium (Pd), Ruthenium (Ru), or Iridium (Ir)—is not merely a matter of yield optimization. The catalyst dictates the fundamental mechanistic pathway, which in turn completely alters the regiochemical and stereochemical outcome of the activation[2]. As an application scientist, selecting the correct catalytic system requires a deep understanding of whether your substrate's reactivity is governed by steric hindrance or electronic density.

Mechanistic Divergence: The Causality of Catalyst Selection

The fundamental divergence in regioselectivity between different noble metal catalysts stems from their activation modes and the geometry of their transition states[1].

Palladium: Electronic Control via CMD

Palladium catalysts, such as Pd(OAc)2, typically operate via a Concerted Metalation-Deprotonation (CMD) pathway[1]. In this regime, the acetate ligand acts as an internal base to abstract the proton synchronously with the formation of the Pd-C bond. Because the transition state involves significant electrophilic character at the metal center, Pd-catalyzed C-H activations are highly sensitive to the electron density of the arene. Consequently, Pd(II) systems are under electronic control , preferentially functionalizing the more electron-rich ortho-positions, even if they are more sterically hindered[2].

Ruthenium: Steric Control via BIES

In stark contrast, Ruthenium catalysts like [Ru(p-cymene)Cl2]2 operate via a Base-Assisted Electrophilic Substitution (BIES) mechanism[3]. The carbonyl oxygen of the benzanilide strongly coordinates to the Ru center, forming a highly rigid 6-membered ruthenacycle intermediate[3]. Because of this rigid geometric requirement, the reaction is under strict steric control . Ruthenium will reliably functionalize the less sterically hindered ortho-position, completely overriding the electronic deactivation of the ring[2].

Iridium: Distal & Branch-Selective Activation

Iridium catalysts, such as [Ir(cod)2]OTf, offer a unique reactivity profile. They excel in distal, branch-selective hydroarylation of unactivated internal alkenes. The Ir-system facilitates a reversible stereocenter-generating step, allowing for highly specific functionalization that links pharmacophores to biologically active scaffolds with excellent regioselectivity[4].

MechanisticDivergence Substrate Benzanilide Core (C-H Activation) Pd_Cat Pd(OAc)2 Catalyst Substrate->Pd_Cat Coordination Ru_Cat [Ru(p-cymene)Cl2]2 Catalyst Substrate->Ru_Cat O-Coordination CMD Concerted Metalation- Deprotonation (CMD) Pd_Cat->CMD Acetate-Assisted BIES Base-Assisted Electrophilic Substitution (BIES) Ru_Cat->BIES 6-Membered Ruthenacycle Elec_Control Electronic Control (Favors Electron-Rich) CMD->Elec_Control Regioselectivity Steric_Control Steric Control (Favors Less Hindered) BIES->Steric_Control Regioselectivity

Divergent mechanistic pathways for Pd(II) and Ru(II) catalyzed C-H activation on benzanilides.

Quantitative Performance Comparison

To objectively evaluate these systems, the following table summarizes the performance of each catalyst class across standard benzanilide functionalization metrics.

Catalyst SystemPrimary Reaction TypeGoverning SelectivityTypical Yield RangeKey AdvantageRef
Pd(OAc)2 Ortho-Hydroxylation / ArylationElectronic (CMD)57% – 85%High efficiency for electron-rich substrates.[2]
[Ru(p-cymene)Cl2]2 Ortho-Hydroxylation / AmidationSteric (BIES)67% – 92%Overrides electronic deactivation; highly predictable.[2]
[Ir(cod)2]OTf Distal HydroarylationSteric / Branch-Selective70% – 95%Excellent for unactivated internal alkenes.[4]
Pd(OAc)2 (Electro) Double C-H ArylationElectronic / Oxidative60% – 88%Eliminates chemical oxidants; accesses high-valent Pd.[5]

Self-Validating Experimental Protocols

A robust methodology must be self-validating to prevent the propagation of errors during scale-up. The protocols below integrate an internal quantitative NMR (qNMR) standard prior to workup. This ensures that the mass balance is verified immediately, distinguishing true catalytic failure from downstream purification losses.

ProtocolWorkflow Step1 1. Substrate & Catalyst Loading Step2 2. Oxidant & Additive Addition Step1->Step2 Step3 3. Solvent Addition (e.g., 1,4-dioxane) Step2->Step3 Step4 4. Controlled Heating (100-135 °C) Step3->Step4 Step5 5. Workup & qNMR Validation Step4->Step5

Standardized self-validating workflow for transition-metal catalyzed C-H functionalization.

Protocol A: Ruthenium-Catalyzed Sterically-Controlled Ortho-Hydroxylation

Objective: Selectively hydroxylate the less sterically hindered ortho-position of a meta-substituted benzanilide.

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the benzanilide substrate (0.2 mmol).

  • Catalyst & Oxidant Loading: Add [Ru(p-cymene)Cl2]2 (5 mol%) and the terminal oxidant PhI(OAc)2 (1.5 equiv). Causality: 5 mol% Ru provides optimal turnover without causing excessive metal aggregation, while PhI(OAc)2 is required to regenerate the active Ru(II) species after reductive elimination[2].

  • Solvent Addition: Inject 2.0 mL of anhydrous 1,4-dioxane.

  • Thermal Activation: Seal the tube and stir at 100 °C for 12 hours. Causality: The high temperature is necessary to overcome the kinetic barrier of the rigid 6-membered ruthenacycle formation[3].

  • Self-Validation (qNMR): Cool the reaction to room temperature. Add exactly 0.2 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50 µL aliquot, dilute in CDCl3, and acquire a crude 1H-NMR spectrum. Compare the integration of the product's newly formed aromatic signals against the standard to determine the precise reaction yield prior to isolation.

  • Purification: Filter through a short pad of Celite, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Electrooxidative Double C-H Arylation

Objective: Achieve double arylation without the use of toxic chemical oxidants.

  • Electrochemical Setup: Utilize an undivided electrochemical cell equipped with a carbon cloth anode and a platinum plate cathode.

  • Reagent Loading: Add benzanilide (0.2 mmol), aryl iodide coupling partner (0.6 mmol), and Pd(OAc)2 (20 mol%).

  • Solvent/Electrolyte: Add 0.5 mL of Trifluoroacetic acid (TFA) as a cosolvent and n-Bu4NBF4 (0.1 M) as the supporting electrolyte. Causality: TFA enhances the electrophilicity of the Pd center, accelerating the CMD pathway, while anodic oxidation safely drives the Pd(II)/Pd(IV) redox cycle without chemical waste[1][5].

  • Electrolysis: Apply a constant current (e.g., 10 mA) at 90 °C until complete consumption of the starting material (monitored by TLC/GC-MS).

  • Self-Validation & Workup: Add 0.2 mmol of dodecane as an internal standard for GC-FID yield validation. Extract with EtOAc, wash with saturated NaHCO3, and purify via chromatography.

Conclusion & Future Directions

When designing late-stage functionalization routes for benzanilide-based drugs, catalyst selection must be fundamentally driven by the substrate's electronic and steric topology. Palladium (Pd(OAc)2) remains the gold standard for electron-rich substrates via CMD[2], whereas Ruthenium ([Ru(p-cymene)Cl2]2) provides unparalleled predictability for sterically biased substrates via BIES[2][3]. Looking forward, the integration of electrocatalysis with noble metals (particularly Pd and Ru) is rapidly emerging as a sustainable alternative, allowing access to high-valent metal intermediates without the stoichiometric limitations of chemical oxidants[1][5].

References

  • Ir-Catalyzed Distal Branch-Selective Hydroarylation of Unactivated Internal Alkenes with Benzanilides via C–H Activation along with Consecutive Isomerization - acs.org - 4

  • A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy - researchgate.net - 2

  • Cobalt‐catalyzed C−H bond ortho‐arylation with benzamide... - researchgate.net - 3

  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies - mdpi.com - 1

  • Palladium-Catalyzed Electrooxidative Double C–H Arylation - nih.gov - 5

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Iodo-2-methyl-N-phenylbenzamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the benzamide scaffold is a privileged structure, serving as the foundation for a multitude of therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzamide scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents targeting diverse biological pathways, from oncology to central nervous system disorders.[1][2] The introduction of specific substitutions, such as the 5-iodo and 2-methyl groups on an N-phenylbenzamide core, is a deliberate medicinal chemistry strategy. The iodine atom, in particular, is often incorporated to enhance binding affinity and selectivity through halogen bonding—a directional, non-covalent interaction with Lewis bases like backbone carbonyls in a protein's active site.[3][4][5][6][7]

However, the very features designed to confer potency can also lead to unintended interactions, or cross-reactivity, with other proteins. Understanding a compound's selectivity profile is not merely an academic exercise; it is a critical step in de-risking a lead candidate, predicting potential toxicities, and uncovering new therapeutic opportunities.[8][9][10] This guide provides an in-depth, technically-grounded framework for the comprehensive cross-reactivity profiling of a novel 5-Iodo-2-methyl-N-phenylbenzamide derivative, which we will refer to as BZA-Iodo-5 .

Foundational Strategy: From Presumed Target to Global Off-Target Analysis

The N-phenylbenzamide core is a versatile pharmacophore. Depending on its substitution patterns, it can be engineered to inhibit enzymes like histone deacetylases (HDACs), modulate G-protein coupled receptors such as dopamine or serotonin receptors, or, as is increasingly common, target the ATP-binding site of protein kinases.[1][11][12] Given the prevalence of kinases as drug targets and the conserved nature of their ATP-binding pocket, they represent the most probable and highest-risk class for off-target effects.[9][13]

Therefore, our profiling strategy for BZA-Iodo-5 will be multi-pronged, designed to move from a broad, hypothesis-generating screen to a targeted, physiologically relevant validation. This ensures a self-validating workflow where data from one platform informs and is confirmed by the next.

G cluster_0 Phase 1: Broad-Spectrum Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Unbiased Proteome-Wide Off-Target Discovery cluster_3 Data Integration & Interpretation KinomeScan Biochemical Kinome Profiling (e.g., KINOMEscan®) Identifies potential binding partners in vitro. CETSA Cellular Thermal Shift Assay (CETSA) Confirms target binding in a physiological cell context. KinomeScan->CETSA Validate high-affinity hits Chemoproteomics Affinity Chromatography-Mass Spectrometry (Chemoproteomics) Identifies unknown off-targets without bias. KinomeScan->Chemoproteomics Cross-reference potential hits Analysis Integrated Selectivity Profile - Quantify selectivity (S-Score) - Map on-/off-targets to pathways - Inform Structure-Activity Relationship (SAR) KinomeScan->Analysis CETSA->Chemoproteomics Guide interpretation of cellular targets CETSA->Analysis Chemoproteomics->Analysis caption Figure 1. Integrated workflow for cross-reactivity profiling.

Figure 1. Integrated workflow for cross-reactivity profiling.

Phase 1: Kinome-Wide Biochemical Profiling

The logical first step is to assess the binding affinity of BZA-Iodo-5 against the broadest possible panel of purified kinases. This provides a clean, in vitro baseline of potential interactions, free from the complexities of cellular uptake, metabolism, or compartmentalization.

Causality Behind Experimental Choice: We select a competition binding assay platform, such as Eurofins Discovery's KINOMEscan®, because it directly measures binding events rather than enzymatic inhibition.[14][15] This is crucial because a compound can bind to a kinase without inhibiting its function, yet this binding could still cause off-target effects through allosteric modulation or by blocking protein-protein interactions. The KINOMEscan® platform uses a qPCR readout to quantify the amount of kinase that does not bind to an immobilized ligand in the presence of the test compound, allowing for the determination of dissociation constants (Kd) against hundreds of kinases simultaneously.[14][15][16]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize BZA-Iodo-5 in 100% DMSO to a stock concentration of 100 mM. Prepare a 100X intermediate dilution (e.g., 100 µM) in DMSO for submission.

  • Assay Execution (Performed by Service Provider):

    • Kinases are tagged with a DNA label and mixed with the test compound (BZA-Iodo-5) and an immobilized, active-site directed ligand.

    • The mixture equilibrates, allowing BZA-Iodo-5 to compete with the immobilized ligand for binding to the kinase's active site.

    • The mixture is passed over a capture resin. Kinases not bound to the immobilized ligand (i.e., those bound by BZA-Iodo-5) are washed away.

    • The amount of kinase captured on the resin is quantified via qPCR of the DNA tag.

    • The result is reported as "% Control," where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis: The primary screen is typically run at a single high concentration (e.g., 10 µM). Hits below a certain threshold (e.g., <10% of control) are selected for a follow-up Kd determination, where the assay is run over a range of compound concentrations.

Data Presentation and Comparison

For our guide, we will compare the hypothetical results of BZA-Iodo-5 with two well-characterized kinase inhibitors: Staurosporine (a notoriously non-selective inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor).

Table 1: Hypothetical KINOMEscan® Results (Primary Screen at 10 µM)

CompoundPrimary Target(s)S-Score(10)Off-Target Kinases (<10% Control)
BZA-Iodo-5 p38α (MAPK14) 0.05 MAPK11, MAPK12, MAPK13, JNK1, AURKB
Sunitinib VEGFR2, PDGFRβ0.25KIT, FLT3, RET, CSF1R, and ~120 others
Staurosporine Broad Spectrum0.70>300 kinases across the kinome

S-Score(10) is a selectivity score calculated as the number of kinases with <10% control divided by the total number of kinases tested. A lower score indicates higher selectivity.

This initial screen immediately frames BZA-Iodo-5 as a relatively selective inhibitor, primarily targeting the p38 MAPK family. The next step is to confirm these interactions occur within a living cell.

Phase 2: Cellular Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for validating target engagement in a physiological context.[17] The principle is elegant: a protein becomes more resistant to thermal denaturation when it is stabilized by a bound ligand.[17][18] This allows us to confirm that BZA-Iodo-5 not only binds to our primary target (p38α) in cells but also to investigate engagement with the high-affinity off-targets identified in Phase 1 (e.g., JNK1).

Trustworthiness of the Protocol: CETSA provides a self-validating system. A thermal shift should be dose-dependent and specific to the compound. By running both a melt curve (varying temperature) and an isothermal dose-response (ITDR) curve (fixed temperature, varying concentration), we can robustly confirm and quantify target engagement.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with active p38 signaling) to ~80% confluency. Treat cells with varying concentrations of BZA-Iodo-5 (e.g., 0.1 to 30 µM) or DMSO vehicle for 1 hour at 37°C.

  • Heating Step: Harvest, wash, and resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen.[19] Centrifuge at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze protein levels using SDS-PAGE and Western blotting with specific antibodies for p38α and JNK1.

  • ITDR Analysis: For quantitative analysis, select a single temperature from the melt curve that shows a significant shift (e.g., 54°C). Heat compound-treated cells only at this temperature and perform Western blotting to generate a dose-response curve for target stabilization.

Data Presentation and Comparison

The results are plotted as the fraction of soluble protein remaining versus temperature. A rightward shift in the curve for compound-treated samples indicates target stabilization.

Table 2: Hypothetical CETSA Results for BZA-Iodo-5

Target ProteinVehicle Tagg (°C)BZA-Iodo-5 (10 µM) Tagg (°C)Thermal Shift (ΔTagg)ITDR EC50 (µM)
p38α (MAPK14) 50.556.0+5.5°C 0.85
JNK1 (MAPK8) 52.053.5+1.5°C 9.5
β-Actin (Control) 62.062.00°C > 30

These data would authoritatively confirm that BZA-Iodo-5 engages its primary target, p38α, in living cells with sub-micromolar potency. It also engages the off-target JNK1, but with ~10-fold lower potency, corroborating the in vitro binding data and suggesting a good selectivity window.

Phase 3: Unbiased Off-Target Discovery via Chemoproteomics

While KINOMEscan® is comprehensive for kinases, BZA-Iodo-5 could interact with entirely different protein classes. To identify these unknown off-targets, we employ an unbiased affinity-based chemoproteomics approach.[20][21]

Causality Behind Experimental Choice: This method uses the drug itself as bait to pull down its binding partners from a complex cell lysate.[22][23] By coupling BZA-Iodo-5 to a solid support (e.g., sepharose beads), we can capture interacting proteins, which are then identified using high-resolution mass spectrometry.[21][23] A competition experiment, where the lysate is co-incubated with excess free BZA-Iodo-5, is essential to distinguish specific binders from non-specific background proteins.

G Lysate Cell Lysate (Total Proteome) Incubate Incubation Lysate->Incubate Beads BZA-Iodo-5 Immobilized on Beads Beads->Incubate Wash Wash Steps (Remove non-specific binders) Incubate->Wash Elute Elution (Release specific binders) Wash->Elute MS LC-MS/MS Analysis (Protein Identification & Quantification) Elute->MS Results Specific Binders Identified MS->Results FreeDrug Competition Control: + Excess Free BZA-Iodo-5 FreeDrug->Incubate Competes for binding caption Figure 2. Chemoproteomics workflow.

Figure 2. Chemoproteomics workflow.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize an analog of BZA-Iodo-5 with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or alkyne) for immobilization. Critical Step: The linker attachment point must be chosen carefully to avoid disrupting the key binding interactions of the pharmacophore.

  • Immobilization: Covalently couple the linker-modified BZA-Iodo-5 to NHS-activated Sepharose beads.

  • Affinity Pulldown:

    • Lyse cells under non-denaturing conditions.

    • Incubate the clarified lysate with the BZA-Iodo-5 beads for 2-4 hours at 4°C.

    • For the competition control, pre-incubate a separate aliquot of lysate with excess free BZA-Iodo-5 (e.g., 50 µM) before adding the beads.

  • Washing & Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS for protein identification and label-free quantification.

  • Data Analysis: Identify proteins that are significantly enriched in the BZA-Iodo-5 pulldown compared to both a control bead pulldown and the free drug competition sample.

Data Presentation and Interpretation

Table 3: Hypothetical Chemoproteomics Hits for BZA-Iodo-5

Protein IDProtein NameEnrichment (Fold Change vs. Competition)FunctionNotes
P35354 MAPK14 (p38α) >50 Kinase, Primary TargetValidates method, confirms on-target pulldown
Q15759 MAPK11 (p38β) >50 Kinase, Off-TargetConfirms KinomeScan hit
P45983 MAPK8 (JNK1) 15 Kinase, Off-TargetConfirms KinomeScan & CETSA hit
P04035 NQO1 8 Quinone ReductaseUnexpected Hit: Potential novel off-target

The chemoproteomics results provide the ultimate layer of validation. They confirm the primary target and key kinase off-targets in an unbiased system. Critically, this method can uncover completely unexpected off-targets, like NQO1 in this hypothetical example, which would have been missed by kinase-centric assays and could have significant biological consequences.

Synthesis and Conclusion

By integrating these three orthogonal approaches, we have constructed a high-confidence, multi-dimensional cross-reactivity profile for the 5-Iodo-2-methyl-N-phenylbenzamide derivative, BZA-Iodo-5.

  • Biochemical Profiling cast a wide net, identifying p38α as the primary target and a small family of related kinases as the most likely off-targets.

  • Cellular Target Engagement assays confirmed that these interactions occur in the complex milieu of a living cell and provided a quantitative measure of their relative potencies.

  • Unbiased Chemoproteomics validated the primary findings and provided a crucial screen for off-targets outside the kinase family, safeguarding against unforeseen biological effects.

This rigorous, self-validating guide demonstrates that BZA-Iodo-5 is a potent and selective p38α inhibitor with predictable cross-reactivity against closely related MAP kinases. The identification of a potential non-kinase off-target (NQO1) provides a clear direction for subsequent safety pharmacology and mechanistic studies. Following this workflow allows drug development teams to make informed decisions, optimizing lead compounds for selectivity and minimizing the risk of off-target liabilities as they advance toward the clinic.

References

  • Sirimulla, S., Bailey, J. B., Tora, G., & Narayan, M. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Reinhard, F., et al. (2015). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Lu, Y., et al. (2019). Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design. Journal of Chemical Information and Modeling. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Voth, A. R., et al. (2019). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Cossio, P., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Nucleic Acids Research. [Link]

  • Sirimulla, S., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Sudo, Y., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules. [Link]

  • Ball, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. [Link]

  • Li, Z., & Yang, F. (2014). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology. [Link]

  • Bentham Science. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Letters in Drug Design & Discovery. [Link]

  • Jiang, X., et al. (2022). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. [Link]

  • Bio-protocol. (n.d.). Affinity-Based Chemoproteomics with Small Molecule-Peptide Conjugates. Retrieved from [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-React KIN : A chemical systems biology approach. LSU Scholarly Repository. [Link]

  • Loke, H. X., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Biochemical Society Transactions. [Link]

  • Bocci, G., et al. (2003). Inhibitor affinity chromatography: profiling the specific reactivity of the proteome with immobilized molecules. Proteomics. [Link]

  • de Moraes, J., et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Parasitology Research. [Link]

  • Liu, A., et al. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]

  • Sari, Y. P., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of (Z) –n-(5-Benzylidene-4-oxo-2-substituted- phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide. Retrieved from [Link]

Sources

Validation

Comparative study of N-phenylbenzamide inhibitors against different enterovirus strains

Introduction & Rationale Enteroviruses, particularly Enterovirus A71 (EV-A71) and Coxsackievirus A16 (CV-A16), are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD) and are implicated in severe neurolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Enteroviruses, particularly Enterovirus A71 (EV-A71) and Coxsackievirus A16 (CV-A16), are the primary causative agents of Hand, Foot, and Mouth Disease (HFMD) and are implicated in severe neurological complications such as aseptic meningitis and acute flaccid paralysis[1]. Due to the high mutation rate of the viral RNA-dependent RNA polymerase (RdRp), classical direct-acting antivirals (DAAs) that target viral structural proteins or proteases often face rapid resistance.

To circumvent this, host-targeted antivirals have emerged as a robust alternative. N-phenylbenzamide derivatives (e.g., Compound 1e and IMB-Z) represent a novel, highly selective class of inhibitors[2]. Unlike classical DAAs, these compounds leverage host restriction factors to suppress viral replication, offering a higher genetic barrier to resistance and broader genotypic coverage. This guide objectively compares the efficacy, cytotoxicity, and mechanistic pathways of N-phenylbenzamides against traditional alternatives like Pirodavir (a capsid binder) and Rupintrivir (a 3C protease inhibitor).

Mechanistic Paradigm Shift: Host-Targeted vs. Direct-Acting

The fundamental divergence between N-phenylbenzamides and classical alternatives lies in their mechanism of action.

  • Classical Alternatives (Pirodavir & Rupintrivir): Pirodavir binds directly to a hydrophobic pocket in the viral VP1 capsid protein, preventing virion uncoating. Rupintrivir covalently binds to the active site of the viral 3C protease (3Cpro), halting polyprotein cleavage. Both exert selective pressure directly on the viral genome, which frequently leads to escape mutations.

  • N-phenylbenzamides (IMB-Z & Compound 1e): These compounds do not target the virus directly. Instead, they pharmacologically upregulate APOBEC3G (A3G) , an interferon-stimulated host restriction factor[3]. Interestingly, this antiviral effect is independent of A3G's classical cytidine deaminase activity. A3G physically interacts with the viral 3D polymerase (3Dpol/RdRp) and viral RNA, leading to the packaging of A3G into progeny virions, rendering them structurally defective and non-infective[4].

Mechanism cluster_Nphenyl N-phenylbenzamide Mechanism (e.g., IMB-Z) cluster_Classical Classical Alternatives IMBZ N-phenylbenzamide A3G Upregulates A3G (Host Factor) IMBZ->A3G Induces RdRp Binds Viral 3Dpol & Viral RNA A3G->RdRp Interacts Inhibition Defective Virion Packaging RdRp->Inhibition Causes Pirodavir Pirodavir (Capsid Binder) Entry Blocks Viral Uncoating Pirodavir->Entry Direct Rupintrivir Rupintrivir (3Cpro Inhibitor) Cleavage Blocks Polyprotein Cleavage Rupintrivir->Cleavage Direct

Fig 1: Mechanistic divergence between N-phenylbenzamides and classical enterovirus inhibitors.

Comparative Efficacy & Cytotoxicity Analysis

A critical bottleneck in antiviral drug development is cellular toxicity. The Selectivity Index (SI = TC₅₀ / IC₅₀) is the gold standard for evaluating the therapeutic window of a compound. N-phenylbenzamide derivatives demonstrate a vastly superior safety profile compared to broad-spectrum picornavirus inhibitors like Pirodavir[2].

Compound ClassSpecific AgentPrimary TargetEV-A71 IC₅₀ (μM)Vero TC₅₀ (μM)Selectivity Index (SI)
N-phenylbenzamide Compound 1eHost A3G / RdRp5.7 – 12.0620.0> 50
N-phenylbenzamide IMB-ZHost A3G / RdRp~ 2.5> 200.0> 80
Capsid Binder PirodavirViral VP11.531.0~ 20
Protease Inhibitor RupintrivirViral 3Cpro0.5> 100.0> 200

Data Synthesis Note: Values are derived from standardized Cytopathic Effect (CPE) reduction assays in Vero cells. While Rupintrivir shows high potency, its clinical development was halted due to poor oral bioavailability and rapid clearance, highlighting the need for structurally stable alternatives like N-phenylbenzamides.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of N-phenylbenzamides relies on self-validating assay systems. The following protocols detail the causality behind experimental choices and the internal controls required to build a trustworthy dataset.

Protocol 1: Antiviral Screening via CPE Reduction Assay

Causality & Rationale: Vero cells (African green monkey kidney cells) are explicitly chosen because they are genetically deficient in producing Type I interferons. This allows the virus to replicate robustly and produce a clear cytopathic effect (CPE) without the host's innate immune response masking the direct antiviral efficacy of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 96-well plates at 1×104 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours until 80% confluent.

  • Viral Infection: Remove the growth medium. Infect cells with EV-A71 at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Treatment: After 1 hour of viral adsorption, remove the inoculum. Add maintenance medium containing serial dilutions of the N-phenylbenzamide inhibitor (e.g., 100 μM down to 0.1 μM).

  • Self-Validating Controls:

    • Virus Control (VC): Virus + Vehicle (DMSO) Validates 100% CPE baseline.

    • Cell Control (CC): No Virus + Vehicle Validates 0% CPE (background).

    • Positive Control: Pirodavir Validates the assay's sensitivity to known inhibitors.

  • Quantification: Incubate for 48–72 hours until the VC shows complete CPE. Add CellTiter-Glo® or perform an MTT assay to quantify cell viability.

  • Data Analysis: Calculate the IC₅₀ using the Reed-Muench method or non-linear regression[2].

Protocol 2: Mechanistic Validation of A3G-RdRp Interaction

Causality & Rationale: Because Vero cells lack robust innate immune signaling, mechanistic validation of host-restriction factors (A3G) must be performed in immune-competent human cell lines (e.g., HeLa or RD cells). Co-Immunoprecipitation (Co-IP) is utilized to prove the physical interaction between host A3G and viral 3Dpol.

Step-by-Step Methodology:

  • Transfection & Infection: Co-transfect HeLa cells with plasmids expressing FLAG-tagged A3G and Myc-tagged EV-A71 3Dpol. Treat with 80 μM IMB-Z for 24 hours[4].

  • Lysis: Harvest cells and lyse using a mild NP-40 buffer supplemented with protease/phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the lysate with anti-FLAG magnetic beads overnight at 4°C.

  • Self-Validating Controls:

    • Input Control: 5% of whole cell lysate Confirms baseline expression of A3G and 3Dpol.

    • Isotype IgG Control: Replaces anti-FLAG antibody Rules out non-specific binding to the beads.

  • Western Blotting: Elute the proteins, run on SDS-PAGE, and immunoblot with anti-Myc antibodies to detect the co-precipitated viral 3Dpol.

Workflow cluster_assays Primary Screening (Vero Cells) Start Compound Synthesis (N-phenylbenzamides) Tox Cytotoxicity Assay (TC50) (Cell Viability) Start->Tox Efficacy Antiviral Assay (IC50) (CPE Reduction) Start->Efficacy SI Selectivity Index (SI) Calculation (TC50/IC50) Tox->SI Efficacy->SI Mech Mechanistic Validation (A3G Western Blot & Co-IP) SI->Mech Lead Compounds (SI > 10)

Fig 2: Self-validating experimental workflow for screening N-phenylbenzamide inhibitors.

Conclusion

N-phenylbenzamide derivatives represent a highly promising shift in enterovirus drug development. By pivoting away from direct viral targeting and instead modulating the host's innate restriction machinery (A3G), compounds like IMB-Z and Compound 1e achieve broad-spectrum efficacy against multiple EV-A71 strains with remarkably low cytotoxicity. Future drug development should focus on optimizing the pharmacokinetic properties of the N-phenylbenzamide scaffold to transition these in vitro successes into viable clinical therapeutics.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules (nih.gov).
  • APOBEC3G is a restriction factor of EV71 and mediator of IMB-Z antiviral activity. Antiviral Research (nih.gov).
  • Host Restrictive Factors Are the Emerging Storm Troopers Against Enterovirus: A Mini-Review. Frontiers in Immunology.
  • Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions. PMC (nih.gov).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Iodo-2-methyl-N-phenylbenzamide

Essential Safety and Handling Guide for 5-Iodo-2-methyl-N-phenylbenzamide As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 5-Iodo-2-methyl-N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 5-Iodo-2-methyl-N-phenylbenzamide

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of 5-Iodo-2-methyl-N-phenylbenzamide. This document is intended for researchers, scientists, and professionals in drug development who may work with this and structurally related compounds. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Identification and Risk Assessment

5-Iodo-2-methyl-N-phenylbenzamide is a halogenated aromatic amide.[2] Based on the known hazards of analogous compounds, a thorough risk assessment is mandatory before commencing any work.

Anticipated Hazards:

  • Skin and Eye Irritation: Structurally similar compounds, such as 5-Iodo-2-methylbenzoic acid, are known to cause skin and serious eye irritation.[3][4][5][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][8]

  • Systemic Toxicity: Aromatic amides and halogenated hydrocarbons can pose risks of systemic toxicity, potentially affecting organs such as the liver, kidneys, and central nervous system upon prolonged or repeated exposure.[10][11]

  • Environmental Hazard: Iodinated compounds can be toxic to aquatic life and should not be released into the environment.[12][13]

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)Source (Analog Compound)
Skin IrritationH315: Causes skin irritation[3][5][8][9]
Eye IrritationH319: Causes serious eye irritation[3][5][8][9]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3][5][8]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure. The following equipment must be worn at all times when handling 5-Iodo-2-methyl-N-phenylbenzamide.[14][15]

  • Eye and Face Protection:

    • Safety Goggles: Tightly fitting safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against splashes.[5][10][16]

    • Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when handling solutions under pressure.[10][16]

  • Hand Protection:

    • Nitrile Gloves: Disposable nitrile gloves are required to prevent skin contact.[14][15][17] It is crucial to check for any signs of degradation or perforation before use. Change gloves frequently, and immediately after known contact with the compound.[15][18]

  • Body Protection:

    • Laboratory Coat: A standard, buttoned laboratory coat must be worn to protect skin and clothing from accidental spills.[15][17]

    • Impervious Apron: For procedures involving larger quantities or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Foot Protection:

    • Closed-toe Shoes: These are a standard requirement in any laboratory setting to protect against spills and falling objects.[15][17][18]

  • Respiratory Protection:

    • While routine handling in a certified chemical fume hood should not require respiratory protection, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if engineering controls are insufficient or during a large spill cleanup.[5][16][19]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid 5-Iodo-2-methyl-N-phenylbenzamide should occur within a designated area, such as a certified chemical fume hood, to control the release of dust and vapors.[10][14][17]

  • Ventilation: Ensure adequate ventilation. Local exhaust ventilation is recommended.[5]

  • Weighing: When weighing the solid compound, do so in a fume hood or on a balance equipped with a draft shield to prevent the dispersion of fine particles.

  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[5][20]

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add solvents slowly to the solid to prevent splashing.

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of volatile compounds.

  • Labeling: Clearly label all vessels containing 5-Iodo-2-methyl-N-phenylbenzamide with its name, concentration, solvent, and associated hazards.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, preferably in the fume hood, especially if gas evolution is anticipated.

  • Extraction and Transfer: Use a funnel for liquid transfers to minimize the risk of spills.

  • Purification: If performing chromatography, ensure the column is properly packed and that there are no leaks.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[4][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][8]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All waste containing 5-Iodo-2-methyl-N-phenylbenzamide, including unused product, reaction residues, and contaminated materials (gloves, pipette tips, absorbent paper), must be segregated as "Halogenated Organic Waste".[14][17]

  • Waste Containers: Use clearly labeled, sealed, and chemically resistant containers for waste collection.[12]

  • Prohibited Disposal: DO NOT dispose of this compound or its waste down the drain.[12][17] Iodinated compounds can be harmful to the environment.[12][13]

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste management protocols for the final disposal of the collected waste.[17]

Visual Workflow and Decision Diagrams

To further clarify the safety protocols, the following diagrams illustrate key decision-making processes.

PPE_Selection_Workflow PPE Selection for Handling 5-Iodo-2-methyl-N-phenylbenzamide cluster_core_ppe Core PPE (Mandatory for All Tasks) start Start: Task Involving 5-Iodo-2-methyl-N-phenylbenzamide safety_goggles Safety Goggles start->safety_goggles lab_coat Lab Coat start->lab_coat nitrile_gloves Nitrile Gloves start->nitrile_gloves closed_toe_shoes Closed-toe Shoes start->closed_toe_shoes task_assessment Assess Task-Specific Risks safety_goggles->task_assessment lab_coat->task_assessment nitrile_gloves->task_assessment closed_toe_shoes->task_assessment weighing Weighing Solid / Handling Powder task_assessment->weighing Solid Handling liquid_transfer Liquid Transfer / Solution Prep task_assessment->liquid_transfer Solution Handling large_spill Large Spill / Aerosol Risk task_assessment->large_spill High Risk fume_hood Work in Chemical Fume Hood weighing->fume_hood liquid_transfer->fume_hood face_shield Add Face Shield large_spill->face_shield end_ppe Proceed with Task fume_hood->end_ppe respirator Consider Respirator face_shield->respirator respirator->end_ppe

Caption: PPE selection workflow based on the specific laboratory task.

Waste_Disposal_Decision_Tree Waste Disposal Protocol for 5-Iodo-2-methyl-N-phenylbenzamide start Waste Generated waste_type What is the nature of the waste? start->waste_type solid_waste Solid Waste (e.g., excess reagent, contaminated absorbent) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinses) waste_type->liquid_waste Liquid contaminated_ppe Contaminated PPE (e.g., gloves, pipette tips) waste_type->contaminated_ppe PPE/Consumables collect_solid Collect in a labeled, sealed container for solid halogenated waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid halogenated waste. liquid_waste->collect_liquid collect_ppe Collect in a designated, sealed bag for solid chemical waste. contaminated_ppe->collect_ppe final_disposal Arrange for disposal through Institutional Hazardous Waste Program collect_solid->final_disposal no_drain DO NOT pour down the drain. collect_liquid->no_drain collect_ppe->final_disposal no_drain->final_disposal

Caption: Decision tree for the proper segregation and disposal of waste.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
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  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • Protective Equipment - American Chemistry Council.
  • 5-Iodo-2-methylbenzoic acid SDS, 54811-38-0 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific.
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  • How do you dispose of the iodine-starch complex after a redox titration? - Reddit.
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